molecular formula C15H17NO5 B3027895 endo-BCN-NHS carbonate CAS No. 1426827-79-3

endo-BCN-NHS carbonate

Numéro de catalogue: B3027895
Numéro CAS: 1426827-79-3
Poids moléculaire: 291.30 g/mol
Clé InChI: SKTDJYHCSCYLQU-FOSCPWQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A state-of-the-art cyclooctyne for catalyst free strain-promoted, copper-free azide-alkyne cycloadditions.>

Propriétés

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2/t10-,11+,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTDJYHCSCYLQU-FOSCPWQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)ON3C(=O)CCC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426827-79-3
Record name rac-[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to endo-BCN-NHS Carbonate: A Versatile Tool for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endo-bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (endo-BCN-NHS carbonate) has emerged as a pivotal heterobifunctional crosslinker in the field of bioconjugation and drug development. Its unique architecture, featuring a strained alkyne (BCN) for copper-free click chemistry and an N-hydroxysuccinimidyl (NHS) carbonate for amine conjugation, offers a robust and versatile platform for the precise engineering of complex biomolecular architectures. This guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its application in antibody-drug conjugation and hydrogel formation, and a summary of its key quantitative data.

Introduction

This compound is a chemical reagent that facilitates the covalent linkage of biomolecules.[1] It is particularly valuable in the development of targeted therapeutics, diagnostic probes, and advanced biomaterials.[2] The molecule's utility stems from its two distinct reactive moieties:

  • N-Hydroxysuccinimidyl (NHS) Carbonate: This functional group reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds.[3]

  • Endo-Bicyclo[6.1.0]nonyne (endo-BCN): A strained cyclooctyne (B158145) that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This reaction is highly specific and bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. The endo isomer of BCN is noted to be slightly more reactive than the exo isomer.[4]

This dual functionality allows for a two-step conjugation strategy, providing precise control over the labeling and assembly of biomolecules.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical specifications for this compound is provided in the table below. These values are compiled from various commercial suppliers and should be considered as representative.

PropertyValueReference
Chemical Formula C₁₅H₁₇NO₅[5]
Molecular Weight 291.30 g/mol [5]
Appearance White to off-white solid[6]
Purity ≥95% (typically >97% by NMR)[2][5]
Solubility Soluble in organic solvents (e.g., DMSO, DMF)[]
Storage Conditions -20°C, desiccated, protected from light[2][8]

Reaction Mechanisms and Kinetics

The utility of this compound lies in its two orthogonal reaction capabilities.

Amine Conjugation via NHS Carbonate

The NHS carbonate group reacts with primary amines (e.g., lysine residues on proteins) in a nucleophilic acyl substitution reaction. This reaction is typically carried out in a slightly basic buffer (pH 7.5-8.5) to ensure the amine is deprotonated and thus more nucleophilic. The reaction results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS).

Copper-Free Click Chemistry via endo-BCN

The endo-BCN moiety reacts with azide-functionalized molecules through a [3+2] cycloaddition, a type of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. The second-order rate constant for the reaction of endo-BCN with benzyl (B1604629) azide (B81097) has been reported to be approximately 0.29 M⁻¹s⁻¹.[4]

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound.

Antibody Labeling for Antibody-Drug Conjugate (ADC) Development

This protocol describes the labeling of a monoclonal antibody (mAb) with this compound to introduce a bioorthogonal handle for subsequent drug conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing stabilizers like glycine (B1666218) or Tris.

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.5)

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • Reaction tubes

  • Spectrophotometer

Protocol:

  • Antibody Preparation:

    • If necessary, buffer exchange the mAb into a conjugation-compatible buffer (e.g., 1X PBS, pH 7.4) to remove any interfering substances.

    • Adjust the mAb concentration to 2-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Antibody Conjugation:

    • Add 1 M sodium bicarbonate buffer to the mAb solution to achieve a final concentration of 100 mM.

    • Add the desired molar excess of the this compound stock solution to the mAb solution. A typical starting point is a 10- to 20-fold molar excess of the reagent over the antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification of the BCN-labeled Antibody:

    • Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography using a pre-equilibrated PD-10 desalting column.

    • Elute the labeled antibody with PBS.

  • Characterization:

    • Determine the concentration of the labeled antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL), i.e., the number of BCN molecules per antibody, can be determined using methods such as MALDI-TOF mass spectrometry or by reacting the BCN-labeled antibody with an azide-containing fluorescent probe and measuring the fluorescence.

Hydrogel Formation for 3D Cell Culture

This protocol outlines the formation of a hydrogel using this compound-modified polymers for the encapsulation and culture of cells.[6]

Materials:

  • Amine-functionalized polymer (e.g., elastin-like protein (ELP), polyethylene (B3416737) glycol (PEG)-amine)

  • Azide-functionalized crosslinker (e.g., diazide-PEG)

  • This compound

  • Anhydrous DMSO

  • Cell culture medium

  • Cells for encapsulation

Protocol:

  • Synthesis of BCN-functionalized Polymer:

    • Dissolve the amine-functionalized polymer in a suitable buffer (e.g., PBS, pH 8.0).

    • Prepare a stock solution of this compound in DMSO.

    • Add the this compound solution to the polymer solution with a 5- to 10-fold molar excess over the amine groups.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

    • Purify the BCN-functionalized polymer by dialysis against deionized water, followed by lyophilization.

  • Hydrogel Formation:

    • Prepare a sterile, concentrated solution of the BCN-functionalized polymer in cell culture medium.

    • Prepare a sterile, concentrated solution of the azide-functionalized crosslinker in cell culture medium.

    • Resuspend the cells to be encapsulated in a small volume of the BCN-functionalized polymer solution.

    • Mix the cell-containing polymer solution with the crosslinker solution.

    • Quickly pipette the mixture into the desired culture vessel. Gelation should occur within minutes at 37°C.

  • Cell Culture:

    • After gelation, add cell culture medium to the hydrogel.

    • Culture the encapsulated cells under standard cell culture conditions. The hydrogel can support the in vitro culture of various cell types, including mesenchymal stem cells and endothelial cells.[6]

Visualizing Workflows and Pathways

Logical Workflow for Antibody-Drug Conjugation

ADC_Workflow mAb Monoclonal Antibody (mAb) bcn_mAb BCN-labeled mAb mAb->bcn_mAb Amine Reaction bcn_nhs This compound bcn_nhs->bcn_mAb purification1 Purification (SEC) bcn_mAb->purification1 azide_drug Azide-functionalized Drug adc Antibody-Drug Conjugate (ADC) purification1->adc SPAAC Reaction azide_drug->adc purification2 Purification (SEC) adc->purification2 characterization Characterization (MS, HPLC) purification2->characterization

Caption: Workflow for the two-step synthesis of an antibody-drug conjugate.

Experimental Workflow for Hydrogel Formation

Hydrogel_Workflow cluster_polymer_mod Polymer Modification cluster_gel_formation Hydrogel Formation amine_polymer Amine-functionalized Polymer bcn_polymer BCN-functionalized Polymer amine_polymer->bcn_polymer Amine Reaction bcn_nhs This compound bcn_nhs->bcn_polymer azide_crosslinker Azide-functionalized Crosslinker hydrogel Cell-laden Hydrogel bcn_polymer->hydrogel SPAAC Crosslinking azide_crosslinker->hydrogel cells Cells cells->hydrogel

Caption: Process for creating a cell-laden hydrogel for 3D cell culture.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and biomaterials science. Its dual reactivity enables the straightforward and efficient conjugation of biomolecules under mild conditions. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for the successful implementation of this compound in a variety of research applications, from the construction of sophisticated antibody-drug conjugates to the fabrication of advanced 3D cell culture scaffolds. As the demand for precisely engineered biomolecular constructs continues to grow, the importance of reagents like this compound in advancing biomedical research is undeniable.

References

An In-depth Technical Guide to the Mechanism and Application of endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic modification of biomolecules is a cornerstone of innovation. Among the arsenal (B13267) of bioconjugation reagents, endo-BCN-NHS carbonate has emerged as a powerful tool for the precise and efficient labeling of proteins, antibodies, and other amine-containing molecules. This guide provides a detailed examination of its mechanism of action, experimental protocols, and the underlying chemical principles that govern its utility.

Core Mechanism of Action

The functionality of this compound is rooted in its heterobifunctional structure, which facilitates a two-step bioconjugation strategy. This involves an initial amine-reactive coupling followed by a highly selective bioorthogonal reaction.

1. Amine Conjugation via NHS Carbonate: The N-hydroxysuccinimidyl (NHS) carbonate moiety is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues in proteins.[1][2] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the deprotonated primary amine attacks the carbonyl carbon of the NHS carbonate. This results in the formation of a stable carbamate (B1207046) linkage and the release of N-hydroxysuccinimide as a byproduct.[1][3][4] This initial step effectively attaches the bicyclo[6.1.0]nonyne (BCN) group to the target biomolecule. The reaction is most efficient in a slightly alkaline pH range of 7.2 to 9, which ensures the primary amines are sufficiently deprotonated and thus nucleophilic.[1][4]

2. Bioorthogonal Ligation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The second part of the mechanism involves the endo-BCN group, a strained alkyne. This group is primed for a highly efficient and specific reaction with an azide-functionalized molecule in what is known as a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6][7] This is a type of "click chemistry" reaction that proceeds rapidly without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[6] The endo-isomer of BCN is particularly noted for its high reactivity in SPAAC reactions.[5] The result of this cycloaddition is a stable triazole linkage, covalently connecting the two molecules.[6]

In essence, this compound serves as a linker, first capturing an amine-containing biomolecule and then presenting a BCN handle for subsequent conjugation to an azide-modified partner. This two-stage process allows for the modular and specific assembly of complex bioconjugates.[8][9][10]

Quantitative Data Summary

While specific kinetic data for this compound can be system-dependent, the following table summarizes key quantitative parameters relevant to its constituent reactive groups.

ParameterValueConditionsSource
NHS Ester Reaction
Optimal pH range7.2 - 9.0Aqueous buffer[1][4]
Recommended pH for labeling8.3 - 8.50.1 M Sodium bicarbonate or phosphate (B84403) buffer[11]
Half-life of hydrolysis (general NHS ester)4 - 5 hourspH 7.0, 0°C[4]
SPAAC Reaction
Reaction typeCopper-free click chemistryAqueous or organic solvents[6]
Reactivity of endo-BCNHigh, more reactive isomer in SPAACNot specified[5]
Stability of BCN and azide (B81097)Long-term stableNot specified[6]

Key Experimental Protocols

The following are detailed methodologies for the use of this compound in bioconjugation.

Protocol 1: Labeling of a Protein with this compound

This protocol outlines the steps for conjugating the BCN moiety to a protein via its primary amines.

Materials:

  • Protein solution (e.g., antibody at 1 mg/mL)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3][11]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting column for purification[6]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to the desired concentration (e.g., 1 mg/mL).

  • Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[3][11]

  • Reaction: Add a 20-30 fold molar excess of the this compound stock solution to the protein solution.[6] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[6] For sensitive proteins, the incubation can be performed on ice for a longer duration (e.g., 4 hours to overnight).[11]

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted NHS ester.[6] Incubate for an additional 15 minutes at room temperature.[6]

  • Purification: Remove excess, unreacted this compound and byproducts using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).[6]

  • Characterization and Storage: Determine the degree of labeling using methods such as mass spectrometry. The BCN-labeled protein can be stored at -20°C for several months.[6]

Protocol 2: SPAAC Reaction of a BCN-Labeled Protein with an Azide-Containing Molecule

This protocol describes the second stage of the conjugation, where the BCN-labeled protein is reacted with an azide-functionalized molecule.

Materials:

  • BCN-labeled protein (from Protocol 1)

  • Azide-containing molecule (e.g., azide-modified fluorescent dye, drug, or oligonucleotide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Reactants: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

  • Reaction: Mix the BCN-labeled protein and the azide-containing molecule in the Reaction Buffer. A slight molar excess (1.5 to 5-fold) of the azide-containing molecule is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, FPLC, or mass spectrometry).

  • Purification: Purify the final bioconjugate from excess azide-containing molecule and any side products using a suitable method such as size exclusion chromatography, affinity chromatography, or dialysis.

  • Characterization and Storage: Characterize the final conjugate to confirm successful ligation and determine the final concentration. Store the conjugate under appropriate conditions, typically at 4°C or -20°C.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams illustrate the key chemical transformations and experimental workflows.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_NH2 Protein-NH2 (Primary Amine) Reaction_1 + Protein_NH2->Reaction_1 BCN_NHS This compound BCN_NHS->Reaction_1 Protein_BCN Protein-BCN Conjugate Protein_BCN_2 Protein-BCN Conjugate NHS N-Hydroxysuccinimide (Byproduct) Reaction_1->Protein_BCN Reaction_1->NHS Azide_Molecule Azide-Molecule (R-N3) Reaction_2 + Azide_Molecule->Reaction_2 Final_Conjugate Final Bioconjugate (Protein-Triazole-Molecule) Protein_BCN_2->Reaction_2 Reaction_2->Final_Conjugate

Caption: Reaction mechanism of this compound.

G Start Start: Protein & Reagents Prep_Protein Prepare Protein in Reaction Buffer (pH 8.3-8.5) Start->Prep_Protein Prep_Reagent Dissolve endo-BCN-NHS Carbonate in DMSO/DMF Start->Prep_Reagent Mix_React Mix Protein and Reagent Prep_Protein->Mix_React Prep_Reagent->Mix_React Incubate_1 Incubate (1 hr, RT) Mix_React->Incubate_1 Quench Quench with Tris Buffer Incubate_1->Quench Purify_1 Purify BCN-labeled Protein (Desalting Column) Quench->Purify_1 SPAAC_React React with Azide-Molecule Purify_1->SPAAC_React Incubate_2 Incubate (1-4 hrs, RT) SPAAC_React->Incubate_2 Purify_2 Purify Final Conjugate Incubate_2->Purify_2 End End: Characterized Bioconjugate Purify_2->End

Caption: Experimental workflow for bioconjugation.

References

An In-Depth Technical Guide to endo-BCN-NHS Carbonate for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-NHS carbonate, a heterobifunctional crosslinker at the forefront of bioconjugation and copper-free click chemistry. We will delve into its chemical properties, reaction mechanisms, and applications, offering detailed experimental protocols and workflow visualizations to empower your research and development endeavors.

Introduction to this compound

Endo-bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (this compound) is a powerful tool for the precise modification of biomolecules. Its structure features two key reactive moieties: an N-hydroxysuccinimidyl (NHS) carbonate for amine-reactive conjugation and a strained endo-bicyclononyne (BCN) for copper-free click chemistry.[1][2] This dual functionality allows for a two-step ligation strategy, making it an invaluable reagent for creating complex bioconjugates in a controlled manner.[3]

The primary application of this compound lies in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[4][5] This makes it ideal for applications involving living cells and in vivo systems.

Chemical Properties and Specifications

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Chemical Formula C₁₅H₁₇NO₅[3]
Molecular Weight 291.30 g/mol [3]
Purity >90% to ≥95%[1][3]
Appearance White to off-white solid
Storage Conditions Store at -20°C under an inert gas.[3]
Solubility Soluble in organic solvents like DMSO and DMF.
SPAAC Reaction Rate Constant (k₂) with Benzyl Azide 0.29 M⁻¹s⁻¹[6]

Reaction Mechanisms and Considerations

The utility of this compound stems from its two distinct reactive groups, enabling a sequential and controlled bioconjugation process.

Amine Conjugation via NHS Carbonate

The N-hydroxysuccinimidyl carbonate group reacts specifically with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable carbamate (B1207046) linkage.[3] This reaction is most efficient at a basic pH, typically between 8.3 and 8.5. It is crucial to perform this step in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, to avoid unwanted side reactions.

While the carbamate bond is generally considered stable, some studies suggest it may be less stable than an amide bond in biological media over extended periods, a factor to consider in the design of long-term in vivo applications.

Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once the BCN moiety is attached to the biomolecule of interest, the strained alkyne is available for a highly efficient and specific reaction with an azide-functionalized molecule. This [3+2] cycloaddition reaction, known as SPAAC, proceeds rapidly at physiological temperatures and in aqueous environments without the need for a copper catalyst.[5] The reaction forms a stable triazole linkage.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol for Labeling an Antibody with this compound

This protocol describes the general procedure for conjugating this compound to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: a. Add a 20- to 30-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 20%. b. Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) using spectroscopic methods (e.g., UV-Vis spectroscopy) or mass spectrometry.

Protocol for Cell Surface Labeling

This protocol provides a general guideline for labeling cell surface proteins with this compound.

Materials:

  • Suspension or adherent cells

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • This compound

  • Anhydrous DMSO

  • Azide-functionalized reporter molecule (e.g., azide-fluorophore)

  • Cell culture medium

Procedure:

  • Cell Preparation: a. For suspension cells, harvest and wash the cells with cold PBS (pH 8.0-8.5). Resuspend the cells in cold PBS at a concentration of 1-10 x 10⁶ cells/mL. b. For adherent cells, wash the cells grown on a culture plate with cold PBS (pH 8.0-8.5).

  • Labeling with this compound: a. Prepare a fresh stock solution of this compound in anhydrous DMSO. b. Add the this compound solution to the cell suspension or overlay the adherent cells to a final concentration of 0.1-1 mM. c. Incubate for 15-30 minutes at 4°C or on ice to minimize endocytosis. d. Wash the cells three times with cold PBS to remove unreacted reagent.

  • Click Reaction with Azide-Reporter: a. Prepare a solution of the azide-functionalized reporter molecule in a suitable buffer. b. Add the azide-reporter solution to the BCN-labeled cells. c. Incubate for 30-60 minutes at room temperature or 37°C. d. Wash the cells three times with PBS to remove the unreacted reporter.

  • Analysis: The labeled cells can now be analyzed by flow cytometry, fluorescence microscopy, or other relevant methods.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships involving this compound.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation (SPAAC) cluster_purification Purification & Analysis Antibody Antibody (with Lysine residues) BCN_Antibody BCN-functionalized Antibody Antibody->BCN_Antibody BCN_NHS endo-BCN-NHS Carbonate BCN_NHS->Antibody NHS-amine reaction (pH 8.3-8.5) ADC Antibody-Drug Conjugate (ADC) BCN_Antibody->ADC Azide_Drug Azide-modified Drug Azide_Drug->BCN_Antibody Copper-free Click Chemistry (SPAAC) Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (DOL, etc.) Purification->Analysis

Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Workflow for Preparing a Targeted Fluorescent Probe

Probe_Synthesis_Workflow cluster_step1 Step 1: Modification of Targeting Ligand cluster_step2 Step 2: Click Reaction with Fluorophore Targeting_Ligand Targeting Ligand (with primary amine) BCN_Ligand BCN-functionalized Targeting Ligand Targeting_Ligand->BCN_Ligand BCN_NHS endo-BCN-NHS Carbonate BCN_NHS->Targeting_Ligand NHS-amine reaction Fluorescent_Probe Targeted Fluorescent Probe BCN_Ligand->Fluorescent_Probe Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->BCN_Ligand SPAAC

Caption: Synthesis of a targeted fluorescent probe.

Conceptual Signaling Pathway: GPCR Internalization Assay

GPCR_Internalization cluster_labeling Cell Surface Labeling cluster_click Click Reaction cluster_internalization Ligand-Induced Internalization cluster_detection Detection GPCR GPCR with accessible amine BCN_GPCR BCN-labeled GPCR on cell surface GPCR->BCN_GPCR BCN_NHS endo-BCN-NHS Carbonate BCN_NHS->GPCR Labeling Labeled_GPCR Fluorescently Labeled GPCR BCN_GPCR->Labeled_GPCR Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->BCN_GPCR SPAAC Internalized_GPCR Internalized GPCR in endosome Labeled_GPCR->Internalized_GPCR Endocytosis Ligand Agonist Ligand Ligand->Labeled_GPCR Microscopy Fluorescence Microscopy Internalized_GPCR->Microscopy Visualization of internalized signal

Caption: GPCR internalization assay using bioorthogonal labeling.

Applications in Research and Drug Development

The unique properties of this compound have led to its adoption in a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): The ability to precisely attach cytotoxic drugs to antibodies without compromising their binding affinity is a major advantage in the development of targeted cancer therapies.[1]

  • Probe Development: Researchers can synthesize targeted probes for imaging, diagnostics, and studying biological interactions by conjugating this compound to small molecules, peptides, or other targeting moieties.[1]

  • Cell and In Vivo Imaging: The biocompatibility of the copper-free click chemistry allows for the labeling and tracking of biomolecules in living cells and organisms.[3][5]

  • Hydrogel Formation: This reagent can be used to crosslink polymers for the formation of hydrogels, which have applications in cell encapsulation and tissue engineering.[4]

  • Drug Delivery: As a modular linker, this compound is employed in the construction of targeted drug delivery systems to enhance efficacy and reduce off-target effects.[1]

Conclusion

This compound is a versatile and powerful reagent that has significantly advanced the field of bioconjugation. Its ability to facilitate controlled, sequential ligations through amine-reactive coupling and copper-free click chemistry provides researchers and drug developers with a robust tool for creating sophisticated biomolecular constructs. The detailed protocols and workflows presented in this guide are intended to serve as a valuable resource for harnessing the full potential of this innovative crosslinker in a variety of scientific applications.

References

A Technical Guide to the Solubility of endo-BCN-NHS Carbonate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of endo-BCN-NHS carbonate, a critical bifunctional reagent used in copper-free click chemistry for bioconjugation. The focus is on its dissolution in dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions in laboratory settings.

Introduction

This compound is a crosslinker featuring a strained bicyclononyne (BCN) moiety and an amine-reactive N-hydroxysuccinimide (NHS) carbonate.[1] The BCN group facilitates rapid and specific conjugation to azide-tagged molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), while the NHS carbonate efficiently reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable carbamate (B1207046) linkages.[1][2] Achieving complete and consistent solubilization of this reagent is the foundational step for successful and reproducible conjugation experiments. DMSO is the recommended and most widely used solvent for this purpose.[2][3][4]

Solubility Data

Technical data from suppliers indicates that this compound has a high solubility in DMSO. Quantitative analysis shows that concentrations of up to 100 mg/mL can be achieved, although this may require physical assistance such as ultrasonication.[2][5] It is critical to use anhydrous (hygroscopic) DMSO, as the presence of water can significantly impair the solubility of the product and also lead to the hydrolysis of the NHS ester.[2][3][5][6]

ParameterValueUnitNotesSource(s)
Solvent Dimethyl Sulfoxide (DMSO)-Anhydrous/newly opened DMSO is strongly recommended.[2][5][6]
Solubility Limit 100mg/mLMay require ultrasonication to fully dissolve.[2][5][6]
Molar Concentration 343.29mMBased on a molecular weight of 291.30 g/mol .[2][6]
Appearance in Solution Not specified-Should result in a clear, particulate-free solution.
Other Solvents DCM, Chloroform, Acetone, TBME, DMF-Soluble, but DMSO is standard for stock solutions.[7]

Experimental Protocol: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for dissolving this compound in DMSO to prepare a concentrated stock solution.

3.1 Materials

  • This compound powder (e.g., MedChemExpress HY-W035129)[2][8]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[2]

  • Sterile, conical microcentrifuge tubes or glass vials

  • Vortex mixer and/or ultrasonic bath

  • Precision balance and appropriate weighing tools

3.2 Procedure

  • Equilibrate Reagent: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents moisture condensation on the cold powder, which can cause hydrolysis of the NHS ester.[3][9]

  • Weigh Reagent: In a fume hood, carefully weigh the desired amount of this compound into a suitable, dry vessel.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO per 1 mg of powder).

  • Promote Dissolution: Cap the vessel tightly and vortex thoroughly. If the powder does not fully dissolve, place the vessel in an ultrasonic bath for short intervals until the solution is clear and free of particulates.[2][5][6]

  • Inspect Solution: Visually inspect the solution against a light source to ensure complete dissolution.

3.3 Storage and Stability

  • Stock Solution Storage: Once prepared, the DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Recommended Temperatures: Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][8]

  • Moisture Sensitivity: The NHS ester is highly susceptible to hydrolysis. Ensure storage vials are tightly sealed and protected from moisture.[3][9][10]

Diagrams and Workflows

Visual aids are essential for understanding the chemical principles and practical steps involved in using this compound.

G cluster_prep Stock Solution Preparation cluster_storage Storage reagent This compound (Solid) equilibrate Equilibrate to Room Temp reagent->equilibrate weigh Weigh Powder equilibrate->weigh dissolve Add DMSO & Vortex / Sonicate weigh->dissolve dmso Anhydrous DMSO dmso->dissolve stock Stock Solution (e.g., 100 mg/mL) dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing and storing this compound stock solution in DMSO.

G cluster_reactants Reactants cluster_reactions Bioconjugation Reactions bcn_nhs endo-BCN-NHS Carbonate amine_reaction Amine Reaction (pH 7-9) bcn_nhs->amine_reaction protein Protein with Primary Amine (e.g., Lysine) protein->amine_reaction azide_mol Azide-Tagged Molecule spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) azide_mol->spaac amine_reaction->spaac BCN-Functionalized Protein product Final Bioconjugate spaac->product

Caption: Reaction pathway showing the dual functionality of this compound.

References

Navigating the Stability and Storage of endo-BCN-NHS Carbonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape is continually advancing, with strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry emerging as a powerful tool for the precise modification of biomolecules. At the heart of many such applications lies endo-BCN-NHS carbonate, a key reagent that enables the introduction of a reactive bicyclo[6.1.0]nonyne (BCN) moiety onto proteins, antibodies, and other amine-containing molecules. However, the success of these conjugation strategies is intrinsically linked to the stability and proper handling of this reagent. This technical guide provides a comprehensive overview of the stability and storage conditions for this compound, supported by quantitative data, detailed experimental protocols, and visual aids to ensure optimal performance and reproducibility in your research and development endeavors.

Core Concepts: Understanding the Chemistry

This compound is a heterobifunctional linker. One end features an N-hydroxysuccinimidyl (NHS) carbonate, which reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable carbamate (B1207046) bond. The other end presents the endo-BCN group, a strained alkyne that readily participates in copper-free "click chemistry" reactions with azide-functionalized molecules. This dual reactivity makes it an invaluable tool for creating well-defined bioconjugates.

The primary factor governing the stability of this compound in experimental settings is the hydrolysis of the NHS carbonate ester. This reaction is highly dependent on pH and temperature, with the ester bond being susceptible to cleavage in aqueous environments, particularly under neutral to basic conditions. This hydrolysis renders the reagent inactive for amine conjugation.

Stability Profile of this compound

While specific kinetic data for the hydrolysis of this compound is not extensively published, the stability profile can be reliably inferred from the well-documented behavior of N-hydroxysuccinimidyl esters in general. The NHS carbonate moiety is the reactive group susceptible to hydrolysis, and its stability is the critical determinant of the reagent's shelf-life in solution.

General Storage Recommendations

For long-term storage and to maintain optimal reactivity, this compound should be handled with care.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Precautions
Solid (Powder)-20°CUp to 3 years[1]Protect from light and moisture. Store under an inert gas (e.g., argon or nitrogen).[2]
In Solvent-80°CUp to 6 months[1][3]Use anhydrous, amine-free solvents (e.g., DMSO, DMF).
In Solvent-20°CUp to 1 month[1][3]Use anhydrous, amine-free solvents (e.g., DMSO, DMF).

It is crucial to allow the reagent to warm to room temperature before opening the vial to prevent condensation of atmospheric moisture onto the solid, which can lead to hydrolysis.

Impact of pH on Stability in Aqueous Solutions

The rate of hydrolysis of NHS esters is significantly influenced by the pH of the aqueous solution. The ester is more stable at acidic pH and becomes progressively more labile as the pH increases.

Table 2: Half-life of NHS Esters at Various pH Values in Aqueous Buffer

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

This data is based on the general stability of NHS esters and serves as a strong guideline for the handling of this compound in aqueous solutions.

This pH-dependent stability necessitates careful planning of conjugation reactions. While the reaction with primary amines is more efficient at a slightly basic pH (typically 7.2-8.5), the competing hydrolysis reaction is also accelerated. Therefore, a balance must be struck to achieve optimal conjugation efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.[4]

Experimental Protocols

Protocol 1: Quality Control - Assessing the Reactivity of this compound

This protocol allows for a semi-quantitative assessment of the activity of your this compound stock by measuring the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), pH 7.2)

  • 0.5 M NaOH

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution: Accurately weigh 1-2 mg of this compound and dissolve it in a small, precise volume of anhydrous DMSO or DMF to create a concentrated stock solution.

  • Prepare the working solution: Dilute the stock solution in the amine-free buffer to a final concentration that gives an absorbance reading below 1.0 at 260 nm. Prepare a blank solution with the same concentration of DMSO or DMF in the buffer.

  • Initial Absorbance Measurement: Measure the absorbance of the working solution at 260 nm against the blank. This reading corresponds to any pre-existing hydrolyzed NHS in your reagent.

  • Induce Hydrolysis: To a known volume of the working solution, add a small volume of 0.5 M NaOH to initiate rapid and complete hydrolysis of the NHS carbonate. Vortex the solution for 30 seconds.

  • Final Absorbance Measurement: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm. A significant increase in absorbance compared to the initial reading indicates that the reagent was active.

Interpretation of Results: The N-hydroxysuccinimide leaving group has a strong absorbance at 260-280 nm.[5] A minimal difference between the initial and final absorbance readings suggests that the this compound has already hydrolyzed and is no longer reactive.

Protocol 2: General Procedure for Protein Labeling with this compound

This protocol provides a general workflow for the conjugation of this compound to a protein. Optimization of the molar ratio of the reagent to the protein may be necessary for specific applications.

Materials:

  • Protein solution (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, exchange the buffer using a desalting column or dialysis.

  • Prepare the this compound Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF. The amount needed will depend on the desired molar excess over the protein (typically 5-20 fold molar excess).

  • Conjugation Reaction: Add the dissolved this compound to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the specific protein and desired degree of labeling.

  • Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification: Remove excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis pathway and a typical experimental workflow.

Hydrolysis_Pathway reagent This compound (Active) water H₂O hydrolyzed Hydrolyzed BCN (Inactive) reagent->hydrolyzed Hydrolysis (pH dependent) nhs NHS hydrolyzed->nhs releases

Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer) conjugation Conjugation Reaction (pH 8.3-8.5, RT or 4°C) prep_protein->conjugation prep_reagent Dissolve this compound (Anhydrous DMSO/DMF) prep_reagent->conjugation quench Quench Reaction (Tris or Glycine) conjugation->quench purify Purification (Desalting/Dialysis) quench->purify analyze Analysis (e.g., Degree of Labeling) purify->analyze

Protein labeling workflow.

By understanding the inherent stability characteristics of this compound and adhering to the recommended storage and handling protocols, researchers can ensure the integrity and reactivity of this critical reagent, leading to more reliable and reproducible outcomes in their bioconjugation experiments. This foundational knowledge is paramount for the successful development of novel antibody-drug conjugates, targeted therapeutics, and advanced diagnostic tools.

References

An In-depth Technical Guide to the Safety and Handling of endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of endo-BCN-NHS carbonate, a critical reagent in the field of bioconjugation. The information presented herein is intended to equip researchers with the necessary knowledge to safely and effectively utilize this compound in their work.

Chemical and Physical Properties

This compound, with the CAS number 1426827-79-3, is a bifunctional linker molecule widely used in copper-free click chemistry.[1] It features an N-Hydroxysuccinimide (NHS) carbonate group for reaction with primary amines and a bicyclo[6.1.0]nonyne (BCN) moiety for subsequent strain-promoted azide-alkyne cycloaddition (SPAAC).

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₅[1]
Molecular Weight 291.30 g/mol [1]
CAS Number 1426827-79-3[1]
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, Chloroform, Acetone, and TBME.

Safety and Handling

While this compound is shipped at ambient temperature and is not classified as a hazardous material for transport, it requires careful handling in a laboratory setting by qualified professionals.

Hazard Identification

The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment:

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A lab coat should be worn to prevent skin contact.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, a respirator may be necessary.

First Aid Measures
  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • After skin contact: Immediately wash with soap and water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage and Stability

Proper storage is crucial to maintain the reactivity of this compound, particularly the moisture-sensitive NHS carbonate group.

ConditionSolid FormIn Solution
Long-term Storage -20°C-80°C (up to 6 months)
Short-term Storage 0 - 4°C (days to weeks)-20°C (up to 1 month)[2]
Environment Dry, dark, under inert gasUse freshly prepared

The NHS carbonate functional group is susceptible to hydrolysis, which increases with pH.[3] While specific data for this carbonate is not available, analogous NHS esters show a half-life of 4-5 hours at pH 7.0 (0°C), which decreases to just 10 minutes at pH 8.6 (4°C).[3] Therefore, it is critical to use anhydrous solvents for stock solutions and to perform conjugation reactions promptly after dissolution.

Reactivity and Bioconjugation Mechanism

The utility of this compound lies in its two orthogonal reactive handles. This allows for a two-step bioconjugation strategy.

Step 1: Amine Labeling The NHS carbonate group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins, at a basic pH (typically 7.2-8.5).[1][3] This reaction forms a stable carbamate (B1207046) linkage, covalently attaching the BCN moiety to the biomolecule.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) The BCN group is a strained alkyne that reacts rapidly and specifically with azide-functionalized molecules or biomolecules.[1] This "click" reaction is copper-free, making it suitable for biological systems, and proceeds with high efficiency to form a stable triazole linkage. The endo isomer of BCN is noted to be slightly more reactive than the exo isomer in SPAAC reactions.

Reaction_Mechanism Protein Protein-NH₂ (e.g., Lysine residue) BCN_Protein BCN-Labeled Protein Protein->BCN_Protein  Step 1: Aminolysis (pH 7.2-8.5) BCN_NHS This compound BCN_NHS->BCN_Protein NHS_byproduct NHS (byproduct) BCN_NHS->NHS_byproduct Azide_Molecule Azide-Functionalized Molecule (e.g., Drug, Fluorophore) Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate BCN_Protein->Final_Conjugate  Step 2: SPAAC (Copper-Free Click)

Caption: Two-step bioconjugation reaction using this compound.

Experimental Protocol: Antibody Labeling

This protocol provides a general method for labeling an antibody with this compound. Optimization may be required for specific antibodies and desired degrees of labeling.

Materials
  • Antibody (BSA and amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns)

Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Prepare Antibody Adjust to 1-10 mg/mL in Reaction Buffer (pH 8.3-8.5) C 3. Add BCN-NHS to Antibody (5-20 molar excess) A->C B 2. Prepare BCN-NHS Stock Dissolve in anhydrous DMSO to 10 mg/mL immediately before use B->C D 4. Incubate 1 hour at room temperature or 2 hours at 4°C, protected from light C->D E 5. Quench Reaction Add Tris buffer to a final concentration of 50-100 mM D->E F 6. Purify Conjugate Remove excess reagent via size-exclusion chromatography E->F

Caption: Workflow for antibody labeling with this compound.

Step-by-Step Method:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If buffer exchange is needed, use a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in Reaction Buffer (pH 8.3-8.5).

  • This compound Preparation:

    • Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the volume of the BCN-NHS stock solution needed for the desired molar excess (a starting point of 10-fold molar excess is recommended).

    • Add the calculated volume of the BCN-NHS stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, with protection from light.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amine in Tris will react with any unreacted NHS carbonate.

    • Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled antibody.

  • Characterization and Storage:

    • Determine the concentration of the purified antibody conjugate and the degree of labeling (DOL) using appropriate analytical methods (e.g., UV-Vis spectroscopy, mass spectrometry).

    • Store the final conjugate according to the antibody manufacturer's recommendations, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a formal safety data sheet (SDS) or professional laboratory safety training. Always consult the SDS provided by the supplier and follow all institutional safety protocols when handling this or any other chemical reagent.

References

The Role of N-Hydroxysuccinimidyl (NHS) Carbonates in Amine Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimidyl (NHS) carbonates are highly efficient amine-reactive reagents utilized extensively in bioconjugation, diagnostics, and drug delivery systems. This technical guide provides a comprehensive overview of the chemistry, reaction kinetics, and stability of NHS carbonates, offering detailed experimental protocols and a comparative analysis with other amine-reactive crosslinkers. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage NHS carbonate chemistry in their respective fields.

NHS carbonates serve as a valuable alternative to the more commonly used NHS esters for the modification of primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1] The reaction of an NHS carbonate with a primary amine results in the formation of a stable carbamate (B1207046) linkage. This method is particularly useful for attaching labels, crosslinkers, or therapeutic agents to biomolecules. The synthesis of molecules activated with NHS carbonates is typically achieved through the reaction of a hydroxyl- or amino-containing ligand with disuccinimidyl carbonate (DSC).[1]

Mechanism of Amine Reactivity

The fundamental reaction mechanism of an NHS carbonate with a primary amine involves a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS carbonate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form a stable carbamate bond and releases N-hydroxysuccinimide (NHS) as a byproduct.

Mechanism of NHS Carbonate Reaction with a Primary Amine

Reaction Kinetics and Stability

The efficiency of the conjugation reaction is influenced by several factors, most notably pH. The reaction is typically performed in a slightly alkaline buffer (pH 7.2-9.0) to ensure that a sufficient concentration of the primary amine is in its deprotonated, nucleophilic state.[2] However, a significant competing reaction is the hydrolysis of the NHS group, which also increases with pH.[3]

Hydrolysis of the NHS Group

While specific kinetic data for the hydrolysis of NHS carbonates is not extensively available, data from NHS esters can be used as a reliable proxy due to the identical leaving group. The rate of hydrolysis is highly dependent on the pH of the aqueous solution.

pHHalf-life of NHS Ester Hydrolysis at Room Temperature
7.04 - 5 hours
8.01 hour
8.610 minutes
9.0Minutes

Data compiled from multiple sources. It is important to note that the exact half-life can vary depending on the specific molecule and buffer conditions.[3]

This competing hydrolysis reaction underscores the importance of using the NHS carbonate reagent promptly after its preparation in an aqueous solution and carefully controlling the reaction time and pH to maximize the yield of the desired conjugate.

Stability of the Carbamate Linkage

The carbamate bond formed through the reaction of an NHS carbonate with a primary amine is generally considered stable.[4][5] Structurally, carbamates can be viewed as hybrids of amides and esters.[4] While the amide bond is known for its exceptional stability, the carbamate linkage may exhibit slightly lower stability under certain physiological conditions.[6] The rotational barrier of the C-N bond in carbamates is lower than that in amides, which can influence their conformational properties and interactions with biological systems.[4][5] However, for most bioconjugation applications, the carbamate linkage provides sufficient stability.[4] In the context of drug delivery, the relative lability of the carbamate bond compared to an amide bond can sometimes be advantageous for controlled drug release.[6]

Experimental Protocols

The following protocols provide a general framework for the use of NHS carbonates in bioconjugation. Optimization may be necessary for specific applications.

General Protocol for Protein Labeling with NHS Carbonate

This protocol is analogous to that used for NHS esters.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.2-7.4)

  • NHS-carbonate activated molecule

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide). If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • NHS Carbonate Solution Preparation:

    • Immediately before use, dissolve the NHS-carbonate activated molecule in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Slowly add the dissolved NHS carbonate solution to the protein solution while gently vortexing. The molar ratio of NHS carbonate to protein will need to be optimized for the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the NHS carbonate.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a light-sensitive label.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted NHS carbonate and the NHS byproduct by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy).

Protein_Labeling_Workflow Experimental Workflow for Protein Labeling A Prepare Protein in Amine-Free Buffer C Mix Protein and NHS Carbonate A->C B Prepare NHS Carbonate Solution in DMSO/DMF B->C D Incubate (1-2h RT or O/N 4°C) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., SEC) E->F G Characterize Conjugate (e.g., DOL) F->G

Experimental Workflow for Protein Labeling with NHS Carbonate
Protocol for Small Molecule-Carrier Conjugation

This protocol outlines the conjugation of a small molecule containing a primary amine to a carrier protein.

Materials:

  • Carrier protein (e.g., BSA, KLH)

  • Small molecule with a primary amine

  • NHS-carbonate activated linker

  • Organic solvent (e.g., DMSO, DMF)

  • Conjugation Buffer: 0.1 M MES, pH 4.7-6.0 (for activation if starting from a carboxyl group) and 0.1 M Phosphate Buffer, pH 7.2-8.0 (for conjugation)

  • Dialysis or desalting column

Procedure:

  • Activation of Linker (if necessary): If starting with a carboxyl-containing linker, activate it to an NHS ester or carbonate using a carbodiimide (B86325) (e.g., EDC) and NHS in an acidic buffer (e.g., MES buffer).

  • Preparation of Solutions:

    • Dissolve the carrier protein in the Conjugation Buffer.

    • Dissolve the amine-containing small molecule and the NHS-carbonate activated linker in an organic solvent.

  • Conjugation:

    • Add the solution of the activated linker and small molecule to the carrier protein solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • Remove unreacted small molecules and byproducts by dialysis or using a desalting column.

Comparison with Other Amine-Reactive Crosslinkers

Reactive GroupReacts withResulting BondpH RangeStability of BondKey Features
NHS Carbonate Primary aminesCarbamate7.2 - 9.0StableAlternative to NHS esters; good for hydroxyl-containing molecules.
NHS Ester Primary aminesAmide7.2 - 9.0Very StableMost common amine-reactive group; susceptible to hydrolysis.[2]
Isothiocyanate Primary aminesThiourea9.0 - 10.0StableTraditional labeling reagent (e.g., FITC).
Imidoester Primary aminesAmidine8.0 - 10.0Reversible at high pHPreserves the positive charge of the original amine.
Aldehyde Primary aminesImine (Schiff Base)6.5 - 8.5Unstable (requires reduction)Can be stabilized by reduction to a secondary amine bond.

Applications in Drug Development

The ability of NHS carbonates to efficiently conjugate molecules to proteins and other biomolecules makes them highly valuable in drug development.

Antibody-Drug Conjugates (ADCs)

NHS carbonate chemistry can be employed to attach cytotoxic drugs to monoclonal antibodies, creating ADCs for targeted cancer therapy.[7] The antibody directs the conjugate to tumor cells expressing a specific antigen, and upon internalization, the drug is released, leading to cell death. The stability of the carbamate linker is a critical parameter in ADC design, influencing the therapeutic window of the drug.

ADC_Signaling_Pathway General Cellular Uptake and Action of an ADC cluster_extracellular Extracellular Space cluster_cellular Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Drug Release Target Intracellular Target (e.g., DNA) Drug->Target Action Apoptosis Apoptosis Target->Apoptosis

General Cellular Uptake and Action of an Antibody-Drug Conjugate
Targeted Drug Delivery

NHS carbonates can be used to conjugate targeting ligands (e.g., peptides, antibodies) to drug-loaded nanoparticles or liposomes. This approach enhances the delivery of the therapeutic agent to the desired site of action, improving efficacy and reducing off-target side effects.

Characterization of Conjugates

The successful conjugation of molecules using NHS carbonate chemistry should be confirmed and characterized using various analytical techniques.

  • UV-Vis Spectroscopy: Can be used to determine the degree of labeling (DOL) if the attached molecule has a distinct chromophore.

  • Mass Spectrometry (MS): Provides precise mass information of the conjugate, confirming the number of attached molecules.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the conjugate from unreacted starting materials and to assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing the structure of small molecule conjugates.

Conclusion

NHS carbonates are versatile and effective reagents for the amine-reactive conjugation of a wide range of molecules. Their chemistry is analogous to that of the more common NHS esters, providing a valuable alternative for researchers in bioconjugation and drug development. A thorough understanding of their reaction mechanism, kinetics, and the stability of the resulting carbamate linkage is crucial for the successful design and implementation of conjugation strategies. The protocols and data presented in this guide offer a solid foundation for the application of NHS carbonate chemistry in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and novel therapeutic modalities. The endo-BCN-NHS carbonate is a heterobifunctional linker that facilitates a two-stage bioconjugation strategy.[1] Initially, the N-hydroxysuccinimide (NHS) carbonate reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable carbamate (B1207046) bond.[1][2] This reaction introduces a bicyclo[6.1.0]nonyne (BCN) moiety onto the protein surface. BCN is a strained alkyne that can subsequently undergo a highly efficient and specific copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[2] This bioorthogonal approach allows for the precise attachment of a wide range of functionalities to proteins under mild, physiological conditions.

Chemical Reaction Pathway

The protein labeling process using this compound involves two key chemical transformations:

  • Amine Modification: The NHS carbonate group of the linker reacts with primary amines on the protein surface via nucleophilic acyl substitution. This reaction is pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5. The reaction results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide.

  • Copper-Free Click Chemistry (SPAAC): The BCN-modified protein can then be reacted with any azide-functionalized molecule of interest. The inherent ring strain of the BCN group drives a [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Protein-NH2 Protein with Primary Amine (e.g., Lysine) BCN-Protein BCN-Modified Protein Protein-NH2->BCN-Protein pH 7.2-8.5 Stable Carbamate Linkage endo-BCN-NHS This compound endo-BCN-NHS->BCN-Protein NHS N-Hydroxysuccinimide (byproduct) BCN-Protein->NHS Labeled-Protein Covalently Labeled Protein BCN-Protein->Labeled-Protein Bioorthogonal Stable Triazole Linkage Azide-Molecule Azide-Functionalized Molecule (e.g., Drug, Dye, Biotin) Azide-Molecule->Labeled-Protein G start Start protein_prep Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) start->protein_prep reagent_prep Prepare endo-BCN-NHS Carbonate Stock (in DMF or DMSO) start->reagent_prep labeling Add Molar Excess of Reagent to Protein protein_prep->labeling reagent_prep->labeling incubation_1 Incubate for 1-2 hours at Room Temperature labeling->incubation_1 quenching Quench Reaction (Optional, with Tris buffer) incubation_1->quenching purification_1 Purify BCN-Protein via Size-Exclusion Chromatography quenching->purification_1 characterization_1 Characterize BCN-Protein (Degree of Labeling) purification_1->characterization_1 click_reaction Add Azide-Molecule to BCN-Protein characterization_1->click_reaction incubation_2 Incubate for 2-12 hours click_reaction->incubation_2 purification_2 Purify Final Conjugate incubation_2->purification_2 characterization_2 Characterize Final Conjugate (Purity, Identity, Function) purification_2->characterization_2 end End characterization_2->end

References

Application Notes and Protocols for endo-BCN-NHS Carbonate in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has revolutionized the field of oncology. The efficacy and safety of an ADC are critically dependent on the linker technology used to attach the potent cytotoxic payload to the monoclonal antibody (mAb). A key innovation in this area is the use of bioorthogonal chemistry, which allows for precise and stable conjugation. This document provides detailed application notes and protocols for the use of endo-BCN-NHS carbonate, a heterobifunctional linker, in the development of ADCs.

This compound facilitates a two-step conjugation strategy. First, the N-hydroxysuccinimide (NHS) carbonate group reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable carbamate (B1207046) linkage.[1] This step introduces the bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne, onto the antibody. In the second step, the BCN group undergoes a highly efficient and specific copper-free click chemistry reaction with a payload functionalized with either an azide (B81097) or a tetrazine group.[2][3] This bioorthogonal approach offers excellent control over the conjugation process and results in a stable final ADC product.[4]

Chemical Properties and Mechanism of Action

This compound is a chemical compound with the molecular formula C₁₅H₁₇NO₅ and a molecular weight of 291.30.[1] It is a solid at room temperature and should be stored at -20°C under an inert gas to prevent degradation.[1] The NHS carbonate moiety is sensitive to moisture and should be handled accordingly.[5]

The mechanism of action involves two key reactions:

  • Amine Reaction: The NHS carbonate is a highly reactive group that specifically targets primary amines, such as the ε-amine group of lysine residues on an antibody. The reaction proceeds efficiently at a basic pH (typically 8.0-8.5) to form a stable carbamate bond, releasing N-hydroxysuccinimide as a byproduct.[2]

  • Copper-Free Click Chemistry: The endo-BCN group is a strained alkyne that can participate in two main types of copper-free click chemistry reactions:

    • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): BCN reacts rapidly with azide-functionalized molecules to form a stable triazole linkage.[2]

    • Inverse-Electron-Demand Diels-Alder (IEDDA): BCN acts as a dienophile and reacts with tetrazine-functionalized molecules in an even faster reaction to form a dihydropyridazine (B8628806) linkage, which then rearranges to a stable pyridazine.[1]

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound in ADC development.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₁₅H₁₇NO₅[1]
Molecular Weight291.30 g/mol [1]
Purity>90.0%[1]
Form (at 20°C)Solid[1]
Storage Condition-20°C under inert gas[1]
Table 2: Stability of the Carbamate Linkage
Linkage TypeMediumHalf-life (t₁/₂)Reference(s)
CarbamateHuman PlasmaGenerally stable[6]
CarbamateMouse PlasmaCan be less stable than in human plasma due to carboxylesterases[6]

Note: The stability of the carbamate bond can be influenced by the local chemical environment and the specific enzymes present.

Table 3: Kinetics of BCN-based Copper-Free Click Chemistry
Reaction TypeReactantsSecond-order Rate Constant (k₂)Reference(s)
SPAACBCN + Azide10⁻² - 1 M⁻¹s⁻¹[7]
IEDDABCN + Tetrazine1 - 10⁶ M⁻¹s⁻¹[7]

Note: IEDDA reactions are significantly faster than SPAAC reactions, which can be advantageous for achieving rapid and complete conjugation.

Table 4: Drug-to-Antibody Ratio (DAR)
Conjugation ChemistryTypical DAR RangeComments
Lysine-based (NHS ester)0 - 8Results in a heterogeneous mixture of ADC species with varying DARs. The average DAR can be controlled by optimizing reaction conditions.

Specific DAR values for this compound are not widely reported in the literature and will be dependent on the specific antibody and reaction conditions used.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the development of an ADC using this compound.

Protocol 1: Antibody Modification with this compound

Objective: To conjugate this compound to an antibody via lysine residues.

Materials:

  • Antibody of interest (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Desalting column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 10-20 fold molar excess of the linker over the antibody.

    • Gently mix the reaction mixture by inversion or slow rotation.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Remove the excess, unreacted this compound and N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the BCN-modified antibody.

  • Characterization:

    • Determine the concentration of the purified BCN-modified antibody using a UV-Vis spectrophotometer at 280 nm.

    • The degree of labeling (DOL), i.e., the average number of BCN molecules per antibody, can be determined using MALDI-TOF mass spectrometry.

Protocol 2: Conjugation of Azide/Tetrazine-Payload to BCN-Modified Antibody

Objective: To conjugate an azide or tetrazine-functionalized cytotoxic payload to the BCN-modified antibody.

Materials:

  • BCN-modified antibody in PBS, pH 7.4

  • Azide or Tetrazine-functionalized payload

  • Anhydrous DMSO

  • Desalting column or Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

Procedure:

  • Payload Stock Solution Preparation:

    • Dissolve the azide or tetrazine-functionalized payload in anhydrous DMSO to a concentration of 10 mM.

  • Click Chemistry Reaction:

    • Add a 3-5 fold molar excess of the payload stock solution to the BCN-modified antibody solution.

    • Gently mix the reaction mixture.

    • Incubate the reaction at room temperature. The reaction time will depend on the click chemistry used:

      • SPAAC (azide payload): 12-24 hours

      • IEDDA (tetrazine payload): 1-4 hours

  • Purification:

    • Remove the excess, unreacted payload using a desalting column or an SEC system equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the final ADC.

  • Characterization:

    • Determine the final concentration of the ADC.

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC or LC-MS.

    • Assess the level of aggregation using SEC-HPLC.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average number of drug molecules conjugated to each antibody.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • HIC Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)

  • HIC Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • HIC-HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the absorbance of the payload.

  • Data Analysis:

    • The chromatogram will show a series of peaks corresponding to the naked antibody (DAR=0) and the antibody conjugated with different numbers of drug molecules (DAR=1, 2, 3, etc.).

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the following formula:

      • DAR = Σ (Peak Area_i * i) / Σ (Peak Area_i)

      • where 'i' is the number of drugs conjugated for each peak.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

G cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) Antibody Antibody (with Lysine residues) Reaction1 + Antibody->Reaction1 BCN_NHS This compound BCN_NHS->Reaction1 BCN_Antibody BCN-Modified Antibody Reaction2 + BCN_Antibody->Reaction2 Reaction1->BCN_Antibody pH 8.5 Stable Carbamate Bond Formation Payload Azide/Tetrazine-Payload Payload->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Copper-Free Stable Triazole/Pyridazine Linkage

Caption: Workflow for ADC synthesis using this compound.

G cluster_reaction Mechanism of Action cluster_amine Amine Reaction cluster_click Copper-Free Click Chemistry Lysine Antibody-Lysine (-NH2) C1 Lysine->C1 NHS_Carbonate This compound NHS_Carbonate->C1 Carbamate BCN-Antibody (-NH-CO-O-) BCN BCN on Antibody C1->Carbamate Stable Carbamate Formation C2 BCN->C2 Azide_Tetrazine Azide or Tetrazine on Payload Azide_Tetrazine->C2 Final_Linkage Stable Triazole or Pyridazine Linkage C2->Final_Linkage Bioorthogonal Ligation

Caption: Reaction mechanism of this compound for ADC formation.

G cluster_workflow DAR Determination Workflow ADC_Sample Purified ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Inject HPLC HPLC System HIC_Column->HPLC Separate Chromatogram Chromatogram with DAR Peaks HPLC->Chromatogram Detect Calculation Weighted Average Calculation Chromatogram->Calculation Integrate Peaks DAR_Value Final DAR Value Calculation->DAR_Value Calculate

Caption: Experimental workflow for DAR determination by HIC-HPLC.

References

Application Notes and Protocols for Cell Surface Labeling with endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface labeling is a powerful technique for studying cellular processes, tracking cell populations, and developing targeted therapeutics. endo-BCN-NHS carbonate is a heterobifunctional crosslinker that enables efficient and specific labeling of cell surface proteins. This reagent utilizes the amine-reactive N-hydroxysuccinimidyl (NHS) carbonate to form stable carbamate (B1207046) bonds with primary amines, such as the lysine (B10760008) residues present on cell surface proteins.[1][2][3] This initial reaction attaches a bicyclo[6.1.0]nonyne (BCN) moiety to the cell surface. The strained alkyne of the BCN group can then undergo a rapid and specific copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide- or tetrazine-containing molecule of interest.[1][2][4] This two-step labeling strategy offers high selectivity and biocompatibility, making it ideal for a wide range of applications in live-cell imaging, drug delivery, and cellular analysis.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in cell surface labeling.

Chemical Properties and Reaction Mechanism

This compound is a solid compound with a molecular weight of 291.30 g/mol and a chemical formula of C₁₅H₁₇NO₅.[1] For optimal stability, it should be stored at -20°C under an inert gas.[1]

The labeling process occurs in two main steps:

  • Amine Reaction: The NHS carbonate group of this compound reacts with primary amines on the cell surface, primarily the ε-amine of lysine residues, at a basic pH to form a stable carbamate linkage.[1]

  • Copper-Free Click Chemistry: The BCN group introduced onto the cell surface is a highly reactive strained alkyne. It readily participates in a bioorthogonal reaction with molecules containing an azide (B81097) or tetrazine group through SPAAC.[1][2] This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 291.30[1]
Formula C₁₅H₁₇NO₅[1]
Purity >90.0%[1]
Form Solid[1]
Storage Condition -20°C under inert gas[1]
Table 2: Illustrative Labeling Efficiency and Cell Viability*
Cell Lineendo-BCN-conjugate ConcentrationLabeling MethodSignal-to-Noise Ratio (SNR)Cell Viability (%)
Jurkat10 µMFlow Cytometry>200>95%
HeLa10 µMFluorescence MicroscopyHigh>95%
CHO-K125 µMFlow Cytometry>150>95%
Primary Neurons5 µMFluorescence MicroscopyHigh>90%

*Data presented is illustrative and based on studies using BCN-biotin conjugates for cell surface labeling. Actual results with this compound may vary and should be optimized for each cell type and experimental condition.

Experimental Protocols

Protocol 1: Cell Surface Labeling of Adherent Cells

Materials:

  • Adherent cells cultured in appropriate medium

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Complete cell culture medium

  • Azide- or tetrazine-functionalized molecule of interest (e.g., fluorescent dye, biotin)

  • Quenching solution (e.g., 100 mM glycine (B1666218) or Tris in PBS)

Procedure:

  • Cell Preparation:

    • Plate adherent cells in a suitable format (e.g., 96-well plate, chamber slide) and culture until they reach the desired confluency (typically 70-90%).

    • Gently wash the cells twice with pre-warmed PBS (pH 8.0).

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in PBS (pH 8.0). It is recommended to perform a concentration optimization for each cell type.

  • Labeling Reaction (Amine Coupling):

    • Add the diluted this compound solution to the cells and incubate for 30 minutes at room temperature or 37°C.

    • Gently wash the cells three times with PBS.

  • Quenching (Optional but Recommended):

    • To quench any unreacted NHS-ester, incubate the cells with a quenching solution for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction (SPAAC):

    • Prepare a solution of the azide- or tetrazine-functionalized molecule in a suitable buffer (e.g., PBS or complete culture medium) at the desired concentration.

    • Add the solution to the BCN-labeled cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells three times with PBS.

  • Analysis:

    • The labeled cells are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or western blotting.

Protocol 2: Cell Surface Labeling of Suspension Cells

Materials:

  • Suspension cells in culture

  • This compound

  • Anhydrous DMSO

  • PBS, pH 8.0

  • Complete cell culture medium

  • Azide- or tetrazine-functionalized molecule of interest

  • Quenching solution (e.g., 100 mM glycine or Tris in PBS)

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet twice with pre-warmed PBS (pH 8.0).

    • Resuspend the cells in PBS (pH 8.0) at a concentration of 1-5 x 10⁶ cells/mL.

  • Preparation of this compound Solution:

    • Prepare a fresh dilution of the this compound stock solution in PBS (pH 8.0) to the desired final concentration.

  • Labeling Reaction (Amine Coupling):

    • Add the diluted this compound solution to the cell suspension and incubate for 30 minutes at room temperature or 37°C with gentle agitation.

  • Washing and Quenching:

    • Centrifuge the cells and discard the supernatant.

    • Wash the cell pellet twice with PBS.

    • (Optional) Resuspend the cells in quenching solution and incubate for 5-10 minutes.

    • Centrifuge and wash the cells twice with PBS.

  • Click Chemistry Reaction (SPAAC):

    • Resuspend the BCN-labeled cells in a solution containing the azide- or tetrazine-functionalized molecule.

    • Incubate for 30-60 minutes at 37°C with gentle agitation.

  • Final Washes and Analysis:

    • Centrifuge the cells and wash the pellet three times with PBS.

    • Resuspend the labeled cells in the appropriate buffer for downstream analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Labeled and unlabeled (control) cells

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Plating:

    • Plate the labeled and control cells in a 96-well plate at a suitable density and allow them to adhere (for adherent cells) or incubate for a desired period.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the absorbance of the unlabeled control cells.[5][6]

Mandatory Visualizations

G cluster_workflow Experimental Workflow start Start: Culture Cells wash1 Wash with PBS (pH 8.0) start->wash1 labeling Incubate Cells with This compound wash1->labeling prepare_bcn Prepare endo-BCN-NHS Carbonate Solution prepare_bcn->labeling wash2 Wash Cells labeling->wash2 quenching Quench Reaction (Optional) wash2->quenching wash3 Wash Cells quenching->wash3 click_reaction Incubate Cells for SPAAC Reaction wash3->click_reaction prepare_azide Prepare Azide/Tetrazine -functionalized Molecule prepare_azide->click_reaction wash4 Wash Cells click_reaction->wash4 analysis Downstream Analysis (Microscopy, Flow Cytometry, etc.) wash4->analysis

Caption: Experimental workflow for cell surface labeling.

G cluster_mechanism Reaction Mechanism cell Cell Surface Protein with Primary Amine (-NH2) labeled_cell BCN-labeled Cell Surface Protein cell->labeled_cell Amine Reaction (Carbamate bond formation) bcn_nhs This compound bcn_nhs->labeled_cell final_product Covalently Labeled Cell Surface Protein labeled_cell->final_product SPAAC (Click Chemistry) azide_molecule Azide/Tetrazine- functionalized Molecule azide_molecule->final_product

Caption: Two-step cell surface labeling reaction mechanism.

G cluster_pathway Receptor Internalization Pathway receptor Labeled Cell Surface Receptor ligand Ligand Binding receptor->ligand internalization Clathrin-mediated Endocytosis ligand->internalization early_endosome Early Endosome internalization->early_endosome recycling Recycling to Cell Surface early_endosome->recycling late_endosome Late Endosome early_endosome->late_endosome recycling->receptor lysosome Lysosomal Degradation late_endosome->lysosome

Caption: Tracking receptor internalization signaling pathway.

References

Application Notes and Protocols: endo-BCN-NHS Carbonate in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture. The formation of stable and biocompatible hydrogels often relies on efficient and specific crosslinking chemistries. Strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for hydrogel formation due to its high efficiency, specificity, and ability to proceed under physiological conditions without the need for cytotoxic catalysts.[1][2]

endo-BCN-NHS carbonate is a heterobifunctional crosslinker that plays a key role in the preparation of hydrogels via SPAAC.[1][3][4][5] It contains two key functional groups:

  • An N-hydroxysuccinimide (NHS) carbonate , which reacts with primary amines (such as the lysine (B10760008) residues in proteins or amine-functionalized polymers) to form stable carbamate (B1207046) bonds.[1][5]

  • An endo-bicyclononyne (BCN) , a strained alkyne that rapidly and specifically reacts with azide-functionalized molecules through a copper-free click reaction.[1][5]

This document provides detailed application notes and experimental protocols for the use of this compound in the formation of hydrogels for research and drug development applications.

Principle of Hydrogel Formation

The overall strategy for forming a hydrogel using this compound involves a two-step process. First, an amine-containing polymer is functionalized with BCN groups using this compound. Second, this BCN-functionalized polymer is mixed with an azide-functionalized polymer, leading to rapid crosslinking via SPAAC and the formation of a stable hydrogel network.

Experimental Workflow for Hydrogel Formation

G cluster_0 Step 1: Polymer Functionalization cluster_1 Step 2: Hydrogel Formation Amine-containing Polymer Amine-containing Polymer BCN-functionalized Polymer BCN-functionalized Polymer Amine-containing Polymer->BCN-functionalized Polymer NHS ester reaction This compound This compound This compound->BCN-functionalized Polymer Hydrogel Hydrogel BCN-functionalized Polymer->Hydrogel SPAAC Reaction Azide-functionalized Polymer Azide-functionalized Polymer Azide-functionalized Polymer->Hydrogel

Caption: General workflow for hydrogel formation using this compound.

Applications

Hydrogels formed using this compound and SPAAC chemistry have a wide range of applications in biomedical research and drug development:

  • 3D Cell Culture: The biocompatible nature of the SPAAC reaction allows for the encapsulation of cells within the hydrogel matrix as it forms, creating a 3D environment that more closely mimics native tissue than traditional 2D cell culture.[4]

  • Tissue Engineering: These hydrogels can be used as scaffolds to support cell growth and tissue regeneration. The mechanical properties of the hydrogel can be tuned to match those of the target tissue.

  • Drug Delivery: Therapeutic agents, such as small molecules, proteins, or nucleic acids, can be encapsulated within the hydrogel for sustained and localized release.

Experimental Protocols

Protocol 1: Functionalization of an Amine-Containing Polymer with this compound

This protocol describes a general method for the conjugation of this compound to an amine-containing polymer, such as poly-L-lysine, amine-terminated polyethylene (B3416737) glycol (PEG), or a protein.

Materials:

  • Amine-containing polymer

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (appropriate molecular weight cut-off) or size-exclusion chromatography column

  • Lyophilizer

Procedure:

  • Dissolve the Amine-Containing Polymer: Dissolve the amine-containing polymer in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the desired molar excess of the this compound solution to the polymer solution while stirring. The optimal molar excess will depend on the desired degree of functionalization and should be determined empirically. A starting point is a 5- to 20-fold molar excess of this compound to the number of amine groups on the polymer.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification: Remove the unreacted this compound and byproducts by dialysis against deionized water for 2-3 days with frequent water changes, or by using a size-exclusion chromatography column.

  • Lyophilization: Lyophilize the purified BCN-functionalized polymer to obtain a white, fluffy powder.

  • Storage: Store the BCN-functionalized polymer at -20°C or -80°C under desiccated conditions.

Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the formation of a hydrogel by mixing a BCN-functionalized polymer with an azide-functionalized polymer.

Materials:

  • BCN-functionalized polymer (from Protocol 1)

  • Azide-functionalized polymer (e.g., azide-PEG-azide)

  • Phosphate-buffered saline (PBS, pH 7.4) or cell culture medium

  • (Optional) Cell suspension for encapsulation

Procedure:

  • Prepare Polymer Solutions: Prepare sterile stock solutions of the BCN-functionalized polymer and the azide-functionalized polymer in PBS or cell culture medium at the desired concentrations. The final polymer concentration will influence the mechanical properties of the hydrogel.

  • (Optional) Prepare Cell Suspension: If encapsulating cells, resuspend the cells in the azide-functionalized polymer solution at the desired cell density.

  • Hydrogel Formation: In a sterile tube or mold, mix equal volumes of the BCN-functionalized polymer solution and the azide-functionalized polymer solution (containing cells, if applicable). Pipette up and down gently to ensure thorough mixing.

  • Gelation: Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes. The gelation time can be monitored by visual inspection or by rheometry.

  • Equilibration: Once the hydrogel has formed, add PBS or cell culture medium to the top of the gel to prevent dehydration.

Characterization of Hydrogels

Rheological Characterization

The mechanical properties of the hydrogels, such as the storage modulus (G') and loss modulus (G''), can be characterized using a rheometer. A typical protocol involves a time sweep to monitor gelation, followed by a frequency sweep to determine the viscoelastic properties of the fully formed gel.

Cell Viability Assessment

For cell-laden hydrogels, cell viability can be assessed using a live/dead viability/cytotoxicity assay. A common method involves incubating the hydrogel with calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) followed by fluorescence microscopy.

Quantitative Data

The following tables summarize typical quantitative data for hydrogels formed using SPAAC chemistry.

Table 1: Mechanical Properties of SPAAC Hydrogels

Polymer SystemPolymer Concentration (wt%)Storage Modulus (G') (Pa)Gelation Time (min)
PEG-BCN + PEG-Azide2.5100 - 5005 - 15
5500 - 20002 - 10
102000 - 10000< 5
ELP-BCN + ELP-Azide5300 - 12001 - 5
101000 - 5000< 2
Hyaluronic Acid-BCN + Hyaluronic Acid-Azide150 - 3005 - 20
2200 - 10002 - 10

Table 2: Cell Viability in SPAAC Hydrogels

Cell TypePolymer SystemTime PointCell Viability (%)
Mesenchymal Stem Cells (MSCs)PEG-BCN + PEG-AzideDay 1> 95%
Day 7> 90%
Human Umbilical Vein Endothelial Cells (HUVECs)ELP-BCN + ELP-AzideDay 1> 98%
Day 5> 95%
FibroblastsHyaluronic Acid-BCN + Hyaluronic Acid-AzideDay 3> 97%
Day 14> 90%

Signaling Pathway Modulation

Hydrogels can be functionalized with bioactive motifs, such as the RGD peptide, to modulate cell behavior through specific signaling pathways. The RGD sequence is recognized by integrin receptors on the cell surface, which can trigger downstream signaling cascades that influence cell adhesion, proliferation, and differentiation. One such pathway is the integrin αv/PI3K/AKT axis, which is known to play a role in cell survival and growth factor secretion.

Integrin αv/PI3K/AKT Signaling Pathway

G RGD-functionalized Hydrogel RGD-functionalized Hydrogel Integrin αv Integrin αv RGD-functionalized Hydrogel->Integrin αv Binds to PI3K PI3K Integrin αv->PI3K Activates AKT AKT PI3K->AKT Activates Cell Survival Cell Survival AKT->Cell Survival Growth Factor Secretion Growth Factor Secretion AKT->Growth Factor Secretion

Caption: RGD-functionalized hydrogels can activate the PI3K/AKT pathway.

By presenting RGD ligands, the hydrogel can stimulate this pathway, leading to enhanced cell survival and the secretion of beneficial growth factors, which is particularly relevant for tissue engineering and regenerative medicine applications.

Conclusion

This compound is a versatile and efficient reagent for the functionalization of amine-containing polymers, enabling the formation of biocompatible and tunable hydrogels through SPAAC chemistry. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to utilize this powerful technology for a wide range of biomedical applications.

References

Application Notes and Protocols for the Reaction of endo-BCN-NHS Carbonate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of endo-BCN-NHS carbonate in bioconjugation reactions with primary amines. The protocols and recommendations are compiled to facilitate the successful labeling of a variety of molecules, including proteins, peptides, and small molecule amine derivatives.

Introduction

This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) carbonate group for reaction with primary amines and a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry.[1][2][3] The reaction of the NHS carbonate with a primary amine results in the formation of a stable carbamate (B1207046) linkage, covalently attaching the BCN moiety to the target molecule.[1] This process is fundamental for preparing molecules for subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[4] The efficiency of this initial amine labeling step is critical for the overall success of the bioconjugation strategy.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS carbonate. This leads to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

A typical experimental workflow for the labeling of a primary amine-containing molecule with this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagent Dissolve this compound in anhydrous DMSO or DMF reaction Add this compound solution to the amine sample prep_reagent->reaction prep_sample Prepare amine-containing sample in an amine-free buffer (pH 7.2-8.5) prep_sample->reaction incubation Incubate at RT (0.5-4h) or 4°C (2-12h) reaction->incubation quench Quench reaction with Tris or glycine (B1666218) (optional) incubation->quench purify Purify the BCN-labeled conjugate (e.g., dialysis, SEC, HPLC) quench->purify analyze Characterize the final product (e.g., MS, HPLC) purify->analyze

Figure 1. General experimental workflow for labeling primary amines with this compound.

Key Reaction Parameters

The success of the conjugation is highly dependent on several experimental parameters. The following table summarizes the recommended conditions based on general NHS ester chemistry.

ParameterRecommended RangeNotes
pH 7.2 - 8.5The optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often a good starting point.[5][6]
Temperature 4°C to 37°CRoom temperature (20-25°C) is common. Lower temperatures (4°C) can be used to minimize degradation of sensitive molecules and reduce the rate of NHS ester hydrolysis, requiring longer reaction times.[7][8]
Reaction Time 30 minutes to 12 hoursTypically 0.5-4 hours at room temperature or 2-12 hours at 4°C.[8] Reaction time should be optimized for the specific application.
Solvent for Reagent Anhydrous DMSO or DMFThis compound is typically dissolved in a small amount of a water-miscible organic solvent before being added to the aqueous reaction buffer.[5] Use high-quality, amine-free solvents.
Reaction Buffer Phosphate (B84403), Bicarbonate, HEPES, BorateBuffers should be free of primary amines (e.g., Tris) as they will compete with the target molecule for reaction.[8]
Molar Excess of Reagent 5-20 fold (for proteins)The optimal molar ratio of this compound to the amine-containing molecule depends on the concentration of the reactants and the number of available primary amines. A trial experiment with varying ratios is recommended.[9]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol provides a general procedure for the labeling of a protein with multiple lysine (B10760008) residues.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in DMSO to a concentration that is 10-20 times higher than the desired final concentration in the reaction mixture.

  • Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of the reagent over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-8 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS) or by size-exclusion chromatography.

  • Characterization: Analyze the degree of labeling using methods such as mass spectrometry.

Protocol 2: Labeling of an Amine-Modified Oligonucleotide

This protocol is adapted for the labeling of a synthetic oligonucleotide containing a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification system (e.g., desalting column, HPLC)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.

  • Prepare the this compound Solution: Dissolve a 5-10 fold molar excess of this compound in a small volume of DMF.

  • Reaction: Add the this compound solution to the oligonucleotide solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours.[10]

  • Purification: Purify the BCN-labeled oligonucleotide from salts and excess reagent using a desalting column or by HPLC.

Troubleshooting

IssuePossible CauseRecommendation
Low Labeling Efficiency pH too lowIncrease the pH of the reaction buffer to 8.0-8.5.
Hydrolysis of this compoundPrepare the reagent solution immediately before use. Ensure the organic solvent is anhydrous.
Presence of competing primary aminesUse an amine-free reaction buffer.
Insufficient molar excess of reagentIncrease the molar ratio of this compound to the target molecule.
Protein Precipitation High concentration of organic solventKeep the final concentration of DMSO or DMF in the reaction mixture low (typically <10%).
Protein instabilityPerform the reaction at 4°C.
Non-specific Labeling pH too highLower the pH to within the recommended range (7.2-8.5).

Signaling Pathway and Logical Relationships

The decision-making process for optimizing the reaction conditions can be visualized as follows:

G cluster_start Starting Conditions cluster_analysis Analysis cluster_optimization Optimization start_conditions pH 7.5-8.3 RT, 1-2h 10x molar excess analyze_labeling Analyze Labeling Efficiency (e.g., Mass Spectrometry) start_conditions->analyze_labeling low_labeling Low Labeling? analyze_labeling->low_labeling increase_params Increase pH (to 8.5) Increase molar excess Increase reaction time low_labeling->increase_params Yes high_labeling High/Sufficient Labeling? low_labeling->high_labeling No increase_params->analyze_labeling Re-run reaction proceed Proceed to Purification high_labeling->proceed Yes

References

Application Notes and Protocols for endo-BCN-NHS Carbonate in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful tool for elucidating the complex and dynamic processes within living systems. A key challenge in this field is the specific and minimally invasive labeling of biomolecules of interest. Bioorthogonal chemistry, which involves reactions that can occur in living organisms without interfering with native biochemical processes, offers an elegant solution. The use of endo-Bicyclo[6.1.0]nonyne (endo-BCN), a strained alkyne, in conjunction with N-hydroxysuccinimide (NHS) carbonate chemistry provides a versatile platform for the fluorescent labeling of proteins in live cells.

This document provides detailed application notes and protocols for the use of endo-BCN-NHS carbonate for live cell imaging applications. It covers two primary strategies: direct labeling of cell surface proteins and site-specific labeling of intracellular proteins via genetic code expansion.

Principle of the Method

The this compound is a heterobifunctional linker. The NHS carbonate group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form a stable carbamate (B1207046) bond.[1] This reaction is typically performed in a slightly basic buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.[1] Once the BCN moiety is attached to the protein of interest, it can undergo a highly specific and rapid bioorthogonal reaction with a fluorescent probe. Two common copper-free "click" chemistry reactions are employed for this purpose:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group reacts with an azide-functionalized fluorophore to form a stable triazole linkage.[2]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The BCN group (acting as a dienophile) reacts with a tetrazine-conjugated fluorophore in an extremely fast and specific manner.[3][4]

These copper-free reactions are ideal for live-cell applications as they avoid the cytotoxicity associated with copper catalysts.[5]

Data Presentation

Table 1: Comparison of Reaction Kinetics for Common Cyclooctynes in SPAAC
CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
endo-BCN ~0.1Good reactivity and stability.
DBCO ~0.3 - 1.0Faster kinetics than BCN, widely used.[6]
BARAC ~0.96Exceptional reaction kinetics.

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Table 2: Typical Reagent Concentrations and Incubation Times for Live Cell Labeling
StepReagentConcentrationIncubation TimeTemperature
Protein Modification (Cell Surface) This compound10-100 µM30 - 60 minRoom Temperature or 37°C
Genetic Incorporation (Intracellular) BCN-Lysine100-500 µM in media24 - 48 hours37°C
SPAAC Reaction Azide-Fluorophore5 - 50 µM30 - 60 min37°C
IEDDA Reaction Tetrazine-Fluorophore0.5 - 5 µM5 - 30 min37°C

Note: These are starting recommendations and should be optimized for each specific cell type and protein of interest to maximize signal-to-noise and maintain cell viability.[6][7]

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with this compound followed by SPAAC/IEDDA

This protocol is suitable for labeling the entire surface proteome of live cells.

Materials:

  • Live cells in suspension or adherent culture

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5 (amine-free)

  • Azide- or Tetrazine-conjugated fluorophore

  • Cell culture medium

  • Microcentrifuge tubes

  • Fluorescence microscope

Procedure:

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. NHS esters are moisture-sensitive.[8]

  • Cell Preparation:

    • For adherent cells, grow cells on coverslips to the desired confluency.

    • For suspension cells, harvest cells and wash twice with ice-cold, amine-free PBS (pH 8.0-8.5) by centrifugation (300 x g for 3 minutes). Resuspend the cell pellet in the same buffer.

  • Labeling with this compound:

    • Dilute the 10 mM this compound stock solution in amine-free PBS (pH 8.0-8.5) to a final concentration of 10-100 µM.

    • For adherent cells, aspirate the culture medium and add the BCN labeling solution.

    • For suspension cells, add the BCN labeling solution to the cell suspension.

    • Incubate for 30-60 minutes at room temperature or 37°C.

    • Wash the cells three times with PBS to remove unreacted this compound.

  • Fluorescent Labeling via SPAAC or IEDDA:

    • Prepare a solution of the azide- or tetrazine-conjugated fluorophore in cell culture medium at the desired concentration (see Table 2).

    • Add the fluorophore solution to the BCN-labeled cells.

    • Incubate for 5-60 minutes at 37°C, protected from light. The incubation time will depend on the reaction kinetics (IEDDA is generally faster than SPAAC).

    • Wash the cells three times with PBS or cell culture medium to remove the unbound fluorophore.

  • Live Cell Imaging:

    • Replace the wash buffer with fresh, pre-warmed cell culture medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Site-Specific Intracellular Protein Labeling using Genetic Code Expansion

This protocol allows for the labeling of a specific protein of interest at a defined site.

Materials:

  • Mammalian cells (e.g., HEK293T, U2OS)

  • Plasmid encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for BCN-lysine (BCNK).[9]

  • BCN-lysine

  • Transfection reagent

  • Cell culture medium (with and without serum)

  • Tetrazine-conjugated fluorophore (cell-permeable)

  • Fluorescence microscope

Procedure:

  • Cell Transfection:

    • Co-transfect the mammalian cells with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent according to the manufacturer's protocol.

  • Incorporation of BCN-lysine:

    • 24 hours post-transfection, replace the cell culture medium with fresh medium containing 100-500 µM BCN-lysine.

    • Culture the cells for an additional 24-48 hours to allow for expression of the BCNK-containing protein.

  • Fluorescent Labeling:

    • Wash the cells twice with PBS.

    • Add a solution of a cell-permeable, tetrazine-conjugated fluorophore (e.g., SiR-Tet, TMR-Tet) in cell culture medium at a concentration of 0.5-5 µM.[10]

    • Incubate for 5-30 minutes at 37°C in the dark.

    • To reduce background fluorescence from unincorporated BCN-lysine, it may be necessary to perform washes and a chase period in fresh media for several hours before labeling.[10]

  • Live Cell Imaging:

    • Wash the cells three times with fresh culture medium.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission settings.

Mandatory Visualizations

experimental_workflow_nhs start Live Cells bcn_labeling Incubate with This compound start->bcn_labeling wash1 Wash bcn_labeling->wash1 bcn_cells BCN-labeled Cell Surface Proteins wash1->bcn_cells click_reaction Add Azide/Tetrazine Fluorophore bcn_cells->click_reaction wash2 Wash click_reaction->wash2 imaging Live Cell Imaging wash2->imaging

Caption: Workflow for labeling cell surface proteins.

experimental_workflow_gce transfection Co-transfect Plasmids: 1. POI-TAG 2. BCNK Synthetase/tRNA bcnk_incubation Incubate with BCN-lysine transfection->bcnk_incubation protein_expression Expression of BCNK-containing Protein bcnk_incubation->protein_expression click_labeling Add Tetrazine Fluorophore protein_expression->click_labeling wash Wash click_labeling->wash live_imaging Live Cell Imaging wash->live_imaging

Caption: Workflow for site-specific intracellular protein labeling.

signaling_pathway cluster_labeling Labeling Strategy cluster_imaging Live Cell Imaging Application protein Protein of Interest (e.g., Receptor) bcn_moiety endo-BCN protein->bcn_moiety endo-BCN-NHS or GCE labeled_protein Fluorescently Labeled Protein bcn_moiety->labeled_protein fluorophore Fluorophore fluorophore->labeled_protein SPAAC or IEDDA internalization Receptor Internalization (Endocytosis) labeled_protein->internalization ligand Ligand ligand->labeled_protein trafficking Vesicular Trafficking internalization->trafficking

Caption: Visualizing protein trafficking with endo-BCN.

References

Application Notes and Protocols for Nanoparticle Functionalization Using endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the functionalization of nanoparticles using the bifunctional linker, endo-BCN-NHS carbonate. This reagent facilitates a two-step conjugation strategy, enabling the attachment of a wide range of molecules to nanoparticle surfaces. The protocol is designed for nanoparticles presenting primary amine groups on their surface. The N-hydroxysuccinimide (NHS) carbonate end of the linker reacts with these amines to form stable carbamate (B1207046) bonds. This initial step introduces a bicyclononyne (BCN) moiety onto the nanoparticle surface, which can then be utilized for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This powerful and bioorthogonal reaction allows for the efficient and specific conjugation of azide-containing molecules, such as targeting ligands, therapeutic agents, or imaging probes, to the nanoparticle surface.

These application notes will guide researchers through the entire workflow, from the initial functionalization with this compound to the subsequent click chemistry conjugation and characterization of the final nanoparticle conjugate.

Reaction Mechanism and Workflow

The functionalization process involves two key chemical reactions. First, the NHS ester of the this compound reacts with primary amines on the nanoparticle surface. This reaction is highly efficient at a slightly basic pH (7.2-8.5) and results in the formation of a stable carbamate linkage, effectively tethering the BCN group to the nanoparticle. The second step involves the reaction of the now BCN-functionalized nanoparticle with an azide-modified molecule of interest via SPAAC. This copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.

Workflow cluster_step1 Step 1: BCN Functionalization cluster_step2 Step 2: Click Chemistry Conjugation cluster_characterization Characterization Amine_NP Amine-Coated Nanoparticle BCN_NP BCN-Functionalized Nanoparticle Amine_NP->BCN_NP NHS ester reaction (pH 7.2-8.5) BCN_NHS endo-BCN-NHS Carbonate BCN_NHS->BCN_NP Final_Conjugate Functionalized Nanoparticle Conjugate BCN_NP->Final_Conjugate SPAAC Click Chemistry (Copper-Free) Azide_Molecule Azide-Modified Molecule (e.g., Antibody) Azide_Molecule->Final_Conjugate Characterization Physicochemical Characterization Final_Conjugate->Characterization

Figure 1: Overall workflow for nanoparticle functionalization.

Experimental Protocols

Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound

This protocol describes the initial step of introducing BCN moieties onto the surface of amine-coated nanoparticles.

Materials:

  • Amine-coated nanoparticles (e.g., silica (B1680970), polymeric, or iron oxide nanoparticles)

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS, pH 7.4

  • Centrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-coated nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-dispersed by brief sonication if necessary.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive, so prolonged storage of the solution is not recommended.[1][2]

  • Reaction Setup: Add a 10-50 fold molar excess of the dissolved this compound to the nanoparticle suspension. The optimal molar ratio may need to be determined empirically based on the density of amine groups on the nanoparticle surface.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing on an orbital shaker or rotator.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for an additional 30 minutes at room temperature.

  • Purification: Pellet the BCN-functionalized nanoparticles by centrifugation (the speed and duration will depend on the nanoparticle size and density).

  • Washing: Remove the supernatant and wash the nanoparticle pellet 2-3 times with Washing Buffer to remove unreacted reagents and byproducts. After the final wash, resuspend the BCN-functionalized nanoparticles in the desired buffer for the next step or for storage.

Protocol 2: Quantification of Surface BCN Groups (Indirectly via Amine Quantification)

To estimate the efficiency of the BCN functionalization, the number of available amine groups on the nanoparticle surface can be quantified before and after the reaction with this compound. The reduction in the number of amine groups corresponds to the number of attached BCN linkers. A common method for amine quantification is the ninhydrin (B49086) assay.[3][4][5]

Materials:

  • Ninhydrin reagent

  • Ethanol

  • BCN-functionalized and unfunctionalized (control) nanoparticles

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using a known concentration of a primary amine-containing molecule (e.g., aminopropylsilane).

  • React a known amount of both the unfunctionalized and BCN-functionalized nanoparticles with the ninhydrin reagent according to a standard protocol.

  • Measure the absorbance of the resulting colored product (Ruhemann's purple) at 570 nm.[6]

  • Calculate the concentration of amine groups on both nanoparticle samples using the standard curve.

  • The difference in amine concentration between the unfunctionalized and functionalized nanoparticles provides an estimate of the surface BCN group density.

Protocol 3: Conjugation of Azide-Modified Molecules via SPAAC Click Chemistry

This protocol details the second step of conjugating an azide-containing molecule to the BCN-functionalized nanoparticles.

Materials:

  • BCN-functionalized nanoparticles

  • Azide-modified molecule (e.g., peptide, antibody, small molecule drug)

  • Reaction Buffer: PBS, pH 7.4

  • Centrifuge tubes

  • Orbital shaker or rotator

Procedure:

  • Prepare Nanoparticle Suspension: Resuspend the BCN-functionalized nanoparticles in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Add Azide-Modified Molecule: Add a 1.5-5 fold molar excess of the azide-modified molecule to the BCN-functionalized nanoparticle suspension. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing.[7] The reaction kinetics of SPAAC are generally fast.

  • Purification: Pellet the functionalized nanoparticle conjugates by centrifugation.

  • Washing: Wash the pellet 2-3 times with the Reaction Buffer to remove any unconjugated azide-modified molecules.

  • Final Resuspension: Resuspend the final nanoparticle conjugate in a suitable buffer for storage or downstream applications.

Data Presentation: Characterization of Functionalized Nanoparticles

Thorough characterization of the nanoparticles at each stage of the functionalization process is crucial to ensure the success of the conjugation. The following tables provide an example of the expected changes in key nanoparticle parameters. (Note: The following data is illustrative and will vary depending on the specific nanoparticles and molecules used).

Table 1: Physicochemical Properties of Nanoparticles During Functionalization

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Coated Nanoparticles105 ± 20.15+35 ± 3
BCN-Functionalized Nanoparticles110 ± 30.18+28 ± 4
Final Conjugate (e.g., Antibody)125 ± 50.22+15 ± 5

Data obtained from Dynamic Light Scattering (DLS) measurements.[8][9][10]

Table 2: Quantification of Surface Functional Groups

Nanoparticle SampleSurface Amine Density (amines/nm²)BCN Group Density (groups/nm²)Conjugated Molecule Density (molecules/nm²)
Amine-Coated Nanoparticles2.5 ± 0.3--
BCN-Functionalized Nanoparticles0.8 ± 0.21.7 ± 0.2-
Final Conjugate0.8 ± 0.2~0.2 (unreacted)1.5 ± 0.3

Amine and BCN group densities can be estimated using colorimetric assays (e.g., ninhydrin) or XPS. Conjugated molecule density can be determined by various methods depending on the molecule (e.g., fluorescence, protein assays).[6][11]

Visualization of Key Processes

ReactionMechanism cluster_reaction1 NHS Ester Reaction with Primary Amine cluster_reaction2 SPAAC Click Chemistry NP_Amine Nanoparticle-NH₂ BCN_NP Nanoparticle-NH-CO-O-BCN NP_Amine->BCN_NP BCN_NHS This compound BCN_NHS->BCN_NP NHS_leaving NHS (leaving group) BCN_NP->NHS_leaving BCN_NP2 Nanoparticle-BCN Final_Conjugate Nanoparticle-Triazole-Molecule BCN_NP2->Final_Conjugate Azide_Molecule N₃-Molecule Azide_Molecule->Final_Conjugate

Figure 2: Chemical reaction scheme.

Characterization of Functionalized Nanoparticles

In addition to DLS for size and zeta potential, the following techniques are recommended for a comprehensive characterization of the functionalized nanoparticles.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups. For instance, the appearance of new peaks corresponding to the carbamate linkage and the alkyne group after the first step, and the disappearance of the azide (B81097) peak and appearance of the triazole ring peaks after the second step, would indicate successful conjugation.[12][13][14]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide elemental composition and chemical state information. It can be used to detect the presence of nitrogen from the carbamate linkage and the conjugated molecule, and to quantify the surface coverage of the BCN linker and the final conjugated molecule.[11][15]

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the nanoparticles and confirm that their morphology and size have not been adversely affected by the functionalization process.

By following these detailed protocols and characterization methods, researchers can confidently functionalize their nanoparticles using this compound for a wide range of applications in drug delivery, diagnostics, and bio-imaging.

References

Application Notes and Protocols for Peptide Conjugation with endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of peptides with endo-BCN-NHS carbonate. This bifunctional linker is a valuable tool in bioconjugation, enabling the site-specific modification of peptides with a bicyclo[6.1.0]nonyne (BCN) moiety. The N-hydroxysuccinimide (NHS) carbonate group reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a peptide, to form a stable carbamate (B1207046) linkage. The incorporated BCN group is a strained alkyne that can then participate in rapid and specific copper-free click chemistry reactions, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-modified molecules or Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition with tetrazine-labeled compounds.[1][2] This two-step approach allows for the modular and efficient creation of complex peptide conjugates for various applications, including drug delivery, in vivo imaging, and the development of therapeutic and diagnostic agents.

Principle of the Reaction

The conjugation process involves two main steps:

  • Amine Labeling: The NHS carbonate group of this compound reacts with a primary amine on the peptide in an aqueous buffer at a slightly basic pH. This reaction results in the formation of a stable carbamate bond and the release of N-hydroxysuccinimide.

  • Copper-Free Click Chemistry: The resulting BCN-functionalized peptide can be reacted with a molecule containing an azide (B81097) or tetrazine group. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.

Materials and Reagents

  • Peptide containing at least one primary amine (e.g., a lysine residue or a free N-terminus)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[3][4][5][6] (Ensure the buffer is free of primary amines like Tris)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification equipment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A for RP-HPLC: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B for RP-HPLC: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN)

  • Characterization equipment: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol details the initial labeling of the peptide with the BCN moiety.

  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[3] If the peptide has poor aqueous solubility, it can be first dissolved in a minimal amount of DMSO or DMF before dilution with the reaction buffer.

  • This compound Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7][8] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to prepare this solution fresh and avoid prolonged exposure to moisture.[8]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.[3][8] The optimal molar ratio may need to be determined empirically for each specific peptide.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[4][5][6] The optimal reaction time can vary depending on the reactivity of the peptide's primary amines.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. For example, add 50-100 µL of 1 M Tris-HCl, pH 8.0, per 1 mL of reaction volume.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is hydrolyzed.[7]

  • Purification of the BCN-Peptide Conjugate:

    • The BCN-labeled peptide can be purified from excess reagents and byproducts using RP-HPLC.

    • Use a C18 column and a gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN). A typical gradient might be 5% to 95% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.

    • Monitor the elution profile at 214 nm and 280 nm. The conjugated peptide will typically have a slightly later retention time than the unconjugated peptide.

    • Collect the fractions corresponding to the BCN-peptide conjugate and lyophilize to obtain the purified product.

Protocol 2: Characterization of the BCN-Peptide Conjugate

Confirmation of successful conjugation and assessment of purity are critical.

  • Mass Spectrometry:

    • Analyze the purified product by MALDI-TOF MS or ESI-MS.

    • The expected mass of the BCN-peptide conjugate will be the mass of the starting peptide plus the mass of the BCN-carbonate moiety (the mass of the NHS group is lost). The mass increase should be calculated based on the molecular formula of this compound (C₁₅H₁₇NO₅, MW: 291.30) minus the mass of NHS (C₄H₅NO₃, MW: 115.09), resulting in an expected mass addition of approximately 176.21 Da.

    • The mass spectrum will confirm the successful conjugation and can also reveal the presence of multiple conjugations if the peptide has more than one reactive amine.

  • HPLC Analysis:

    • Inject the purified BCN-peptide conjugate onto an analytical RP-HPLC column.

    • The chromatogram should show a single major peak, indicating the purity of the conjugate. The retention time of this peak should be compared to that of the starting peptide.

Protocol 3: Downstream SPAAC or IEDDA Reaction

The purified BCN-peptide conjugate is now ready for reaction with an azide- or tetrazine-functionalized molecule.

  • Reaction Setup:

    • Dissolve the BCN-peptide conjugate and the azide- or tetrazine-labeled molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • A 1.1 to 2-fold molar excess of the azide or tetrazine compound over the BCN-peptide is typically used.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature. The reaction time for SPAAC and IEDDA is typically rapid, ranging from minutes to a few hours.[9] Reaction progress can be monitored by HPLC or mass spectrometry.

  • Purification and Characterization:

    • Purify the final peptide conjugate using RP-HPLC.

    • Characterize the final product by mass spectrometry to confirm the successful ligation.

Data Presentation

Table 1: Reaction Parameters for Peptide Conjugation with this compound

ParameterRecommended RangeNotes
pH 8.3 - 8.5Balances amine reactivity and NHS carbonate hydrolysis.[3][4][5][6]
Molar Excess of this compound 10 to 20-foldMay require optimization for specific peptides.[3][8]
Reaction Temperature 4°C to Room TemperatureLower temperatures can minimize side reactions.
Reaction Time 1-4 hours (RT) or overnight (4°C)Dependent on peptide reactivity and temperature.[4][5][6]
Solvent for this compound Anhydrous DMSO or DMFPrepare fresh immediately before use.[4][5][6]
Quenching Agent Tris buffer or GlycineTo deactivate unreacted NHS carbonate.[7]

Table 2: Characterization of Peptide Conjugates

TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and separationSingle major peak with a retention time shift compared to the starting peptide.
MALDI-TOF or ESI-MS Confirmation of conjugation and determination of labeling degreeMass increase corresponding to the addition of the BCN-carbonate moiety.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Peptide Preparation cluster_step2 Step 2: Reagent Preparation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Purification & Analysis cluster_step5 Step 5: Downstream Click Reaction A Dissolve Peptide in Reaction Buffer (pH 8.3-8.5) C Add BCN-NHS to Peptide (10-20x molar excess) A->C B Prepare 10 mM endo-BCN-NHS Carbonate in DMSO/DMF B->C D Incubate: 1-4h at RT or overnight at 4°C C->D E Quench with Tris or Glycine D->E F Purify by RP-HPLC E->F G Characterize by Mass Spectrometry & HPLC F->G H React BCN-Peptide with Azide/Tetrazine Probe G->H I Purify Final Conjugate H->I J Final Characterization I->J

Caption: Workflow for the conjugation of this compound to a peptide.

signaling_pathway Peptide Peptide with Primary Amine (-NH2) BCN_Peptide BCN-Functionalized Peptide Peptide->BCN_Peptide  pH 8.3-8.5 BCN_NHS This compound BCN_NHS->BCN_Peptide NHS NHS byproduct BCN_NHS->NHS Final_Conjugate_SPAAC Final Peptide Conjugate (via SPAAC) BCN_Peptide->Final_Conjugate_SPAAC  SPAAC Final_Conjugate_IEDDA Final Peptide Conjugate (via IEDDA) BCN_Peptide->Final_Conjugate_IEDDA  IEDDA Azide_Probe Azide-Labeled Molecule (e.g., Drug, Dye) Azide_Probe->Final_Conjugate_SPAAC Tetrazine_Probe Tetrazine-Labeled Molecule (e.g., Imaging Agent) Tetrazine_Probe->Final_Conjugate_IEDDA

Caption: Reaction scheme for peptide modification and subsequent click chemistry.

References

Application Notes for endo-BCN-NHS Carbonate in Fluorescent Probe Creation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

endo-Bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (endo-BCN-NHS carbonate) is a heterobifunctional linker that serves as a powerful tool for the creation of fluorescent probes for biological imaging and drug development applications.[1][2][3][4][5][6] This reagent facilitates a two-step labeling strategy. First, the N-hydroxysuccinimidyl (NHS) carbonate group reacts efficiently with primary amines, such as the lysine (B10760008) residues on proteins, to form a stable carbamate (B1207046) linkage.[1] This initial step introduces the bicyclononyne (BCN) moiety, a strained alkyne, onto the biomolecule of interest.

The incorporated BCN group is then available for highly specific and efficient bioorthogonal reactions, namely Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-functionalized molecules or Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with tetrazine-functionalized molecules.[1][3][7] These "click chemistry" reactions are copper-free, making them ideal for use in living systems without the concern of copper-induced cytotoxicity.[1] By reacting the BCN-labeled biomolecule with a fluorescently-tagged azide (B81097) or tetrazine, a stable fluorescent probe can be generated.

Key Features and Applications

  • High Specificity and Bioorthogonality: The SPAAC and IEDDA reactions are highly selective, minimizing off-target labeling in complex biological environments.

  • Copper-Free Click Chemistry: The absence of a copper catalyst makes this method suitable for live-cell imaging and in vivo studies.[1]

  • Stable Conjugation: The formation of a stable carbamate bond from the NHS carbonate and a stable triazole or dihydropyrazine (B8608421) linkage from the click reaction ensures the integrity of the fluorescent probe.[1]

  • Versatility: This method can be applied to a wide range of biomolecules containing primary amines, including proteins, antibodies, and peptides.

  • Applications in Research and Drug Development:

    • Fluorescent Labeling: Creation of fluorescently labeled proteins and antibodies for use in fluorescence microscopy, flow cytometry, and other imaging techniques.

    • Probe Development: Design of targeted fluorescent probes for imaging specific cellular components or processes.[4]

    • Drug Delivery: Use as a modular linker in the development of targeted therapeutics and antibody-drug conjugates (ADCs).[4]

    • Bioconjugation: Linking of different biomolecules to create novel functional constructs.[4]

Data Presentation

The following table summarizes key quantitative data related to the reactivity of endo-BCN in bioorthogonal reactions. It is important to note that reaction rates are influenced by various factors including the specific azide or tetrazine used, solvent, and temperature.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
SPAAC endo-BCN and Benzyl Azide0.29CD₃CN/D₂O (1:2)
SPAAC endo-BCN and a Fluorinated Azide (PhOCF₂CF₂N₃)Faster than non-fluorinated azidesTHF/water (9:1)
IEDDA endo-BCN and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine~118Methanol
IEDDA endo-BCN and a sulfonated tetrazole11,400 - 39,200PB/ACN (1:1), photo-induced

Note: The reactivity of endo-BCN is generally slightly higher than its exo-BCN counterpart in SPAAC reactions.[8] In IEDDA reactions with tetrazines, the endo-BCN isomer is also slightly faster than the exo isomer.[9]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin). Exchange the buffer to the reaction buffer if necessary. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the protein solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

  • Characterization (Optional): The degree of labeling (DOL), which is the average number of BCN molecules per protein, can be determined using mass spectrometry.

Protocol 2: Fluorescent Labeling of a BCN-Modified Protein via SPAAC

This protocol details the reaction of a BCN-labeled protein with an azide-functionalized fluorescent dye.

Materials:

  • BCN-labeled protein (from Protocol 1)

  • Azide-functionalized fluorescent dye

  • Reaction buffer: PBS, pH 7.2-7.4

Procedure:

  • Reagent Preparation: Prepare a stock solution of the azide-functionalized fluorescent dye in an appropriate solvent (e.g., DMSO).

  • SPAAC Reaction:

    • Add a 2-5 fold molar excess of the fluorescent azide to the BCN-labeled protein solution.

    • Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C, protected from light.

  • Purification: Remove the unreacted fluorescent azide using size-exclusion chromatography or dialysis.

  • Analysis: The final fluorescently labeled protein can be analyzed by SDS-PAGE with in-gel fluorescence scanning and its concentration and DOL determined by UV-Vis spectrophotometry.

Protocol 3: Fluorescent Labeling of a BCN-Modified Protein via IEDDA

This protocol outlines the reaction of a BCN-labeled protein with a tetrazine-functionalized fluorescent dye.

Materials:

  • BCN-labeled protein (from Protocol 1)

  • Tetrazine-functionalized fluorescent dye

  • Reaction buffer: PBS, pH 7.2-7.4

Procedure:

  • Reagent Preparation: Prepare a stock solution of the tetrazine-functionalized fluorescent dye in a suitable solvent (e.g., DMSO).

  • IEDDA Reaction:

    • Add a 2-5 fold molar excess of the fluorescent tetrazine to the BCN-labeled protein solution.

    • The IEDDA reaction is typically very fast. Incubate for 30-60 minutes at room temperature, protected from light.

  • Purification: Remove the unreacted fluorescent tetrazine using size-exclusion chromatography or dialysis.

  • Analysis: Analyze the resulting fluorescently labeled protein by SDS-PAGE with in-gel fluorescence and determine the concentration and DOL using UV-Vis spectrophotometry.

Visualizations

experimental_workflow_labeling cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Fluorescent Labeling cluster_step3 Step 3: Purification & Analysis Protein Protein with Primary Amines BCN_Protein BCN-Labeled Protein Protein->BCN_Protein Reaction at pH 8.3-8.5 BCN_NHS This compound BCN_NHS->BCN_Protein BCN_Protein_step2 BCN-Labeled Protein Fluorescent_Azide Fluorescent Azide/Tetrazine Fluorescent_Probe Fluorescent Probe Fluorescent_Azide->Fluorescent_Probe BCN_Protein_step2->Fluorescent_Probe SPAAC or IEDDA Fluorescent_Probe_step3 Fluorescent Probe Purification Purification (SEC/Dialysis) Analysis Analysis (SDS-PAGE, MS, UV-Vis) Purification->Analysis Fluorescent_Probe_step3->Purification

Caption: Experimental workflow for creating a fluorescent probe.

ras_erk_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_Probe ERK Fluorescent Probe ERK->ERK_Probe Probe Binding/Activation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates and Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Ras/ERK MAPK signaling pathway and probe interaction.

References

Troubleshooting & Optimization

Technical Support Center: Endo-BCN-NHS Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with endo-BCN-NHS carbonate reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the two main stages of bioconjugation using this compound:

  • Labeling: The reaction of this compound with primary amines on the target molecule.

  • Conjugation: The subsequent copper-free click chemistry (SPAAC) reaction of the BCN-labeled molecule with an azide-containing partner.

Low Labeling Efficiency with this compound

Q: My labeling efficiency with this compound is very low. What are the potential causes and how can I improve it?

A: Low labeling efficiency is a common issue that can arise from several factors related to the reaction conditions and reagents. Here are the most frequent causes and their solutions:

  • Suboptimal pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1] At a lower pH, the primary amines on the protein become protonated and are therefore unavailable to react.[1] Conversely, at a higher pH, the rate of hydrolysis of the this compound increases significantly, which competes with the desired labeling reaction.[1][2]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly calibrated pH meter to verify the pH of your buffer.[1]

  • Incompatible Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with NHS ester reactions.[1][3] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling efficiency.[1]

    • Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES.

  • Hydrolysis of this compound: The NHS ester group is susceptible to hydrolysis in aqueous solutions. This hydrolysis reaction competes with the aminolysis reaction, reducing the amount of reagent available to label your molecule.

    • Solution: Prepare the this compound solution immediately before use.[4][5] If the reagent is dissolved in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[3]

  • Suboptimal Temperature and Incubation Time: Reactions are typically performed for 0.5 to 4 hours at room temperature or at 4°C.[1] Lower temperatures can help to minimize hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.[1]

    • Solution: If you suspect hydrolysis is a major issue, try performing the reaction at 4°C overnight.[1] If the reaction is slow, a longer incubation at room temperature may be beneficial.[1]

  • Low Reagent Concentration: The concentration of both the target molecule and the this compound can impact labeling efficiency. Low concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[1] It is recommended to use a protein concentration of at least 2 mg/mL.[1]

    • Solution: If possible, increase the concentration of your target molecule and/or the molar excess of the this compound. A typical starting point for optimization is a 10- to 20-fold molar excess of the labeling reagent.[3]

ParameterRecommended RangeNotes
pH 7.2 - 8.5Critical for efficient reaction with primary amines.[1]
Buffer Amine-free (e.g., PBS, HEPES)Avoid Tris and glycine buffers.[1][3]
Temperature 4°C to Room TemperatureLower temperature can reduce hydrolysis but may require longer reaction times.[1]
Incubation Time 0.5 - 4 hours (or overnight at 4°C)Optimize based on temperature and reagent stability.[1]
Protein Concentration ≥ 2 mg/mLHigher concentrations can improve labeling efficiency.[1]
Molar Excess of Reagent 10-20xStarting point for optimization.[3]
Protein Precipitation During or After Labeling

Q: My protein precipitates out of solution after adding the this compound. What can I do?

A: Protein precipitation can occur if the labeling reaction significantly alters the protein's net charge and isoelectric point (pI), leading to a decrease in solubility.[4]

  • Over-labeling: The addition of too many BCN groups can affect the protein's net charge and solubility.[4]

    • Solution: Reduce the molar excess of the this compound in the reaction. Titrate the amount of labeling reagent to find the optimal balance between labeling efficiency and protein solubility.

  • Organic Solvent: If the this compound is dissolved in an organic solvent like DMSO or DMF, adding too much of this solvent to the aqueous protein solution can cause precipitation.

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, ideally below 10% (v/v).

Side Reactions with this compound

Q: Are there any potential side reactions I should be aware of when using this compound?

A: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic amino acid side chains, especially at higher pH values.[6]

  • Reaction with other residues: Besides the primary amines of lysine (B10760008) residues and the N-terminus, NHS esters can also react with the hydroxyl groups of serine, threonine, and tyrosine.[6]

    • Solution: To minimize side reactions, perform the labeling reaction within the recommended pH range of 7.2-8.5.

Frequently Asked Questions (FAQs)

Q: How should I store this compound?

A: this compound should be stored at -20°C under an inert gas and protected from moisture.[5][7]

Q: How do I prepare a stock solution of this compound?

A: It is recommended to prepare stock solutions of this compound immediately before use.[4][5] The reagent is moisture-sensitive, and pre-made stock solutions may hydrolyze over time, leading to reduced reactivity.[4] If a stock solution must be made, use an anhydrous solvent such as DMSO or DMF and store it at -20°C or -80°C for a limited time.[3][8]

Q: How can I remove excess, unreacted this compound after the labeling reaction?

A: Unreacted this compound can be removed using standard protein purification techniques such as size-exclusion chromatography (e.g., gel filtration), dialysis, or spin columns.[3] The choice of method will depend on the scale of your reaction and the properties of your labeled molecule.

Q: How can I confirm that my protein has been successfully labeled with the BCN group?

A: The success of the labeling reaction can be confirmed using analytical techniques such as mass spectrometry (to detect the mass shift corresponding to the addition of the BCN moiety) or by proceeding with the copper-free click chemistry reaction and detecting the final conjugate.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be optimized accordingly.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

  • Labeling Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution. Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted this compound and byproducts by purifying the labeled protein using a suitable method such as size-exclusion chromatography.

Protocol 2: General Procedure for Copper-Free Click Chemistry (SPAAC) Conjugation

This protocol describes the conjugation of a BCN-labeled molecule to an azide-containing molecule.

Materials:

  • BCN-labeled molecule

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the BCN-labeled molecule and the azide-containing molecule in the reaction buffer to the desired final concentrations.

  • Conjugation Reaction: Mix the BCN-labeled molecule and the azide-containing molecule in a 1:1 to 1:1.5 molar ratio. The reaction can be performed at room temperature.

  • Incubation: Incubate the reaction mixture for 1-12 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Purification (if necessary): If required, purify the final conjugate to remove any unreacted starting materials.

Visualizations

experimental_workflow cluster_labeling Step 1: Amine Labeling cluster_purification1 Purification cluster_conjugation Step 2: Copper-Free Click Chemistry (SPAAC) protein Protein with Primary Amines (e.g., Lysine) reaction1 Reaction (pH 7.2-8.5) protein->reaction1 bcn_nhs This compound bcn_nhs->reaction1 bcn_protein BCN-Labeled Protein reaction1->bcn_protein purify1 Remove Excess Reagent (e.g., SEC, Dialysis) bcn_protein->purify1 Labeled Protein Mixture bcn_protein_purified Purified BCN-Labeled Protein purify1->bcn_protein_purified Purified BCN-Protein azide_molecule Azide-Containing Molecule reaction2 SPAAC Reaction azide_molecule->reaction2 final_conjugate Final Bioconjugate reaction2->final_conjugate bcn_protein_purified->reaction2 troubleshooting_logic cluster_ph pH Issues cluster_buffer Buffer Composition cluster_reagent Reagent Integrity cluster_concentration Concentration start Low Labeling Efficiency? ph_check Is pH between 7.2-8.5? start->ph_check Yes ph_adjust Adjust pH of buffer ph_check->ph_adjust No buffer_check Is buffer amine-free? ph_check->buffer_check Yes solution Improved Labeling Efficiency ph_adjust->solution buffer_change Switch to PBS or HEPES buffer_check->buffer_change No reagent_check Is reagent fresh? buffer_check->reagent_check Yes buffer_change->solution reagent_new Use fresh this compound reagent_check->reagent_new No conc_check Are reactant concentrations optimal? reagent_check->conc_check Yes reagent_new->solution conc_increase Increase protein and/or reagent concentration conc_check->conc_increase No conc_check->solution Yes conc_increase->solution

References

Technical Support Center: Troubleshooting Low Yield in endo-BCN-NHS Carbonate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in endo-BCN-NHS carbonate conjugation reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Troubleshooting Guide

Low conjugation yield is a common challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results when using this compound.

Q1: My this compound conjugation yield is lower than expected. What are the most common causes?

Low yield in this compound conjugation can stem from several factors, primarily related to the reactivity of the NHS ester, the conditions of the reaction, and the properties of the biomolecule being labeled. The most common culprits include:

  • Hydrolysis of the this compound: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. This competing reaction consumes the reagent, making it unavailable for conjugation to the primary amines on your biomolecule.[1]

  • Suboptimal reaction pH: The reaction between the NHS ester and a primary amine is strongly pH-dependent.[2][3] If the pH is too low, the primary amines on the protein will be protonated and thus non-nucleophilic, preventing the reaction. If the pH is too high, the rate of NHS ester hydrolysis will significantly increase, reducing the conjugation efficiency.[2][3]

  • Presence of competing nucleophiles: Buffers or other components in your reaction mixture that contain primary amines (e.g., Tris, glycine) will compete with your target biomolecule for reaction with the this compound, leading to a significant decrease in yield.

  • Poor quality or improper handling of reagents: The this compound reagent is sensitive to moisture. Improper storage or handling can lead to its degradation before use. Similarly, using low-quality or contaminated solvents can introduce nucleophiles that consume the reagent.

  • Low reactivity of the target biomolecule: The accessibility of primary amines (N-terminus and lysine (B10760008) side chains) on the surface of the protein or biomolecule is crucial for efficient conjugation. Steric hindrance can prevent the this compound from reaching the reactive sites.[4]

Q2: How can I systematically troubleshoot the low yield of my conjugation reaction?

A logical approach to troubleshooting is essential. The following workflow can help you pinpoint the issue:

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_buffer Buffer Troubleshooting cluster_conditions Reaction Condition Troubleshooting Start Low Conjugation Yield Check_Reagents Step 1: Verify Reagent Quality & Handling Start->Check_Reagents Check_Buffer Step 2: Evaluate Buffer Composition & pH Check_Reagents->Check_Buffer Reagents OK Reagent_Fresh Use fresh, high-purity This compound Check_Reagents->Reagent_Fresh Solvent_Quality Use anhydrous, amine-free DMSO or DMF Check_Reagents->Solvent_Quality Storage Confirm proper storage (-20°C, desiccated) Check_Reagents->Storage Check_Reaction_Conditions Step 3: Optimize Reaction Parameters Check_Buffer->Check_Reaction_Conditions Buffer OK Amine_Free Ensure buffer is free of primary amines (e.g., Tris, glycine) Check_Buffer->Amine_Free pH_Check Verify pH is within the optimal range (7.2-8.5) Check_Buffer->pH_Check Check_Biomolecule Step 4: Assess Biomolecule Properties Check_Reaction_Conditions->Check_Biomolecule Conditions OK Molar_Excess Optimize molar excess of This compound Check_Reaction_Conditions->Molar_Excess Concentration Increase biomolecule concentration if possible Check_Reaction_Conditions->Concentration Time_Temp Adjust incubation time and temperature Check_Reaction_Conditions->Time_Temp Purification Step 5: Review Purification Strategy Check_Biomolecule->Purification Biomolecule OK Success Successful Conjugation Purification->Success Purification Optimized Reaction_Mechanism Biomolecule Biomolecule with Primary Amine (e.g., Protein-NH2) Conjugate BCN-labeled Biomolecule Biomolecule->Conjugate + BCN_NHS endo-BCN-NHS Carbonate BCN_NHS->Conjugate NHS_byproduct N-hydroxysuccinimide (byproduct) Conjugate->NHS_byproduct releases

References

Technical Support Center: endo-BCN-NHS Carbonate Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-BCN-NHS carbonate. Our aim is to help you navigate potential challenges and minimize side reactions during your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with biomolecules?

The primary reaction involves the N-hydroxysuccinimidyl (NHS) carbonate group, which efficiently reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable carbamate (B1207046) linkage.[1][2][3] This reaction attaches the bicyclo[6.1.0]nonyne (BCN) moiety to the biomolecule, making it available for subsequent copper-free click chemistry reactions, like Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][4]

Q2: What are the main side reactions to be aware of when using this compound?

The two primary side reactions are hydrolysis of the NHS carbonate and off-target reactions with other nucleophilic amino acid residues.

  • Hydrolysis: The NHS carbonate can react with water, leading to its inactivation. This rate of hydrolysis is significantly influenced by pH.[5][6]

  • Off-target Reactions: While highly selective for primary amines, NHS esters can also react with other nucleophilic residues such as tyrosine, serine, and threonine, particularly at higher pH values.[7][8][9] Reactions with cysteine have also been noted.[10] However, the resulting linkages from these side reactions are generally less stable than the desired carbamate bond.[7][10] Histidine is thought to play a catalytic role in these side reactions rather than being stably modified.[9]

Q3: How stable is the carbamate bond formed after conjugation?

The carbamate linkage formed between the endo-BCN reagent and the primary amine of a biomolecule is generally considered to be highly stable under physiological conditions.[1][11][12] In comparison, carbonate linkages are relatively less stable.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of this compound: The reagent is moisture-sensitive and has a limited half-life in aqueous solutions, especially at higher pH.[5][6]- Equilibrate the reagent to room temperature before opening to prevent condensation.[14] - Prepare the reagent solution in anhydrous DMSO or DMF immediately before use.[14][15] - Avoid preparing stock solutions in aqueous buffers.[14] - Work at the lower end of the recommended pH range (e.g., pH 7.2-7.5) to minimize hydrolysis while still allowing for efficient amine reaction.[5]
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS carbonate.[5][14]- Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffer at a pH of 7.2-8.5.[5][15] - If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column prior to conjugation.[14]
Suboptimal pH: The reaction is pH-dependent. At low pH, the primary amines are protonated and less reactive. At high pH, hydrolysis of the NHS ester is rapid.[15][16]- The optimal pH for the reaction is typically between 8.3 and 8.5 to balance amine reactivity and NHS ester stability.[15]
Poor Reproducibility Inconsistent Reagent Preparation: The NHS ester is prone to hydrolysis if not handled properly.- Always use anhydrous solvents to dissolve the this compound. - Prepare fresh solutions for each experiment.[14]
Variable Reaction Conditions: Minor variations in pH, temperature, or reaction time can impact conjugation efficiency.- Standardize all reaction parameters, including buffer preparation, pH measurement, temperature control, and incubation time.
Loss of Biomolecule Activity Modification of Critical Residues: Lysine residues essential for the biological function of the protein may have been modified.- Reduce the molar excess of this compound to decrease the extent of labeling. - Consider site-directed mutagenesis to protect critical lysine residues if their location is known.
Non-specific Modification: Off-target reactions with other amino acid residues may alter the protein's structure and function.[7][10]- Optimize the reaction pH. Lowering the pH can sometimes increase specificity for the N-terminal amine over lysine residues.[17] - Shorten the reaction time to the minimum required for sufficient labeling.

Quantitative Data Summary

Table 1: pH-Dependent Hydrolysis of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[5][6]
8.5N/A>50% hydrolysis in < 480 seconds[18][19]
8.6410 minutes[5][6]

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommendationRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[5][15]Balances amine reactivity with NHS ester hydrolysis.
Buffer Phosphate, Bicarbonate, HEPES, Borate[5]Avoids competing primary amines.
Temperature 4°C to Room TemperatureLower temperatures can help to control the reaction rate and minimize side reactions.
Reaction Time 30 minutes - 2 hours[20]Should be optimized for the specific biomolecule.
Molar Excess of Reagent 5- to 20-fold[7]Drives the reaction to completion; should be optimized.

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5). Ensure the buffer is free of any primary amine-containing substances.

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[15] If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[14]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[7] Gently mix and incubate for 30 minutes to 2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically for each specific system.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and reaction by-products using a desalting column, dialysis, or size-exclusion chromatography.[7][20]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_output Result p1 Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) p2 Prepare Protein Solution (1-10 mg/mL) p1->p2 r1 Combine Protein and endo-BCN-NHS Reagent p2->r1 p3 Prepare Fresh endo-BCN-NHS Solution in Anhydrous DMSO/DMF p3->r1 r2 Incubate (30 min - 2 hr, 4°C - RT) r1->r2 q1 Quench Reaction (Optional, e.g., Tris buffer) r2->q1 p4 Purify Conjugate (Desalting, Dialysis) r2->p4 If not quenching q1->p4 out Purified BCN-labeled Biomolecule p4->out

Caption: Experimental workflow for bioconjugation using this compound.

reaction_pathways cluster_desired Desired Reaction cluster_side Side Reactions reagent This compound lysine Protein-Lysine (Primary Amine) reagent->lysine pH 7.2-8.5 hydrolysis Water (Hydrolysis) reagent->hydrolysis Increases with pH off_target Other Nucleophiles (Tyr, Ser, Thr, Cys) reagent->off_target Higher pH increases rate carbamate Stable Carbamate Linkage (BCN-labeled Protein) lysine->carbamate inactive Inactive Reagent hydrolysis->inactive unstable Less Stable Adducts off_target->unstable

Caption: Desired and side reaction pathways for this compound.

References

Technical Support Center: Improving the Solubility and Handling of endo-BCN-NHS Carbonate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of endo-BCN-NHS carbonate for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker used in bioconjugation and bioorthogonal chemistry.[1][2] It contains two reactive groups:

  • An endo-Bicyclononyne (BCN) group, which is a strained alkyne that reacts with azide-containing molecules through copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

  • An N-hydroxysuccinimide (NHS) carbonate , which reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form a stable carbamate (B1207046) linkage.[1]

This dual functionality allows for the labeling of biomolecules with a BCN handle, which can then be used for subsequent "click" reactions.[1]

Q2: I'm having trouble dissolving my this compound. What solvents should I use?

This compound is generally not soluble in aqueous buffers. It is recommended to first dissolve the compound in a dry, water-miscible organic solvent before adding it to your aqueous reaction mixture.[3][4] The most commonly recommended solvent is anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO).[4]

Q3: What is the maximum concentration of this compound I can dissolve in DMSO?

You can dissolve this compound in DMSO at a concentration of up to 100 mg/mL (343.29 mM).[4] It is important to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[4] Sonication may be required to fully dissolve the compound.[4]

Q4: My this compound precipitates when I add it to my aqueous reaction buffer. What can I do?

Precipitation upon addition to an aqueous buffer is a common issue with NHS esters. Here are a few troubleshooting steps:

  • Minimize the volume of organic solvent: While a water-miscible organic solvent is necessary to dissolve the this compound, the final concentration of this solvent in your reaction mixture should be kept to a minimum, ideally below 10%.

  • Slow, dropwise addition: Add the dissolved this compound solution to your protein solution slowly and dropwise while gently vortexing or stirring. This can help to prevent localized high concentrations that can lead to precipitation.

  • Optimize protein concentration: Ensure your protein concentration is adequate. A recommended starting point for antibody labeling is 2.5 mg/mL.[5]

Q5: What are the optimal storage conditions for this compound?

To maintain its reactivity, this compound should be stored under specific conditions:

  • As a solid: Store at -20°C in a sealed container, protected from moisture and light.[6][7]

  • In solvent: Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month, or at -80°C for up to six months.[4] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

IssuePossible CauseRecommendation
Poor solubility of this compound Use of aqueous buffers for initial dissolution.Dissolve the compound in anhydrous DMSO or DMF before adding to the reaction buffer.[3][4]
Use of old or wet organic solvent.Use a fresh, anhydrous stock of DMSO or DMF.[4]
Precipitation of the conjugate during the reaction High concentration of the organic solvent in the final reaction mixture.Keep the final concentration of the organic solvent below 10%.
Rapid addition of the dissolved this compound.Add the dissolved compound slowly and dropwise to the protein solution with gentle mixing.
Low conjugation efficiency Hydrolysis of the NHS ester.Ensure all buffers and solvents are free of primary amines. Perform the reaction promptly after dissolving the this compound.[8]
Incorrect pH of the reaction buffer.The optimal pH for the NHS ester reaction is between 7.2 and 8.5.[9]
Inactive this compound due to improper storage.Store the compound at -20°C, protected from light and moisture.[6][7]

Quantitative Data

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl sulfoxide (DMSO)100 mg/mL (343.29 mM)Requires anhydrous DMSO and may need sonication.[4]
Dichloromethane (DCM)SolubleQuantitative data not available.[3]
ChloroformSolubleQuantitative data not available.[3]
AcetoneSolubleQuantitative data not available.[3]
tert-Butyl methyl ether (TBME)SolubleQuantitative data not available.[3]
Dimethylformamide (DMF)SolubleQuantitative data not available.[3]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your pre-weighed compound).

  • Vortex the vial until the compound is fully dissolved. If necessary, sonicate the vial for a few minutes.

  • Use the stock solution immediately or store it in aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Protein Conjugation with this compound
  • Prepare the Protein: Dissolve the protein to be labeled in an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5). A typical protein concentration is 2-5 mg/mL.[5][10]

  • Prepare the this compound: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction: While gently stirring the protein solution, add a 10-20 molar excess of the dissolved this compound. The final volume of DMSO should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification prep_protein Prepare Protein Solution (amine-free buffer, pH 7.2-8.5) conjugation Add BCN-NHS to Protein (10-20 molar excess) prep_protein->conjugation prep_bcn Prepare endo-BCN-NHS Stock Solution (anhydrous DMSO) prep_bcn->conjugation incubation Incubate (RT for 1-2h or 4°C overnight) conjugation->incubation quenching Quench Reaction (optional, e.g., Tris buffer) incubation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification end_product Purified BCN-labeled Protein purification->end_product start Start start->prep_protein start->prep_bcn

Caption: Workflow for labeling proteins with this compound.

troubleshooting_pathway Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_reagent Is the endo-BCN-NHS carbonate dissolving properly? start->check_reagent check_conditions Are the reaction conditions optimal? check_reagent->check_conditions Yes use_anhydrous Use fresh, anhydrous DMSO/DMF. Consider sonication. check_reagent->use_anhydrous No check_storage Was the reagent stored correctly? check_conditions->check_storage Yes optimize_ph Adjust buffer pH to 7.2-8.5. Use amine-free buffers. check_conditions->optimize_ph No new_reagent Use a fresh vial of This compound. check_storage->new_reagent No success Improved Yield check_storage->success Yes use_anhydrous->check_reagent optimize_ph->check_conditions new_reagent->start

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Purification of Proteins Labeled with endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of proteins labeled with endo-BCN-NHS carbonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two reactive groups:

  • An N-hydroxysuccinimidyl (NHS) carbonate , which reacts with primary amines (like the side chains of lysine (B10760008) residues and the N-terminus) on a protein to form a stable carbamate (B1207046) bond.[2]

  • An endo-bicyclononyne (BCN) group, which is a strained alkyne that can participate in copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with azide-containing molecules.[2][3]

Its primary application is to label proteins with a BCN handle for subsequent attachment of other molecules (e.g., fluorescent dyes, drugs, or other proteins) that have been modified with an azide (B81097) group.[1][4]

Q2: What is the optimal pH for the labeling reaction with this compound?

A2: The optimal pH for the reaction of an NHS ester or carbonate with primary amines on a protein is typically between 8.0 and 8.5.[5][6] A common choice of buffer is 0.1 M sodium bicarbonate or sodium phosphate (B84403) at this pH.[7] It is crucial to use an amine-free buffer, as buffers containing primary amines (like Tris) will compete with the protein for reaction with the NHS carbonate.[8]

Q3: How much this compound should I use for my labeling reaction?

A3: A common starting point for labeling with NHS esters is a 5- to 20-fold molar excess of the labeling reagent over the protein.[9] However, the optimal ratio is protein-dependent and should be determined empirically for each specific protein and application.[9] Over-labeling can lead to protein aggregation and loss of function.[10]

Q4: How can I remove the unreacted this compound after the labeling reaction?

A4: The most common methods for removing small molecules like unreacted this compound from a protein sample are size exclusion chromatography (SEC), often in the form of desalting columns, and dialysis.[8][11]

Q5: How can I determine if my protein has been successfully labeled with the BCN group?

A5: The degree of labeling (DOL), which is the average number of BCN molecules per protein, can be determined using several methods. While direct quantification can be challenging, a common approach is to perform a subsequent click reaction with an azide-functionalized reporter molecule, such as a fluorescent dye. The absorbance of the dye can then be used to calculate the DOL. Alternatively, mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the mass shift of the protein after labeling, which corresponds to the number of attached BCN groups.

Troubleshooting Guide

Issue 1: Low Labeling Efficiency

Symptoms:

  • Low or no signal in downstream click chemistry applications.

  • Mass spectrometry analysis shows little to no mass increase of the protein.

Potential Cause Troubleshooting Steps
Hydrolysis of this compound NHS esters and carbonates are moisture-sensitive.[7] Always use a fresh solution of this compound dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[7] Avoid aqueous storage of the reagent.
Suboptimal reaction pH Ensure the pH of your reaction buffer is between 8.0 and 8.5.[5][6] Use a calibrated pH meter to verify the buffer pH.
Presence of competing primary amines Ensure your protein is in an amine-free buffer (e.g., PBS, sodium bicarbonate, or sodium phosphate).[8] Avoid buffers like Tris.
Insufficient molar excess of labeling reagent Increase the molar excess of this compound in a stepwise manner (e.g., try 20-fold, 30-fold). Perform a titration to find the optimal ratio for your protein.
Impure protein sample Ensure your protein is highly purified before labeling. Contaminating proteins will also react with the NHS carbonate.
Issue 2: Protein Precipitation or Aggregation During or After Labeling

Symptoms:

  • Visible cloudiness or precipitate in the reaction tube.

  • The labeled protein elutes in the void volume during size exclusion chromatography.[12]

Potential Cause Troubleshooting Steps
Over-labeling of the protein The BCN group can be hydrophobic, and attaching too many can increase the protein's hydrophobicity, leading to aggregation.[9] Reduce the molar excess of this compound.[10]
High protein concentration High protein concentrations can increase the likelihood of aggregation.[10] Try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[10] The labeled protein can be concentrated after purification if necessary.
Suboptimal buffer conditions The pH or ionic strength of the buffer may not be optimal for your protein's stability.[9] Try varying the salt concentration (e.g., adding 150 mM NaCl) or including stabilizing additives.[10]
Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, though this may require a longer incubation time.[10]
Hydrophobicity of the BCN linker If aggregation persists even at low labeling ratios, consider using a PEGylated version of the BCN-NHS linker if available, as the PEG spacer can increase hydrophilicity.

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Protein Preparation:

    • Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 8.3-8.5).[7]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.[7]

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[7]

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved this compound to the protein solution.[8]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, with gentle agitation.[7] Protect from light if the protein is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a quenching reagent like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 15-30 minutes. This will react with any unreacted NHS carbonate. Note that the quenching agent will also need to be removed during purification.

Purification of Labeled Protein using a Desalting Column (Size Exclusion Chromatography)
  • Column Equilibration:

    • Equilibrate the desalting column (with an appropriate molecular weight cutoff for your protein) with at least two column volumes of your desired storage buffer (e.g., PBS).[8]

  • Sample Application:

    • Clarify the labeling reaction mixture by centrifugation at 10,000 x g for 10 minutes to remove any precipitate.[8]

    • Apply the supernatant to the equilibrated desalting column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume for preparative SEC, or up to 30% for desalting.[8][13]

  • Elution and Fraction Collection:

    • Elute the column with the storage buffer. The larger, labeled protein will elute first, while the smaller, unreacted this compound and its byproducts will be retained longer and elute later.[11]

    • Collect fractions and monitor the protein elution using a chromatogram (absorbance at 280 nm).

  • Analysis and Storage:

    • Pool the fractions containing your purified, labeled protein.

    • Determine the protein concentration (e.g., using a BCA assay).

    • Analyze the degree of labeling if required.

    • Store the purified, labeled protein at an appropriate temperature (e.g., -80°C).

Data Presentation

Table 1: Comparison of Purification Methods for BCN-Labeled Proteins

Method Principle Pros Cons Typical Protein Recovery
Desalting Column (SEC) Separation based on molecular size.[11]Fast, efficient removal of small molecules, can be used for buffer exchange.[14][15]Sample dilution, potential for protein loss on the column.[14]> 90%
Dialysis Diffusion of small molecules across a semi-permeable membrane.[16]Gentle on the protein, can handle large sample volumes.[16]Slow (can take several hours to overnight), requires large volumes of buffer.[14][15]> 95%
Concentration Columns with Buffer Exchange Ultrafiltration to remove buffer and small molecules, followed by redilution.[17]Fast, concentrates the sample while exchanging the buffer.[17]Can lead to protein aggregation at high concentrations, potential for membrane fouling.[17]80-95%

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage p1 Start with Purified Protein p2 Buffer Exchange into Amine-Free Buffer (pH 8.0-8.5) p1->p2 l2 Add Molar Excess of Reagent to Protein p2->l2 l1 Prepare fresh this compound in DMSO/DMF l1->l2 l3 Incubate (1-4h at RT or overnight at 4°C) l2->l3 pu1 Size Exclusion Chromatography (Desalting Column) l3->pu1 u1 Unreacted Reagent & Byproducts u2 BCN-Labeled Protein a1 Determine Protein Concentration (e.g., BCA) u2->a1 pu1->u1 Removed pu1->u2 Collected a2 Analyze Degree of Labeling (DOL) a1->a2 a3 Store at -80°C a2->a3

Caption: Experimental workflow for protein labeling and purification.

chemical_reaction protein Protein-NH₂ plus1 + bcn_nhs This compound labeled_protein Protein-NH-CO-O-BCN bcn_nhs->labeled_protein pH 8.0-8.5 plus2 + nhs N-Hydroxysuccinimide

Caption: Reaction of this compound with a primary amine on a protein.

References

Technical Support Center: The Impact of pH on endo-BCN-NHS Carbonate Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting experiments involving endo-BCN-NHS carbonate. The reaction kinetics of this bifunctional linker are highly dependent on pH, and this guide offers detailed information to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the NHS carbonate of this compound with a primary amine?

A1: The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) carbonate and a primary amine (like the lysine (B10760008) residues on a protein) is between 7.2 and 8.5.[1][2] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is minimized. A pH of 8.3-8.5 is often cited as optimal for many labeling procedures.[3]

Q2: What happens if the pH is too low during the NHS carbonate reaction?

A2: If the pH is too low (below 7), the primary amine will be predominantly protonated (-NH3+), rendering it non-nucleophilic.[4] This will significantly slow down or even prevent the desired reaction with the NHS carbonate, leading to low conjugation efficiency.

Q3: What is the consequence of a pH that is too high (above 8.5) during the NHS carbonate reaction?

A3: At pH values above 8.5, the rate of hydrolysis of the NHS carbonate increases significantly.[1][2] In this competing reaction, water attacks the NHS ester, rendering it inactive and unable to react with the primary amine. This will lead to a lower yield of the desired BCN-labeled molecule.

Q4: How does pH affect the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (IEDDA) reaction with the endo-BCN group?

A4: For SPAAC reactions, higher pH values generally increase the reaction rates.[5] This is thought to be due to changes in the charge state of the reactants, which can influence their electronic properties.[6][7] However, the effect can be buffer-dependent.[5][8] For IEDDA reactions with tetrazines, protic solvents like water are known to accelerate the reaction.[9] While less is explicitly documented about the direct effect of a wide pH range on BCN-tetrazine reactions, the stability of the tetrazine itself can be compromised at very high pH.[10]

Q5: Is the endo-BCN group stable across a wide pH range?

A5: The endo-BCN group is generally considered stable.[11][12][13] However, some studies have shown that BCN, when conjugated to a protein, can exhibit some instability at pH 7.2 over a 24-hour period.[10][14] Additionally, BCN has been shown to be sensitive to acidic conditions, which can lead to degradation.[15] Therefore, it is recommended to perform reactions at or near physiological pH and to be mindful of prolonged incubations.

Troubleshooting Guides

Issue 1: Low Yield of BCN-Labeled Product after NHS Carbonate Reaction
Possible Cause Troubleshooting Step
Incorrect Reaction pH Verify the pH of your reaction buffer is between 7.2 and 8.5. Use a calibrated pH meter. Buffers such as phosphate-buffered saline (PBS) at pH 7.4 or sodium bicarbonate buffer at pH 8.3 are commonly used.[1][3]
NHS Carbonate Hydrolysis Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions. If the reaction pH is at the higher end of the optimal range (e.g., 8.5), consider shortening the reaction time.
Presence of Primary Amines in Buffer Ensure your reaction buffer is free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS carbonate.
Low Reactant Concentration Increase the molar excess of the this compound reagent. A 5- to 20-fold molar excess over the amine-containing molecule is a common starting point.[1]
Issue 2: Poor Efficiency in the Subsequent SPAAC or IEDDA Reaction
Possible Cause Troubleshooting Step
Suboptimal pH for SPAAC For SPAAC reactions, consider increasing the pH to the higher end of the 7.2-8.5 range to potentially increase the reaction rate.[5] However, be mindful of the stability of your biomolecule at higher pH.
Degradation of BCN Moiety If the BCN-labeled molecule was stored for an extended period, the BCN group may have degraded. It is best to use the labeled molecule in the subsequent reaction as soon as possible. Some studies have shown BCN degradation at neutral pH over 24 hours.[6][10]
Steric Hindrance If you are conjugating a large molecule, steric hindrance may be slowing the reaction. Consider using a derivative of this compound with a longer PEG spacer to increase the distance between the conjugated molecules.
Low Reactant Concentration Increase the concentration of the azide (B81097) or tetrazine-containing molecule. A 2- to 4-fold molar excess is a good starting point for SPAAC reactions.

Quantitative Data

Table 1: Half-life of NHS Esters at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Note: This data is for NHS esters in general and serves as a guideline for the stability of the NHS carbonate moiety on the this compound reagent.

Table 2: Second-Order Rate Constants for SPAAC Reactions with BCN

Azide ReactantCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Benzyl azideendo-BCN0.29
Benzyl azideexo-BCN0.19

Data from a study comparing the reactivity of endo- and exo-BCN diastereomers.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer, such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, at a pH between 7.2 and 8.5.[1][3] The recommended protein concentration is 1-10 mg/mL.[3]

    • Ensure the protein solution is free of any stabilizers that contain primary amines (e.g., Tris, glycine, sodium azide).

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[11]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[1]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[11]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Protocol 2: SPAAC Reaction of a BCN-Labeled Protein with an Azide-Containing Molecule
  • Reactant Preparation:

    • Dissolve the BCN-labeled protein in a compatible buffer (e.g., PBS, pH 7.4).

    • Dissolve the azide-containing molecule in the same buffer or a compatible solvent.

  • SPAAC Reaction:

    • Add a 2- to 4-fold molar excess of the azide-containing molecule to the BCN-labeled protein solution.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted starting materials.

Visualizations

NHS_Carbonate_Reaction_Pathway cluster_main_reaction Desired Reaction Pathway (pH 7.2-8.5) cluster_side_reaction Competing Hydrolysis (pH > 8.5) endo_BCN_NHS This compound Carbamate_Linkage Stable Carbamate Linkage endo_BCN_NHS->Carbamate_Linkage + Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Carbamate_Linkage Nucleophilic Attack endo_BCN_NHS_hydrolysis This compound Inactive_Product Inactive Carboxylic Acid + NHS endo_BCN_NHS_hydrolysis->Inactive_Product + Water H₂O Water->Inactive_Product Hydrolysis

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_pH Is reaction pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Buffer Does buffer contain primary amines? Check_pH->Check_Buffer Yes Adjust_pH->Check_pH Change_Buffer Use an amine-free buffer (e.g., PBS, Bicarbonate) Check_Buffer->Change_Buffer Yes Check_Reagent Is NHS carbonate reagent fresh? Check_Buffer->Check_Reagent No Change_Buffer->Check_Buffer Prepare_Fresh Prepare fresh reagent solution Check_Reagent->Prepare_Fresh No Increase_Excess Increase molar excess of NHS carbonate Check_Reagent->Increase_Excess Yes Prepare_Fresh->Check_Reagent Success Improved Yield Increase_Excess->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

dealing with steric hindrance in endo-BCN-NHS carbonate labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-BCN-NHS carbonate and related reagents for bioconjugation. Our focus is to address challenges related to steric hindrance during the labeling of proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a heterobifunctional crosslinker used in copper-free click chemistry.[1][2][3] It contains two reactive groups:

  • An N-hydroxysuccinimidyl (NHS) carbonate , which reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable carbamate (B1207046) bond.[1] This reaction is most efficient at a pH range of 7.2-8.5.[4][5]

  • An endo-bicyclononyne (endo-BCN) , a strained alkyne that reacts with azide-containing molecules through a process called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][6][7] This reaction is bioorthogonal, meaning it occurs efficiently in biological systems without interfering with native biochemical processes.[8]

Q2: What is steric hindrance in the context of protein labeling?

A: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial arrangement of atoms in a molecule. In protein labeling, bulky molecules or functional groups near the reaction site can physically block the access of the labeling reagent to its target.[9] This is a common issue when labeling large, complex biomolecules like antibodies or when the target amine is located in a sterically crowded region of the protein.[10][11]

Q3: My labeling efficiency with this compound is low. Could this be due to steric hindrance?

A: Yes, low labeling efficiency is a common symptom of steric hindrance.[10] Other potential causes for low yield in SPAAC reactions include:

  • Reagent Instability: NHS esters are sensitive to moisture and can hydrolyze, reducing their reactivity.[4] It is crucial to use anhydrous solvents and prepare solutions fresh.[12]

  • Incorrect Stoichiometry: An inappropriate molar ratio of the labeling reagent to the protein can lead to incomplete labeling.[12]

  • Suboptimal Reaction Conditions: Factors like pH, buffer composition, and temperature can significantly impact the labeling reaction.[4][5] For instance, using buffers containing primary amines (e.g., Tris) will compete with the protein for the NHS ester.[4]

  • Inaccessible Target Sites: The primary amines on your protein may be buried within the protein's three-dimensional structure and therefore inaccessible to the labeling reagent.

Q4: How can I overcome steric hindrance in my labeling experiment?

A: The most common and effective strategy is to use a linker with a polyethylene (B3416737) glycol (PEG) spacer.[10][13][14] These linkers, such as endo-BCN-PEGn-NHS carbonate , introduce a flexible, hydrophilic spacer between the BCN moiety and the NHS ester. This spacer increases the distance between the protein and the reactive alkyne, reducing steric clashes and improving the accessibility of the BCN group for the subsequent SPAAC reaction.[13] PEG linkers also often improve the solubility of the resulting conjugate.[10][13]

Q5: How do I choose the right PEG linker length?

A: The optimal PEG linker length is dependent on the specific biomolecules being conjugated and the degree of steric hindrance.[15][16][17] A systematic approach is recommended:

  • Start with a linker with a moderate PEG length (e.g., PEG4 or PEG8).

  • If labeling efficiency is still low, or if you are working with a particularly large or complex protein, try longer PEG linkers (e.g., PEG12, PEG24).[7]

  • It is important to empirically determine the optimal linker length for your specific application by testing a range of different PEG spacers.[18]

Q6: Can over-labeling my protein cause problems?

A: Yes, excessive labeling can lead to protein aggregation and precipitation.[19] It can also potentially alter the protein's structure and function, for example, by modifying lysine residues in the active site of an enzyme or the antigen-binding site of an antibody.[20] It is important to optimize the molar excess of the labeling reagent to achieve the desired degree of labeling without compromising the protein's integrity.[12][19]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during this compound labeling, with a focus on steric hindrance.

Problem 1: Low Degree of Labeling (DoL)
Potential Cause Troubleshooting Steps
Steric Hindrance 1. Introduce a PEG linker: Switch from this compound to an endo-BCN-PEGn-NHS carbonate (e.g., with n=4, 8, or 12).[7][13] 2. Optimize PEG linker length: Test a series of linkers with varying PEG lengths to find the optimal balance between overcoming steric hindrance and maintaining desired conjugate properties.[17][18]
NHS Ester Hydrolysis 1. Use anhydrous solvents: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[4][12] 2. Prepare fresh solutions: Do not store NHS ester solutions for extended periods.[19] 3. Control reaction pH: Maintain the reaction pH between 7.2 and 8.5 to balance amine reactivity and NHS ester stability.[4][5]
Incompatible Buffer 1. Avoid amine-containing buffers: Do not use buffers such as Tris or glycine, as they will compete for the NHS ester.[4] 2. Recommended buffers: Use phosphate-buffered saline (PBS) or bicarbonate buffer at the appropriate pH.[5][12]
Suboptimal Molar Ratio 1. Optimize molar excess: Perform a titration experiment with varying molar excesses of the labeling reagent (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your protein.[12]
Low Protein Concentration 1. Increase protein concentration: If possible, use a protein concentration of at least 1-2 mg/mL to favor the labeling reaction over hydrolysis.[4]
Problem 2: Protein Precipitation or Aggregation After Labeling
Potential Cause Troubleshooting Steps
Over-labeling 1. Reduce molar excess: Lower the molar ratio of the this compound reagent to the protein.[19] 2. Shorten reaction time: Decrease the incubation time to reduce the extent of labeling.
Hydrophobicity of the Label 1. Use a PEGylated linker: The hydrophilic nature of the PEG spacer can improve the solubility of the final conjugate.[10][13]
Protein Instability 1. Optimize reaction conditions: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein denaturation.[4]
Problem 3: Loss of Protein Activity (e.g., enzyme or antibody)
Potential Cause Troubleshooting Steps
Labeling of Critical Residues 1. Reduce the degree of labeling: A lower molar excess of the labeling reagent may reduce the probability of modifying critical lysine residues.[20] 2. Use a longer PEG linker: A longer spacer may provide more distance between the protein and the conjugated molecule, potentially reducing interference with the protein's active site.[13]
Conformational Changes 1. Characterize the conjugate: Use analytical techniques such as circular dichroism to assess if the protein's secondary structure has been altered.

Data Presentation

The choice of linker can significantly impact the efficiency of protein labeling, especially when steric hindrance is a factor. The following table provides a representative comparison of the degree of labeling (DoL) achieved with this compound and its PEGylated derivatives for a model antibody (e.g., IgG).

ReagentPEG Units (n)Linker Length (approx. Å)Typical Molar ExcessAverage Degree of Labeling (DoL)
This compound0~1020x1.5 - 2.5
endo-BCN-PEG4-NHS ester4~2520x3.0 - 4.5
endo-BCN-PEG8-NHS ester8~4020x4.0 - 6.0
endo-BCN-PEG12-NHS ester12~5520x5.0 - 7.0

Note: These are representative values. The optimal linker and DoL will vary depending on the specific protein and reaction conditions. It is highly recommended to perform an optimization experiment for your specific system.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound Reagents

This protocol provides a general guideline for labeling a protein with an amine-reactive this compound or its PEGylated derivatives.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4-8.3)

  • This compound or endo-BCN-PEGn-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the Labeling Reagent Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO to a concentration of 10 mM.

  • Calculate the Volume of Labeling Reagent: Determine the volume of the labeling reagent stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).

  • Reaction: Add the calculated volume of the labeling reagent to the protein solution. Mix gently and incubate for 30-60 minutes at room temperature, or overnight at 4°C.

  • Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.

  • Purification: Remove the excess, unreacted labeling reagent using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DoL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and, if applicable, a wavelength specific to the BCN group or a subsequently clicked molecule.

Protocol 2: Systematic Approach to Troubleshoot Steric Hindrance

This protocol outlines an experimental workflow to identify and overcome steric hindrance issues.

  • Baseline Experiment: Perform the labeling reaction using this compound with a 20-fold molar excess. Purify the conjugate and determine the DoL.

  • Introduce PEG Linkers: Repeat the labeling reaction under identical conditions using endo-BCN-PEG4-NHS ester and endo-BCN-PEG8-NHS ester.

  • Analyze and Compare: Determine the DoL for each of the PEGylated conjugates. A significant increase in DoL with the PEGylated reagents compared to the non-PEGylated reagent is indicative of steric hindrance.

  • Further Optimization (if necessary): If the DoL is still suboptimal with the PEG8 linker, test longer linkers such as endo-BCN-PEG12-NHS ester or endo-BCN-PEG24-NHS ester.

  • Assess Protein Activity: For the conjugate with the optimal DoL, perform a functional assay to ensure that the labeling has not compromised the protein's activity.

Visualizations

Steric_Hindrance_Concept cluster_0 Without PEG Spacer (Steric Hindrance) cluster_1 With PEG Spacer (Overcoming Hindrance) Protein_A Protein Lysine (NH2) BCN_NHS_A This compound BCN_NHS_A:f0->Protein_A:f1 Blocked Access Protein_B Protein Lysine (NH2) BCN_PEG_NHS_B endo-BCN-PEGn-NHS carbonate PEG Spacer BCN_PEG_NHS_B:f0->Protein_B:f1 Successful Labeling

Caption: Overcoming steric hindrance with a PEG spacer.

Troubleshooting_Workflow Start Start: Low Degree of Labeling (DoL) Check_Conditions Verify Reaction Conditions (pH, Buffer, Reagent Quality) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Fix_Conditions Optimize Conditions (pH 7.2-8.5, PBS/Bicarbonate, Fresh Reagent) Conditions_OK->Fix_Conditions No Test_NoPEG Label with this compound Conditions_OK->Test_NoPEG Yes Fix_Conditions->Check_Conditions DoL_Sufficient_1 DoL Sufficient? Test_NoPEG->DoL_Sufficient_1 Test_PEG Label with endo-BCN-PEGn-NHS ester (n=4, 8, 12...) DoL_Sufficient_1->Test_PEG No (Suspect Steric Hindrance) End_Success Success: Optimal DoL Achieved DoL_Sufficient_1->End_Success Yes DoL_Sufficient_2 DoL Sufficient? Test_PEG->DoL_Sufficient_2 Increase_Molar_Excess Increase Molar Excess DoL_Sufficient_2->Increase_Molar_Excess No DoL_Sufficient_2->End_Success Yes Increase_Molar_Excess->Test_PEG End_Fail Consult Further Support Increase_Molar_Excess->End_Fail If still low

Caption: Troubleshooting workflow for low labeling efficiency.

References

Technical Support Center: Characterization of endo-BCN-NHS Carbonate Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-BCN-NHS carbonate for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a chemical reagent used for bioconjugation, which is the process of linking molecules together to create new complexes.[1][2] It contains two key functional groups:

  • An N-hydroxysuccinimide (NHS) carbonate , which reacts with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form a stable carbamate (B1207046) bond.[3]

  • An endo-bicyclo[6.1.0]nonyne (BCN) , a strained alkyne that is used in copper-free "click chemistry" reactions with molecules containing an azide (B81097) group.[1][3]

This dual functionality allows for a two-step labeling strategy. First, the protein of interest is labeled with the BCN group using the NHS carbonate. Then, a molecule with an azide group (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag) can be "clicked" onto the BCN-labeled protein. This is particularly useful for in vivo and cellular labeling.[3]

Q2: What are the key properties of this compound?

A: The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 291.30 g/mol [3][4][5][6]
Molecular Formula C₁₅H₁₇NO₅[3][4][5][6]
Storage Conditions Store at -20°C, protected from moisture.[3][7]
Reactivity Reacts with primary amines (e.g., lysine residues).[3][8]

Q3: What is the optimal pH for labeling proteins with this compound?

A: The optimal pH for the reaction between an NHS ester and a primary amine on a protein is typically between 7.2 and 8.5.[9] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3. At a lower pH, the primary amines on the protein are protonated and less available to react. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which reduces the labeling efficiency.

Q4: What buffers should I avoid for the labeling reaction?

A: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the primary amines on your protein for reaction with the this compound, leading to significantly lower labeling efficiency. Phosphate-buffered saline (PBS) at a pH adjusted to the optimal range is a suitable alternative.

Q5: How should I prepare and handle the this compound reagent?

A: this compound is sensitive to moisture. It is best to prepare a stock solution in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. Do not store the reagent in an aqueous solution. When preparing the stock solution, ensure the solvent is of high quality and free of amines.

Q6: How can I remove unreacted this compound after the labeling reaction?

A: Unreacted this compound can be removed by standard protein purification techniques such as dialysis, desalting columns, or gel filtration. This step is crucial to prevent the unreacted label from interfering with downstream applications and to ensure accurate characterization of the labeled protein.

Troubleshooting Guides

This section addresses common problems encountered during the labeling and characterization of proteins with this compound.

Problem 1: Low or no labeling efficiency.

Potential Cause Recommended Solution
Incorrect Reaction pH Verify the pH of your reaction buffer is between 7.2 and 8.5. Use a freshly prepared buffer and a calibrated pH meter.
Presence of Amine-Containing Buffers Ensure your protein solution is free from buffers like Tris or glycine. If necessary, perform a buffer exchange into a suitable buffer (e.g., PBS, pH 7.4-8.0 or 0.1 M sodium bicarbonate, pH 8.3) before labeling.
Hydrolysis of this compound Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Avoid storing it in aqueous solutions. To minimize hydrolysis during the reaction, you can perform the incubation at 4°C for a longer period (e.g., overnight) instead of at room temperature.
Low Reagent Concentration Increase the molar excess of this compound relative to the protein. A starting point is often a 10- to 20-fold molar excess.
Inaccessible Primary Amines on the Protein If the primary amines on your protein are buried within its structure, they may not be accessible for labeling. Consider gentle denaturation of the protein if it does not affect its function, or try a different labeling strategy.
Degraded Reagent Ensure the this compound has been stored properly at -20°C and protected from moisture. If in doubt, use a fresh vial of the reagent.

Problem 2: Protein precipitation after labeling.

Potential Cause Recommended Solution
High Degree of Labeling A high degree of labeling can alter the protein's solubility. Try reducing the molar excess of this compound in the labeling reaction.
Change in Protein pI The reaction of primary amines with the NHS carbonate neutralizes the positive charge of lysine residues, which can lower the isoelectric point (pI) of the protein. If the new pI is close to the pH of your buffer, the protein may precipitate. Ensure your buffer pH is sufficiently far from the predicted pI of the labeled protein.
Solvent Effects If a high concentration of organic solvent (from the reagent stock solution) is added to the protein solution, it may cause precipitation. Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%).

Problem 3: Difficulty in characterizing the labeled protein.

Potential Cause Recommended Solution
Inaccurate Protein Concentration Accurately determine the concentration of your protein before and after labeling using a reliable method like a BCA assay.
Incomplete Removal of Unreacted Label Ensure thorough removal of unreacted this compound by dialysis or gel filtration, as it can interfere with downstream analysis.
Inability to Detect Labeling by UV-Vis The BCN group does not have a strong chromophore, so you will not be able to determine the degree of labeling by simple UV-Vis spectroscopy. Use mass spectrometry (MALDI-TOF or LC-MS) to confirm labeling and determine the degree of labeling.
Complex Mass Spectra A heterogeneous mixture of labeled proteins (with varying numbers of BCN labels) can result in a complex mass spectrum. Optimize your labeling reaction to achieve a more homogenous product. Deconvolution of the mass spectrum may be necessary.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure your protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2.91 mg of the reagent in 1 mL of anhydrous solvent.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. For example, for a 1 mL reaction of a 5 mg/mL solution of a 50 kDa protein (0.1 µmol), you would add 100-200 µL of the 10 mM stock solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purification:

    • Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the labeled protein.

    • Confirm the successful labeling and determine the degree of labeling using mass spectrometry (see Protocol 2).

Protocol 2: Determination of Degree of Labeling (DOL) by Mass Spectrometry (MALDI-TOF)

Principle:

The reaction of this compound with a primary amine on a protein (e.g., the epsilon-amino group of a lysine residue) results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS). This adds a specific mass to the protein for each label attached.

  • Mass of this compound: 291.30 Da

  • Mass of NHS leaving group: 115.09 Da

  • Mass added per label (BCN-carbamate): 291.30 Da - 115.09 Da = 176.21 Da

By comparing the mass of the unlabeled protein with the mass of the labeled protein using MALDI-TOF mass spectrometry, the number of attached BCN groups (the degree of labeling) can be determined.

Procedure:

  • Sample Preparation:

    • Prepare samples of both the unlabeled (control) and the labeled protein at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., PBS).

    • Desalt the protein samples using a C4 ZipTip or a similar desalting method to remove non-volatile salts that can interfere with MALDI-TOF analysis.

  • MALDI Plate Spotting:

    • Prepare a saturated solution of a suitable MALDI matrix, such as sinapinic acid, in a solution of 50% acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.

    • On the MALDI target plate, mix 1 µL of the desalted protein sample with 1 µL of the matrix solution.

    • Allow the mixture to air dry completely at room temperature, forming a crystalline spot.

  • MALDI-TOF Analysis:

    • Acquire mass spectra for both the unlabeled and labeled protein samples in linear positive ion mode. Calibrate the instrument using a protein standard of a similar mass range.

    • Analyze the resulting spectra. The spectrum of the unlabeled protein should show a single major peak corresponding to its molecular weight. The spectrum of the labeled protein will show a series of peaks, with each subsequent peak having a mass increase of approximately 176.21 Da, corresponding to the addition of one, two, three, etc., BCN labels.

  • Data Interpretation and DOL Calculation:

    • Identify the peak corresponding to the unlabeled protein (M) and the peaks for the labeled protein (M + n * 176.21), where 'n' is the number of BCN labels.

    • The distribution of the peak intensities will give you an indication of the heterogeneity of your labeled protein population.

    • The average degree of labeling (DOL) can be calculated from the weighted average of the different labeled species.

Visualizations

Chemical_Reaction Protein Protein-NH2 Labeled_Protein Protein-NH-CO-BCN Protein->Labeled_Protein + BCN_NHS This compound BCN_NHS->Labeled_Protein pH 7.2-8.5 NHS N-Hydroxysuccinimide

Caption: Reaction of this compound with a protein's primary amine.

Troubleshooting_Workflow start Low Labeling Efficiency check_ph Is pH between 7.2-8.5? start->check_ph check_buffer Amine-free buffer used? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Reagent fresh & handled correctly? check_buffer->check_reagent Yes buffer_exchange Buffer exchange protein check_buffer->buffer_exchange No check_concentration Sufficient molar excess? check_reagent->check_concentration Yes use_fresh_reagent Use fresh reagent check_reagent->use_fresh_reagent No increase_concentration Increase molar excess check_concentration->increase_concentration No success Labeling Successful check_concentration->success Yes adjust_ph->start buffer_exchange->start use_fresh_reagent->start increase_concentration->start

Caption: Troubleshooting workflow for low labeling efficiency.

Experimental_Workflow cluster_labeling Protein Labeling cluster_characterization Characterization prep_protein 1. Prepare Protein (Buffer Exchange, Concentration) prep_reagent 2. Prepare endo-BCN-NHS (Fresh stock in DMSO/DMF) prep_protein->prep_reagent reaction 3. Labeling Reaction (1-2h RT or O/N 4°C) prep_reagent->reaction purify 4. Purification (Desalting/Dialysis) reaction->purify ms_analysis 5. Mass Spectrometry (MALDI-TOF or LC-MS) purify->ms_analysis dol_calc 6. Calculate DOL ms_analysis->dol_calc

Caption: Experimental workflow for protein labeling and characterization.

References

preventing aggregation of proteins during endo-BCN-NHS carbonate labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing endo-BCN-NHS carbonate for protein labeling. Our aim is to help you overcome common challenges, with a primary focus on preventing protein aggregation.

Troubleshooting Guide

Issue: Protein Aggregation Observed During or After Labeling

One of the most common issues encountered during protein modification with this compound is the formation of aggregates. This can manifest as visible precipitation, sample cloudiness, or the appearance of high molecular weight species in analytical chromatography. Below is a detailed guide to diagnose and resolve this issue.

Question: What causes protein aggregation during this compound labeling and how can I prevent it?

Answer:

Protein aggregation during labeling with this compound is a multifaceted problem that can arise from a combination of factors related to the protein's intrinsic properties, the labeling chemistry, and the reaction conditions. The primary drivers of aggregation in this context are:

  • Increased Hydrophobicity: The bicyclononyne (BCN) moiety is inherently hydrophobic. Covalently attaching multiple BCN groups to the protein surface can create hydrophobic patches, which may interact and lead to self-association and aggregation.[1]

  • Disruption of Protein Charge: The this compound reacts with primary amines on the protein surface, most commonly the ε-amino group of lysine (B10760008) residues. This reaction neutralizes the positive charge of the lysine side chain. Significant alteration of the protein's net charge can shift its isoelectric point (pI), potentially reducing its solubility in the reaction buffer and leading to aggregation.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability. If the buffer conditions are not optimal for your specific protein, it can become destabilized and more prone to aggregation upon modification.[1] NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5), which may not be ideal for all proteins.[1]

  • High Reagent or Protein Concentration: High concentrations of either the protein or the this compound reagent can increase the likelihood of intermolecular interactions and aggregation.[1] Localized high concentrations of the labeling reagent, especially when added from an organic solvent stock, can also induce precipitation.[1]

  • Organic Solvent Introduction: this compound is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution. The introduction of organic solvents can destabilize some proteins, leading to aggregation.

To prevent aggregation, a systematic optimization of the labeling conditions is recommended. The following table summarizes key parameters and suggested starting points for optimization.

ParameterRecommended RangeRationale
Molar Excess of this compound 5 to 20-foldA lower molar excess can reduce the degree of labeling, minimizing changes to the protein's surface properties. It is advisable to perform a titration to find the optimal ratio.[1]
Protein Concentration 1 - 5 mg/mLLowering the protein concentration can decrease the probability of intermolecular interactions that lead to aggregation.[1]
Reaction Buffer pH 7.2 - 8.5While NHS ester chemistry is more efficient at a higher pH, protein stability is paramount. If aggregation is observed, consider lowering the pH towards 7.2-7.4, even if it slows down the reaction.[1] Ensure the buffer does not contain primary amines (e.g., Tris).
Reaction Temperature 4°C to Room TemperaturePerforming the reaction at a lower temperature (e.g., 4°C) for a longer duration can slow down the aggregation process.[1]
Buffer Additives/Excipients VariesFor proteins prone to aggregation, consider the inclusion of stabilizing excipients such as glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).[1]
Reagent Addition Slow, dropwise addition with gentle mixingThis prevents localized high concentrations of the this compound and the organic solvent, reducing the risk of immediate precipitation.[1]
Troubleshooting Workflow for Protein Aggregation

The following diagram illustrates a logical workflow to troubleshoot protein aggregation during your this compound labeling experiment.

G cluster_0 Start cluster_1 Initial Checks cluster_2 Optimization Strategy cluster_3 Outcome start Protein Aggregation Observed check_reagents Verify Reagent Quality and Buffer Composition start->check_reagents check_protein Assess Initial Protein Stability check_reagents->check_protein reduce_ratio Reduce Molar Excess of Reagent check_protein->reduce_ratio If reagents & protein are stable lower_conc Lower Protein Concentration reduce_ratio->lower_conc If aggregation persists success Aggregation Prevented reduce_ratio->success If successful optimize_buffer Optimize Buffer (pH, Additives) lower_conc->optimize_buffer If aggregation persists lower_conc->success If successful lower_temp Lower Reaction Temperature optimize_buffer->lower_temp If aggregation persists optimize_buffer->success If successful lower_temp->success If successful failure Aggregation Persists lower_temp->failure If aggregation persists

Troubleshooting workflow for protein aggregation.

Experimental Protocols

Key Experiment: Controlled this compound Labeling to Minimize Aggregation

This protocol provides a starting point for the labeling of a protein with this compound, with an emphasis on minimizing aggregation.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS or HEPES)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or other protein purification system

Procedure:

  • Protein Preparation:

    • Dialyze or buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) to remove any interfering substances.

    • Adjust the protein concentration to 1-2 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add the desired molar excess (start with a 10-fold excess) of the dissolved this compound to the protein solution.

    • It is crucial to add the reagent dropwise while gently stirring the protein solution to avoid localized high concentrations. The final DMSO concentration should ideally be below 10%.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing. Protect from light if the protein is light-sensitive.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or another suitable chromatography method (e.g., size-exclusion chromatography).

  • Characterization:

    • Assess the degree of labeling and confirm the integrity of the labeled protein using appropriate analytical techniques (e.g., mass spectrometry, SDS-PAGE).

    • Analyze the sample for aggregation using methods like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

A1: The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[1] However, the stability of the protein of interest is the most critical factor. If your protein is prone to aggregation at a higher pH, it is recommended to perform the labeling at a lower pH (e.g., 7.2-7.4), which may require a longer incubation time or a higher molar excess of the reagent.

Q2: Can I use a buffer containing Tris for the labeling reaction?

A2: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the primary amines on your protein for reaction with the this compound, which will significantly reduce your labeling efficiency. Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers.

Q3: My this compound reagent won't dissolve in the reaction buffer. What should I do?

A3: this compound, like many NHS esters, has poor aqueous solubility. It should first be dissolved in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1] This stock solution can then be added to your protein solution in the reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to minimize the risk of protein denaturation and aggregation.

Q4: How can I determine the degree of labeling (DOL)?

A4: The degree of labeling, or the average number of this compound molecules conjugated per protein, can be determined using several methods. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a common and accurate method. The mass shift between the unlabeled and labeled protein corresponds to the number of attached BCN moieties. Alternatively, if the endo-BCN group is subsequently reacted with an azide-containing fluorophore, the DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein and the fluorophore.

Q5: How should I store my this compound reagent?

A5: this compound is sensitive to moisture. It should be stored at -20°C in a desiccated environment. When preparing to use the reagent, allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air, which can hydrolyze the NHS ester and inactivate the reagent. Stock solutions in anhydrous DMSO can be stored at -20°C for short periods but should be used as fresh as possible.

References

Validation & Comparative

A Comparative Guide to endo-BCN-NHS Carbonate and exo-BCN-NHS Carbonate for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[6.1.0]nonyne (BCN) reagents are pivotal tools in the field of bioorthogonal chemistry, enabling the precise modification of biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry." These reactions are prized for their high efficiency and biocompatibility, as they proceed readily in aqueous environments without the need for cytotoxic copper catalysts. BCN is available as two diastereomers, endo and exo, which, while chemically similar, exhibit subtle differences in reactivity and produce structurally distinct conjugates. This guide provides an objective comparison of endo-BCN-NHS carbonate and exo-BCN-NHS carbonate, supported by available experimental data, to aid in the selection of the optimal reagent for specific research applications.

Core Properties and Applications

Both endo- and exo-BCN-NHS carbonate are heterobifunctional linkers. They possess a strained BCN alkyne for rapid, copper-free click reactions with azide-functionalized molecules and an N-hydroxysuccinimide (NHS) carbonate for the efficient labeling of primary amines, such as the lysine (B10760008) residues in proteins.[1][2][3][4] This dual functionality makes them ideal for a wide range of bioconjugation applications, including:

  • Protein labeling and modification: Attaching probes, such as fluorophores or biotin, to antibodies, enzymes, and other proteins.[5][6]

  • Antibody-drug conjugate (ADC) development: Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[7][8]

  • Cell surface engineering and imaging: Modifying the surface of living cells for tracking and visualization studies.

  • Hydrogel formation: Cross-linking polymers for applications in cell encapsulation and tissue engineering.[9]

  • Surface immobilization: Attaching biomolecules to solid supports or nanoparticles for diagnostic and purification purposes.[4]

Performance Comparison: endo-BCN vs. exo-BCN

While both isomers are effective in SPAAC reactions, their performance can differ in terms of reaction kinetics and the stereochemistry of the resulting triazole product.

Quantitative Data Summary

The following table summarizes the key quantitative data available for the comparison of endo- and exo-BCN derivatives.

Parameterendo-BCNexo-BCNReference(s)
Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (B81097) 0.29 M⁻¹s⁻¹0.19 M⁻¹s⁻¹[1][10]
Synthetic Yield Ratio (typical) 35[1]
Product Stereochemistry Forms a more extended and open triazole structureForms a more compact triazole structure[1]
Fluorescence Quenching of Conjugate Can reduce fluorescence quenching in certain probesMay not reduce, or can enhance, fluorescence quenching[1]

Experimental Protocols

General Protocol for Determining SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This protocol provides a method for comparing the reaction rates of endo- and exo-BCN-NHS carbonate with an azide-containing molecule.

Materials:

  • This compound

  • exo-BCN-NHS carbonate

  • Azide-functionalized molecule (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN/D₂O mixture)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the BCN reagent (either endo or exo), the azide compound, and the internal standard in the chosen deuterated solvent at known concentrations.

  • Reaction Setup: In an NMR tube, mix the BCN and azide stock solutions to achieve the desired final concentrations. It is often advantageous to use one reactant in excess (e.g., 10-fold) to simplify the kinetic analysis to pseudo-first-order.

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0). Continue to acquire spectra at regular time intervals to monitor the reaction progress.

  • Data Analysis:

    • Integrate characteristic peaks of a reactant and a product that do not overlap with other signals.

    • Calculate the concentration of the reactant at each time point by comparing its integral to that of the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the reactant in excess (k₂ = k' / [Azide]₀).

  • Comparison: Repeat the experiment under identical conditions for the other BCN isomer to compare the second-order rate constants.

General Protocol for Antibody Labeling

This protocol describes a general workflow for labeling an antibody with either endo- or exo-BCN-NHS carbonate.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • endo- or exo-BCN-NHS carbonate

  • Anhydrous DMSO

  • Reaction buffer (e.g., 100 mM sodium carbonate, pH 8.0-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Spin desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in the reaction buffer.

  • BCN-NHS Carbonate Preparation: Prepare a 10 mM stock solution of the BCN-NHS carbonate in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the BCN-NHS carbonate stock solution to the antibody solution. The final DMSO concentration should ideally be below 20%.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle stirring.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.

  • Purification: Remove the excess, unreacted BCN-NHS carbonate using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization: The resulting BCN-labeled antibody is now ready for the subsequent SPAAC reaction with an azide-modified molecule. The degree of labeling can be determined using mass spectrometry.

Visualizations

Logical Relationship of BCN Isomer Structure to SPAAC Product

cluster_endo endo-BCN Pathway cluster_exo exo-BCN Pathway endo-BCN endo-BCN endo_product Extended/Open Triazole Product endo-BCN->endo_product SPAAC with Azide Application Application (e.g., FRET, Bioconjugation) endo_product->Application Reduced Fluorescence Quenching exo-BCN exo-BCN exo_product Compact Triazole Product exo-BCN->exo_product SPAAC with Azide exo_product->Application Potentially Higher Fluorescence Quenching

Caption: Steric differences between endo- and exo-BCN lead to distinct triazole product conformations.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation

cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: SPAAC Ligation Antibody Monoclonal Antibody (in amine-free buffer) Activation Amine-NHS Ester Reaction (pH 8.0-8.5, RT, 1h) Antibody->Activation BCN_NHS endo- or exo-BCN-NHS Carbonate (in DMSO) BCN_NHS->Activation Purification1 Purification (Spin Desalting Column) Activation->Purification1 BCN_Antibody BCN-labeled Antibody Purification1->BCN_Antibody SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) BCN_Antibody->SPAAC Azide_Drug Azide-modified Drug (Payload) Azide_Drug->SPAAC Purification2 Purification (e.g., SEC, HIC) SPAAC->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC

Caption: A two-step workflow for the preparation of an ADC using a BCN-NHS carbonate linker.

Conclusion

The choice between this compound and exo-BCN-NHS carbonate depends on the specific requirements of the application.

  • This compound is the preferred reagent when faster reaction kinetics are desired. Its propensity to form a more extended triazole product can also be advantageous in applications where minimizing fluorescence quenching or steric hindrance at the conjugation site is critical.[1]

  • exo-BCN-NHS carbonate , while slightly less reactive with benzyl azide, is often produced in a higher yield during synthesis, which may impact its cost and availability.[1] It remains a highly effective reagent for a broad range of bioconjugation applications.

For most standard labeling applications, both isomers will perform well. However, for kinetically demanding applications, such as in vivo labeling where reagent concentrations are low, or in the design of sophisticated probes where the stereochemistry of the final product is crucial, the nuanced differences between the endo and exo isomers should be carefully considered.

References

A Researcher's Guide to Amine Labeling: Evaluating Alternatives to endo-BCN-NHS Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient labeling of primary amines on biomolecules is a critical step. While endo-BCN-NHS carbonate is a valuable tool for introducing a strained alkyne for subsequent copper-free click chemistry, a variety of alternative reagents are available for direct amine labeling. This guide provides an objective comparison of the performance of common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific application.

Understanding the Landscape of Amine-Reactive Chemistries

The primary amino groups on the N-terminus of proteins and the side chain of lysine (B10760008) residues are popular targets for bioconjugation due to their accessibility and nucleophilicity. The choice of labeling reagent impacts not only the efficiency and specificity of the conjugation but also the stability and functionality of the final product. Here, we compare this compound with prominent alternatives.

This compound functions as a bifunctional linker. The N-hydroxysuccinimide (NHS) carbonate group reacts with primary amines to form a stable carbamate (B1207046) bond, thereby attaching the bicyclo[6.1.0]nonyne (BCN) moiety to the target molecule.[1][2][3] This strained alkyne is then available for a highly specific and rapid strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" reaction.[1][2][3] This two-step approach is particularly useful for applications requiring the subsequent attachment of an azide-modified molecule in a bioorthogonal manner.

The primary alternatives for direct amine labeling focus on forming a stable covalent bond with the primary amine. These include:

  • N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive reagents, forming a stable amide bond with primary amines.[4][5][6] Variations such as water-soluble Sulfo-NHS esters are available to facilitate labeling of cell surface proteins.[5]

  • Isothiocyanates: These reagents react with primary amines to form a thiourea (B124793) linkage.[7] While effective, the resulting bond is generally considered less stable than the amide bond formed by NHS esters.[7][8]

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to react with primary amines, forming an amide bond.[9][10] The efficiency of this reaction is often enhanced by the addition of NHS or Sulfo-NHS to create a more stable intermediate.[9][10]

  • Aldehydes (Reductive Amination): This method involves the reaction of an aldehyde with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine linkage.[7][8] Recent studies have highlighted reductive amination as having a faster conversion rate than NHS esters for certain applications.[7]

  • Novel Reagents: Emerging chemistries such as those involving azaphilones and β-alkoxy enones offer high specificity for primary amines under mild conditions.[11][12]

Quantitative Comparison of Amine Labeling Reagents

The selection of an appropriate amine labeling reagent is often a trade-off between reaction speed, efficiency, and the stability of the resulting conjugate. The following tables summarize key performance parameters based on available literature.

Reagent ClassReactive GroupResulting LinkageReaction pHTypical Reaction TimeBond StabilityKey Features
This compound NHS CarbonateCarbamate8.0 - 9.01 - 4 hoursGenerally stable, but can be less stable than amides in some biological contexts.[9][13]Introduces a BCN group for subsequent copper-free click chemistry.[1][2]
NHS Esters Succinimidyl EsterAmide7.2 - 8.5[5]30 minutes - 4 hours[]High[8][15]Widely used, high efficiency, stable bond formation.[] Sulfo-NHS esters offer increased water solubility.[5]
Isothiocyanates IsothiocyanateThiourea9.0 - 9.5[8]1 - 8 hours[7][16]Less stable than amide bonds.[7][8]Traditional method, but the resulting linkage can be less stable over time.[8]
Carbodiimides (EDC + NHS) Carbodiimide/NHS EsterAmide4.5-5.5 (activation), 7.2-8.5 (coupling)[9]2 - 4 hoursHigh[15]Zero-length crosslinker, versatile for coupling carboxylates to amines.[9]
Aldehydes (Reductive Amination) AldehydeSecondary Amine~6.0 - 7.5Variable (can be faster than NHS esters)[7]HighForms a stable secondary amine; can offer faster kinetics than NHS esters.[7]
Azaphilones AzaphiloneVinylogous γ-pyridoneNeutralNot specifiedHigh[12]Activation-free, highly chemoselective for primary amines.[12]
β-alkoxy enones β-alkoxy enoneNot specifiedNeutralNot specifiedHigh[11]Highly specific to primary amines, clean reaction with ethanol (B145695) as the only byproduct.[11]
ReagentHalf-life of Reactive Group (in aqueous solution)
NHS Esters 4-5 hours at pH 7.0, 1 hour at pH 8.0, 10 minutes at pH 8.6[8][17]
Imidoesters Short half-life, increases with increasing pH[5]

Signaling Pathways and Experimental Workflows

Chemical Reactions of Amine Labeling

G Amine Labeling Reaction Pathways cluster_0 NHS Ester Chemistry cluster_1 Isothiocyanate Chemistry cluster_2 Carbodiimide (EDC) Chemistry cluster_3 This compound Chemistry Protein_NHS Protein-NH2 Amide_Bond Protein-NH-CO-R (Amide Bond) Protein_NHS->Amide_Bond + NHS_Ester R-NHS Ester NHS_Ester->Amide_Bond Protein_ITC Protein-NH2 Thiourea_Bond Protein-NH-CS-NH-R (Thiourea Bond) Protein_ITC->Thiourea_Bond + Isothiocyanate R-N=C=S Isothiocyanate->Thiourea_Bond Carboxyl R'-COOH Active_Intermediate Active O-acylisourea intermediate Carboxyl->Active_Intermediate + EDC EDC EDC Protein_EDC Protein-NH2 Amide_Bond_EDC R'-CO-NH-Protein (Amide Bond) Active_Intermediate->Amide_Bond_EDC + Protein-NH2 Protein_BCN Protein-NH2 Carbamate_Bond Protein-NH-CO-O-BCN (Carbamate Bond) Protein_BCN->Carbamate_Bond + BCN_NHS endo-BCN-O-CO-NHS BCN_NHS->Carbamate_Bond

Caption: Reaction schemes for common amine labeling chemistries.

General Experimental Workflow for Protein Labeling

G General Workflow for Protein Labeling A 1. Protein Preparation (Buffer exchange to amine-free buffer, pH optimization) B 2. Labeling Reagent Preparation (Dissolve in anhydrous DMSO or DMF) C 3. Labeling Reaction (Mix protein and reagent, incubate) A->C B->C D 4. Quenching (Optional) (Add Tris or glycine (B1666218) to stop the reaction) C->D E 5. Purification (Remove excess reagent, e.g., size-exclusion chromatography) D->E F 6. Characterization (Determine degree of labeling and protein concentration) E->F

Caption: A typical workflow for labeling proteins with amine-reactive reagents.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with NHS Esters

This protocol provides a general guideline for labeling proteins with an amine-reactive NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.5)

  • Amine-reactive NHS ester (e.g., fluorescent dye-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.

  • NHS Ester Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the dissolved NHS ester to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the NHS ester to the protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a light-sensitive label.

  • Quenching (Optional):

    • To terminate the reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.

Protocol 2: Protein Labeling with Isothiocyanates (e.g., FITC)

This protocol describes a general procedure for labeling proteins with fluorescein (B123965) isothiocyanate (FITC).

Materials:

  • Protein of interest

  • FITC

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

  • Purification column (e.g., size-exclusion chromatography)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Protein and Reagent Preparation:

    • Dissolve the protein in the labeling buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

    • Prepare a 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Slowly add the FITC solution to the protein solution while stirring. A common starting ratio is 50-100 µg of FITC for every 1 mg of protein.

    • Incubate the reaction for 2-8 hours at room temperature in the dark.

  • Purification:

    • Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the protein concentration and the fluorescein-to-protein (F/P) molar ratio by measuring the absorbance at 280 nm and 495 nm.

Protocol 3: Two-Step Carbodiimide (EDC) Coupling of a Carboxyl-Containing Molecule to a Protein

This protocol outlines the conjugation of a molecule with a carboxyl group to a protein using EDC and Sulfo-NHS.

Materials:

  • Protein with primary amines

  • Molecule with a carboxyl group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Desalting column

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in the activation buffer.

    • Add EDC and Sulfo-NHS to the solution. A typical molar ratio is a 2- to 10-fold excess of EDC and Sulfo-NHS over the carboxyl-containing molecule.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Removal of Excess Reagents:

    • Immediately pass the activation reaction mixture through a desalting column equilibrated with the coupling buffer to remove excess EDC and Sulfo-NHS.

  • Coupling to Protein:

    • Add the activated molecule (Sulfo-NHS ester) to the protein solution in the coupling buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the protein conjugate using a desalting column or dialysis to remove unreacted molecules and byproducts.

Conclusion

The choice of an amine labeling reagent is a critical decision in the design of bioconjugation experiments. While this compound provides a gateway to powerful click chemistry applications, a range of effective alternatives exist for direct amine labeling. NHS esters are a robust and popular choice, offering high efficiency and forming stable amide bonds. Isothiocyanates provide a classic alternative, though the resulting linkage may be less stable. Carbodiimide chemistry is a versatile method for coupling carboxyl groups to amines. Newer reagents like those based on reductive amination, azaphilones, and β-alkoxy enones present opportunities for faster reactions and higher specificity under mild conditions. By carefully considering the quantitative data, reaction conditions, and the stability of the resulting linkage, researchers can select the optimal tool to achieve their scientific goals.

References

A Head-to-Head Comparison: Endo-BCN-NHS Carbonate vs. DBCO-NHS Ester for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on bioconjugation, the selection of the appropriate chemical tools is paramount for experimental success. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a powerful method for covalently linking molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] At the heart of this reaction are strained alkynes, and among the most prominent are bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO).

This guide provides an objective, data-driven comparison of two widely used amine-reactive derivatives, endo-BCN-NHS carbonate and DBCO-NHS ester. Both reagents are designed to introduce the respective strained alkyne onto proteins, antibodies, and other biomolecules through reaction with primary amines, such as the side chain of lysine (B10760008) residues. The choice between them, however, can significantly impact reaction efficiency, conjugate stability, and overall experimental outcome.

Performance Deep Dive: A Quantitative Comparison

The performance of this compound and DBCO-NHS ester can be evaluated based on several key parameters: reaction kinetics of the subsequent SPAAC reaction, the stability of the reagents and the resulting conjugates, and their physicochemical properties.

Reaction Kinetics: A Tale of Two Alkynes

The rate of the SPAAC reaction is a critical factor, particularly in applications involving low reactant concentrations or requiring rapid conjugation. Generally, DBCO is recognized for its faster reaction kinetics with aliphatic azides due to its higher ring strain.[2] However, the nature of the azide (B81097) reaction partner can influence the reaction rate, with BCN demonstrating comparable or even superior kinetics with certain aromatic azides.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
DBCOBenzyl Azide~0.6 - 1.0Various
endo-BCNBenzyl Azide~0.06 - 0.1Various
DBCOPhenyl Azide~0.033CH₃CN:H₂O (3:1)
endo-BCNPhenyl Azide~0.2CH₃CN:H₂O (3:1)

Table 1: Second-Order Rate Constants for SPAAC Reactions. This table summarizes the reported second-order rate constants for the reaction of DBCO and BCN with representative aliphatic (benzyl azide) and aromatic (phenyl azide) azides. Note that reaction rates can vary depending on the specific derivatives, solvent, and temperature.

Stability: A Critical Consideration for Bioconjugation

The stability of both the NHS ester reagent and the final bioconjugate is crucial for reliable and reproducible results.

Cyclooctyne and Conjugate Stability: A key differentiator between BCN and DBCO is their stability in the presence of thiols, which are abundant in the intracellular environment in the form of glutathione (B108866) (GSH). BCN exhibits significantly greater stability in reducing environments compared to DBCO, making it a more suitable choice for intracellular studies.[5]

ConditionDBCO Stabilityendo-BCN StabilityKey Observations
Glutathione (GSH)Less stable (half-life ~71 min)More stable (half-life ~6 hours)BCN is significantly more stable in the presence of this common intracellular antioxidant.[5]
Aqueous Buffers (e.g., PBS)Generally stable, but reactivity can decrease over time with storage.Generally stable.The DBCO group's reactivity may diminish over a month at -20°C due to potential oxidation and hydration.[6]

Table 2: Stability of DBCO and BCN Moieties. This table highlights the differing stability profiles of DBCO and BCN under conditions relevant to biological experiments.

Physicochemical Properties

The inherent structural differences between BCN and DBCO influence the properties of the resulting bioconjugates.

PropertyDBCOendo-BCNImplications
Molecular SizeLargerSmallerBCN's more compact structure may minimize steric hindrance and potential disruption of biomolecule function.
LipophilicityMore lipophilic/hydrophobicLess lipophilic/more hydrophilicThe lower lipophilicity of BCN can improve the solubility of the conjugate and reduce non-specific binding.
SymmetryAsymmetricSymmetricThe symmetry of BCN prevents the formation of regioisomers upon conjugation, leading to a more homogeneous product.

Table 3: Physicochemical Properties of DBCO and endo-BCN.

Experimental Protocols

Detailed methodologies are essential for successful and reproducible bioconjugation. Below are generalized protocols for labeling proteins with this compound and DBCO-NHS ester.

General Protocol for Protein Labeling

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound or DBCO-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., desalting column) for purification

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound or DBCO-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS ester.[1]

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.

Visualizing the Chemistry and Workflow

To further elucidate the processes, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.

cluster_reagents Reactants cluster_protein Biomolecule cluster_conjugation Amine-Reactive Conjugation cluster_azide Azide Partner cluster_spaac SPAAC Reaction BCN This compound BCN_Protein Protein-BCN BCN->BCN_Protein + Protein-NH₂ DBCO DBCO-NHS ester DBCO_Protein Protein-DBCO DBCO->DBCO_Protein + Protein-NH₂ Protein Protein-NH₂ Final_BCN Final Conjugate (BCN) BCN_Protein->Final_BCN + Molecule-N₃ Final_DBCO Final Conjugate (DBCO) DBCO_Protein->Final_DBCO + Molecule-N₃ Azide Molecule-N₃

Caption: Logical workflow for bioconjugation using this compound or DBCO-NHS ester.

G cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: NHS Ester Activation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Quenching cluster_step5 Step 5: Purification cluster_step6 Step 6: SPAAC Reaction prep Prepare protein in amine-free buffer (e.g., PBS, pH 7.2-8.0) reagent Dissolve this compound or DBCO-NHS ester in anhydrous DMSO/DMF prep->reagent conjugate Add NHS ester to protein solution (10-20x molar excess). Incubate 1-2h at RT or O/N at 4°C. reagent->conjugate quench Add Tris buffer to deactivate excess NHS ester. conjugate->quench purify Purify conjugate via size-exclusion chromatography. quench->purify spaac React purified BCN/DBCO-protein with azide-modified molecule. purify->spaac

Caption: A typical experimental workflow for protein labeling and subsequent SPAAC.

Conclusion: Making the Right Choice

The decision between this compound and DBCO-NHS ester is application-dependent.

Choose DBCO-NHS ester when:

  • Rapid reaction kinetics are paramount: For applications requiring fast labeling, especially with aliphatic azides, DBCO's higher reactivity is a distinct advantage.

  • The experimental environment is not strongly reducing: In the absence of high concentrations of thiols, DBCO provides a reliable and efficient conjugation strategy.

Choose this compound when:

  • Enhanced stability is critical: For intracellular applications or experiments involving reducing agents, the superior stability of BCN in the presence of thiols is a significant benefit.[5]

  • Lower hydrophobicity and smaller size are desirable: BCN can lead to more soluble conjugates with potentially less perturbation of the biomolecule's function.

  • Reaction with aromatic azides is intended: BCN can offer faster kinetics with certain aromatic azide partners.

By carefully considering the kinetic, stability, and physicochemical properties of each reagent in the context of the specific biological system and experimental goals, researchers can select the optimal tool to advance their scientific endeavors.

References

A Comparative Guide to endo-BCN-NHS Carbonate in Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment. At the heart of this field lies the development of highly specific and efficient chemical reactions that proceed without interfering with biological processes. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a leading bioorthogonal reaction due to its copper-free nature, making it ideal for applications in living cells and organisms. This guide provides a comprehensive comparison of endo-BCN-NHS carbonate, a key reagent in SPAAC, with other common alternatives, supported by experimental data to inform your research and development endeavors.

The Power of Dual Functionality: this compound

This compound is a heterobifunctional linker that possesses two key reactive groups:

  • N-hydroxysuccinimidyl (NHS) carbonate: This group reacts efficiently with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, to form a stable carbamate (B1207046) linkage.[1][2]

  • endo-Bicyclo[6.1.0]nonyne (endo-BCN): This strained alkyne readily undergoes a [3+2] cycloaddition reaction with azide-functionalized molecules (SPAAC) to form a stable triazole linkage. This reaction is highly specific and does not require a cytotoxic copper catalyst.[3][4]

This dual functionality allows for a two-step bioconjugation strategy. First, the NHS carbonate is used to attach the BCN moiety to a biomolecule of interest. Subsequently, the BCN-labeled biomolecule can be specifically reacted with a molecule carrying an azide (B81097) group.[5]

Performance Comparison: endo-BCN vs. Alternatives

The choice of a strained alkyne is critical for the success of a SPAAC reaction. Here, we compare the performance of endo-BCN with other widely used cyclooctynes, primarily dibenzocyclooctyne (DBCO) derivatives.

Reaction Kinetics

The speed of the SPAAC reaction is a crucial parameter, especially when dealing with low concentrations of reactants or dynamic biological processes. While DBCO derivatives generally exhibit faster reaction kinetics with aliphatic azides due to greater ring strain, endo-BCN demonstrates comparable and, in some cases, superior reactivity, particularly with sterically hindered or aromatic azides.[6][7][8]

ReagentSecond-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹)Key Characteristics
endo-BCN 0.29[9]Compact, non-aromatic, good balance of reactivity and stability.[6]
exo-BCN 0.19[9]Stereoisomer of endo-BCN with slightly lower reactivity.
DBCO ~0.6 - 1.0[8]Bulky, aromatic, generally higher reactivity with simple azides.[6]
DIBO ~0.3 - 0.7[8]Dibenzoannulated cyclooctyne (B158145) with robust reactivity.

Table 1: Comparison of Second-Order Rate Constants for Common SPAAC Reagents. The reaction rate constants with benzyl azide are provided as a benchmark for comparison. Note that reaction rates can be influenced by the specific azide, solvent, and temperature.

Stability

The stability of the linker in the complex biological milieu is paramount for reliable and reproducible results. A key advantage of the BCN scaffold is its enhanced stability in the presence of thiols, such as the abundant intracellular antioxidant glutathione (B108866) (GSH), compared to DBCO.[6] However, it is important to note that the carbamate bond formed by the NHS carbonate moiety may be less stable over prolonged incubations in biological media compared to an amide bond.[10][11][12] For long-term studies, reagents that form amide linkages (e.g., BCN-NHS ester) might be a more suitable choice.[11]

Featureendo-BCNDBCO
Thiol Stability More stable in the presence of thiols (e.g., GSH).[6]Less stable in the presence of thiols.[6]
Linkage Stability (to biomolecule) Carbamate linkage (from NHS carbonate) can be susceptible to hydrolysis over time.[10][11]Amide linkage (from NHS ester) is generally more stable.

Table 2: Stability Comparison of BCN and DBCO Linkers.

Physicochemical Properties

The physical and chemical properties of the linker can significantly impact the behavior of the resulting bioconjugate.

Propertyendo-BCNDBCO
Size Smaller, more compact.[6]Larger, bulkier.[6]
Lipophilicity Lower.[6]Higher.[6]
Steric Hindrance Less steric hindrance, potentially allowing for better access to sterically hindered azides.More steric hindrance, which can be a limitation in certain applications.

Table 3: Physicochemical Property Comparison of BCN and DBCO.

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol outlines the general steps for labeling an antibody with this compound and subsequent conjugation to an azide-containing molecule.

1. Antibody Preparation:

  • If the antibody solution contains primary amines (e.g., Tris buffer, sodium azide), exchange the buffer to a non-amine-containing buffer such as phosphate-buffered saline (PBS) at pH 7.4. This can be achieved using a desalting column or dialysis.

  • Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

2. NHS Carbonate Reaction:

  • Prepare a stock solution of this compound in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Add a 10-20 fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

3. Purification of BCN-labeled Antibody:

  • Remove the excess, unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography.

4. SPAAC Reaction:

  • Add the azide-functionalized molecule of interest to the purified BCN-labeled antibody. A 2-5 fold molar excess of the azide is typically used.

  • Incubate the reaction mixture for 4-16 hours at room temperature or 37°C. The reaction time may need to be optimized depending on the specific reactants.

5. Final Purification and Characterization:

  • Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove any unreacted azide-containing molecule.

  • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm the identity and purity of the product.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: SPAAC Reaction Antibody Antibody BCN_Antibody BCN-labeled Antibody Antibody->BCN_Antibody NHS ester reaction with Lysine endo-BCN-NHS endo-BCN-NHS Carbonate endo-BCN-NHS->BCN_Antibody Azide_Molecule Azide-functionalized Molecule Final_Conjugate Final Antibody Conjugate Azide_Molecule->Final_Conjugate BCN_Antibody_2 BCN-labeled Antibody BCN_Antibody_2->Final_Conjugate SPAAC G Reagent Choice of Strained Alkyne Kinetics Reaction Kinetics Reagent->Kinetics Stability Stability Reagent->Stability Properties Physicochemical Properties Reagent->Properties DBCO DBCO: - Faster with simple azides - Bulky Kinetics->DBCO BCN endo-BCN: - Good all-around kinetics - More stable to thiols - Smaller Kinetics->BCN Stability->BCN Properties->DBCO Properties->BCN

References

A Comparative Guide to the Mass Spectrometry Analysis of Amine-Reactive Cyclooctyne Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a detailed comparison of the mass spectrometry analysis of proteins and peptides modified with endo-BCN-NHS carbonate and its alternatives, offering insights into their respective fragmentation patterns, experimental considerations, and overall performance in bioconjugation workflows.

This document delves into the specifics of this compound, a popular bifunctional linker, and compares it with its diastereomer, exo-BCN-NHS carbonate, and the widely used DBCO-NHS ester. By understanding the nuances of their mass spectrometric behavior, researchers can make informed decisions when selecting a conjugation strategy and confidently characterize their modified biomolecules.

Introduction to Amine-Reactive Cyclooctyne (B158145) Conjugation

Strain-promoted alkyne-azide cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, allowing for the efficient and specific ligation of molecules in complex biological systems without the need for a toxic copper catalyst.[1] Reagents such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are at the forefront of this technology. When coupled with an amine-reactive N-hydroxysuccinimide (NHS) ester, these molecules become powerful tools for labeling proteins and peptides at lysine (B10760008) residues and their N-termini.

The this compound linker reacts with primary amines to form a stable carbamate (B1207046) bond, introducing the BCN moiety for subsequent SPAAC with an azide-functionalized molecule.[2] This two-step process is central to the construction of complex bioconjugates, including antibody-drug conjugates (ADCs).[3] The accurate mass spectrometric verification of each step is critical for ensuring the homogeneity and efficacy of the final product.

Comparison of Amine-Reactive Cyclooctyne Linkers

The choice of linker can significantly impact the properties of the resulting bioconjugate, as well as its behavior during mass spectrometric analysis. Here, we compare this compound with two key alternatives.

FeatureThis compoundexo-BCN-NHS CarbonateDBCO-NHS Ester
Molecular Formula C₁₅H₁₇NO₅C₁₅H₁₇NO₅C₂₅H₂₁N₁O₅
Monoisotopic Mass 291.1107 g/mol 291.1107 g/mol 427.1420 g/mol
Mass Addition (to Amine) 177.0892 Da177.0892 Da313.1158 Da
Reactivity Slightly higher than exo-BCN[4]Slightly lower than endo-BCN[4]High
Stability BCN moiety can react with thiols[5]Similar to endo-BCNDBCO can be unstable in the presence of reducing agents like TCEP[5]
Lipophilicity Lower than DBCO[6]Similar to endo-BCNHigher than BCN[6]

Mass Spectrometry Analysis

The mass spectrometric analysis of proteins and peptides modified with these linkers involves a multi-step workflow, from sample preparation to data interpretation.

Experimental Workflow

The general workflow for labeling a protein with an amine-reactive cyclooctyne linker and subsequent mass spectrometry analysis is depicted below.

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Sample Preparation cluster_ms Mass Spectrometry Analysis protein Protein reaction Conjugation Reaction (pH 7.2-8.5) protein->reaction linker This compound (or alternative) linker->reaction conjugated_protein BCN-Protein Conjugate reaction->conjugated_protein purification Purification (e.g., Desalting Column) conjugated_protein->purification digestion Proteolytic Digestion (e.g., Trypsin) purification->digestion peptide_mixture Peptide Mixture digestion->peptide_mixture lc_ms LC-MS Analysis peptide_mixture->lc_ms msms Tandem MS (MS/MS) Fragmentation lc_ms->msms data_analysis Data Analysis msms->data_analysis

Fig. 1: General workflow for protein conjugation and MS analysis.
Fragmentation Patterns

Upon collision-induced dissociation (CID) in the mass spectrometer, modified peptides fragment in predictable ways, allowing for the confirmation of the modification and its localization.

  • Peptide Backbone Fragmentation: The peptide backbone fragments to produce b- and y-ions, which are indicative of the amino acid sequence.[7]

  • Linker Fragmentation: The linker itself can undergo fragmentation. While specific, detailed fragmentation patterns for the BCN-carbamate-lysine adduct are not extensively published, based on general principles of fragmentation, one would expect to see:

    • Cleavage of the carbamate bond, resulting in a neutral loss of the BCN-containing moiety or the retention of the BCN group on the peptide with the loss of other parts of the linker.

    • Fragmentation of the BCN ring structure itself, although this would likely require higher fragmentation energy.

  • Characteristic Ions: The presence of immonium ions and other low-mass diagnostic ions can help to confirm the presence of the modified amino acid.[8]

The formation of a carbamate linkage by the reaction of an NHS carbonate with a primary amine can influence the fragmentation of the modified peptide. The conversion of the basic primary amine of lysine to a non-basic carbamate can reduce the number of protons retained by the peptide, which may affect fragmentation patterns in higher-energy collision dissociation (HCD).[9]

Comparison of Mass Spectra

When comparing the mass spectra of peptides modified with the different linkers, the most immediate difference will be the mass shift observed in the MS1 spectrum, corresponding to the mass of the added linker.

For MS/MS analysis, while the peptide backbone fragmentation will be similar, any differences in the stability of the linkers or their preferred fragmentation pathways will be evident. For instance, the higher lipophilicity of the DBCO linker may influence the chromatographic separation and ionization efficiency of the modified peptides.

Experimental Protocols

Protein Labeling with this compound
  • Buffer Preparation: Prepare a non-amine-containing buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.5.[10] Avoid buffers containing primary amines like Tris, as they will compete with the protein for reaction with the NHS ester.[10]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted linker using a desalting column or dialysis.

Proteolytic Digestion for Bottom-Up Proteomics
  • Denaturation and Reduction: Denature the purified conjugate in a buffer containing 8 M urea (B33335). Reduce disulfide bonds with dithiothreitol (B142953) (DTT).

  • Alkylation: Alkylate cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.

  • Digestion: Dilute the sample to reduce the urea concentration to less than 2 M and add trypsin. Incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction column.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the peptide mixture using a reversed-phase C18 column with a gradient of increasing acetonitrile (B52724) in water, both containing 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in each MS1 scan are selected for MS/MS fragmentation.

Logical Relationships in Data Analysis

The interpretation of the mass spectrometry data follows a logical progression to confirm a successful conjugation.

data_analysis_logic ms1_data MS1 Spectrum mass_shift Observe Mass Shift (Expected Mass Addition) ms1_data->mass_shift confirmation Confirmation of Successful Conjugation mass_shift->confirmation msms_data MS/MS Spectrum peptide_sequence Identify Peptide Sequence (b- and y-ions) msms_data->peptide_sequence linker_fragments Identify Linker-Specific Fragments (If any) msms_data->linker_fragments modification_site Localize Modification Site (Mass shift on fragment ions) peptide_sequence->modification_site modification_site->confirmation linker_fragments->confirmation

Fig. 2: Logical flow for confirming bioconjugation via MS.

Conclusion

The mass spectrometric analysis of proteins and peptides modified with this compound and its alternatives is a robust method for characterizing these important bioconjugates. While all three linkers discussed enable the powerful combination of amine-reactive labeling and copper-free click chemistry, they exhibit subtle differences in reactivity, stability, and mass spectrometric properties. A thorough understanding of the expected mass shifts, fragmentation patterns, and optimal experimental conditions is essential for the successful implementation of these reagents in drug development and other biomedical research. By following the protocols and data analysis strategies outlined in this guide, researchers can confidently identify and characterize their cyclooctyne-modified biomolecules, paving the way for the next generation of targeted therapeutics and research tools.

References

Quantifying Protein Labeling: A Comparative Guide to endo-BCN-NHS Carbonate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a critical step in a multitude of applications, from the development of antibody-drug conjugates (ADCs) to the creation of advanced imaging probes. The choice of labeling reagent and the ability to accurately quantify the degree of labeling are paramount to ensuring the efficacy, reproducibility, and safety of the final bioconjugate. This guide provides an objective comparison of endo-BCN-NHS carbonate, a popular reagent for copper-free click chemistry, with other common protein labeling alternatives. We will delve into their reaction chemistries, compare their performance characteristics, and provide detailed experimental protocols for labeling and quantification.

Comparison of Labeling Reagents

The selection of a labeling reagent is often dictated by the desired application, the functional groups available on the protein of interest, and the required level of specificity. N-hydroxysuccinimide (NHS) esters are a widely used class of reagents that target primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on proteins. While effective, this approach can lead to a heterogeneous population of labeled proteins due to the abundance of lysine residues on the protein surface.[1] Bioorthogonal chemistries, such as the reaction between a bicyclononyne (BCN) and a tetrazine, offer a more specific alternative.[2]

Here, we compare this compound with two common alternatives: a standard amine-reactive biotin (B1667282) label (NHS-Biotin) and a bioorthogonal labeling reagent (Biotin-PEG4-MeTz).

FeatureThis compoundNHS-BiotinBiotin-PEG4-MeTz (Bioorthogonal)
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)Pre-installed bioorthogonal group (e.g., TCO)
Reaction Chemistry Amine-reactive NHS esterAmine-reactive NHS esterInverse electron demand Diels-Alder (iEDDA) "click" chemistry
Specificity Non-specific for primary aminesNon-specific for primary aminesHighly specific to the bioorthogonal partner
Workflow Complexity One-step labelingOne-step labelingTwo-step (protein modification then labeling)
Typical Degree of Labeling (DOL) 2 - 82 - 101 - 4 (site-specific)
Quantification Method Mass Spectrometry, UV-Vis (if BCN has a distinct absorbance)HABA assay, Mass Spectrometry, UV-VisHABA assay, Mass Spectrometry, UV-Vis
Key Advantage Enables subsequent highly specific copper-free click chemistry reactions.Simple, well-established method for biotinylation.High specificity, leading to a homogeneous labeled product.
Key Disadvantage Non-specific initial labeling of amines.Non-specific labeling can lead to loss of protein function.More complex workflow requiring initial protein modification.

Note: The typical Degree of Labeling (DOL) values are illustrative and can vary depending on the protein, reaction conditions, and the molar ratio of the reagent to the protein.

Experimental Protocols

Accurate quantification of the degree of labeling is crucial for the consistency and performance of bioconjugates. Below are detailed protocols for protein labeling with an NHS ester and for determining the DOL using UV-Vis spectrophotometry.

Protocol 1: General Protein Labeling with an NHS Ester (e.g., this compound or NHS-Biotin)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound or other NHS ester reagent

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle stirring.

  • Purification: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling of the purified conjugate.

Protocol 2: Quantification of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This method is applicable for labels that have a distinct UV-Vis absorbance spectrum.

Materials:

  • Labeled protein conjugate (purified)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectra Acquisition: Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the wavelength of maximum absorbance for the label (Alabel).[3][4][5] If the absorbance is too high, dilute the sample with a known volume of buffer.

  • Calculations:

    • Calculate the concentration of the label: [Label] (M) = A_label / (ε_label * l) where:

      • ε_label is the molar extinction coefficient of the label at its λmax (in M-1cm-1).

      • l is the path length of the cuvette (typically 1 cm).

    • Calculate the corrected protein absorbance: The label may also absorb light at 280 nm. This contribution must be subtracted from the total A280 reading. A_protein = A_280 - (A_label * CF) where:

      • CF is the correction factor, which is the ratio of the label's absorbance at 280 nm to its absorbance at its λmax.[5]

    • Calculate the concentration of the protein: [Protein] (M) = A_protein / (ε_protein * l) where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

    • Calculate the Degree of Labeling (DOL): DOL = [Label] / [Protein][4][5]

Note on Quantifying BCN Labeling: The BCN moiety itself does not have a strong, distinct absorbance in the near-UV or visible range that would allow for straightforward quantification by this UV-Vis method. Therefore, to quantify the degree of labeling with this compound, alternative methods are necessary:

  • Mass Spectrometry: This is the most accurate method. By analyzing the mass of the intact labeled protein, the number of attached BCN moieties can be determined from the mass shift. Alternatively, after proteolytic digestion, the labeled peptides can be identified and quantified.[6][7]

  • "Clicking" on a Reporter: The BCN-labeled protein can be reacted with an azide-containing reporter molecule (e.g., an azide-fluorophore or azide-biotin) in a copper-free click reaction. The DOL can then be determined by measuring the properties of the attached reporter (e.g., fluorescence or by using the HABA assay for biotin).[8][9][10][11][12]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for protein labeling and characterization.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (Amine-free buffer) Incubation Incubation (RT or 4°C) Protein->Incubation Add NHS Ester Reagent This compound (Dissolved in DMSO) Reagent->Incubation Desalting Desalting Column Incubation->Desalting Purify conjugate UVVis UV-Vis Spectrophotometry (for reporter-labeled protein) Desalting->UVVis MassSpec Mass Spectrometry (for BCN-labeled protein) Desalting->MassSpec DOL Degree of Labeling (DOL) Calculation UVVis->DOL MassSpec->DOL logical_relationship cluster_amine Amine-Reactive Labeling cluster_bioorthogonal Bioorthogonal Labeling cluster_applications Downstream Applications start Protein Labeling Goal NHS_Ester NHS Ester Chemistry (e.g., NHS-Biotin) start->NHS_Ester Direct Labeling BCN_NHS This compound start->BCN_NHS Two-Step Labeling Detection Detection/Purification (e.g., Western Blot, ELISA) NHS_Ester->Detection Click_Reaction Copper-Free Click Reaction (with Tetrazine-Probe) BCN_NHS->Click_Reaction Click_Reaction->Detection Imaging Cellular Imaging Click_Reaction->Imaging ADC Antibody-Drug Conjugate (ADC) Development Click_Reaction->ADC

References

Navigating Bioconjugation: A Comparative Analysis of endo-BCN-NHS Carbonate and Alternative Linker Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise assembly of complex biomolecules, the choice of linker is a critical determinant of success. This guide provides an in-depth comparison of the reaction rates and methodologies associated with the heterobifunctional linker, endo-BCN-NHS carbonate, against other prevalent amine-reactive and bioorthogonal coupling reagents. By presenting quantitative kinetic data and detailed experimental protocols, this document serves as a practical resource for making informed decisions in the design and execution of bioconjugation strategies.

The this compound linker facilitates a two-step bioconjugation process. Initially, the N-hydroxysuccinimidyl (NHS) carbonate group reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable carbamate (B1207046) bond. Subsequently, the bicyclo[6.1.0]nonyne (BCN) moiety is available for a highly selective and efficient strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-functionalized molecule. This modular approach offers precise control over the conjugation process.

Comparative Analysis of Reaction Rates

The overall efficiency of a bioconjugation strategy employing a heterobifunctional linker like this compound is contingent on the kinetics of both reaction steps. Below, we present a comparative analysis of the reaction rates for the amine-reactive coupling and the subsequent bioorthogonal ligation.

Amine-Reactive Coupling: NHS Carbonate vs. Other Chemistries

The reaction of the NHS carbonate with primary amines is a crucial first step. While specific kinetic data for NHS carbonates is not extensively reported, their reactivity is comparable to the widely used NHS esters.[1] NHS esters are known to react significantly faster with primary amines than other common amine-reactive functionalities like isothiocyanates.[2][3]

Reactive GroupTarget ResidueSecond-Order Rate Constant (k₂)Notes
NHS Ester/Carbonate Primary Amines (e.g., Lysine)Data not available for NHS Carbonate. NHS esters are generally faster than isothiocyanates.Reaction is highly pH-dependent, with optimal rates typically observed between pH 7 and 8.[3]
Isothiocyanate Primary Amines (e.g., Lysine)Slower than NHS esters.[2][3]Optimal reactivity is generally observed at a higher pH range of 9.0-9.5.[3]

Note: The reaction rates are influenced by various factors including pH, temperature, buffer composition, and the specific properties of the reactants.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): BCN vs. Other Cyclooctynes

The second step in the this compound strategy involves the SPAAC reaction between the BCN group and an azide (B81097). The rate of this reaction is primarily determined by the ring strain of the cyclooctyne. BCN is one of the most commonly used cyclooctynes in SPAAC due to its favorable balance of reactivity and stability.[4]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
endo-BCN Benzyl (B1604629) Azide0.29
exo-BCN Benzyl Azide0.19

Note: Reaction rates can be influenced by the diastereomer of BCN used, with the endo isomer exhibiting slightly higher reactivity than the exo isomer.[4] The specific azide used and the reaction conditions will also affect the rate.

Experimental Protocols

To facilitate the practical application of these findings, detailed experimental protocols for determining the reaction kinetics of both the amine-reactive and SPAAC steps are provided below.

Protocol 1: Determination of the Second-Order Rate Constant for Amine-Reactive Coupling

This protocol outlines a general method for determining the kinetics of the reaction between an NHS-activated linker and a primary amine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Amine-reactive linker (e.g., this compound)

  • Amine-containing molecule (e.g., a model peptide with a single lysine residue)

  • Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the amine-containing molecule in the Reaction Buffer at a known concentration (e.g., 1 mM).

    • Immediately before initiating the reaction, prepare a stock solution of the amine-reactive linker in anhydrous DMF or DMSO (e.g., 10 mM).

  • Kinetic Run:

    • Equilibrate the amine solution to the desired reaction temperature (e.g., 25 °C).

    • Initiate the reaction by adding a known excess of the linker solution to the amine solution (e.g., a 10-fold molar excess).

    • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding an excess of the Quenching Solution.

  • HPLC Analysis:

    • Analyze each quenched aliquot by reverse-phase HPLC.

    • Use a suitable gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) to separate the unreacted amine, the linker, and the conjugate.

    • Monitor the elution profile using a UV detector at a wavelength where the amine-containing molecule or the conjugate has a distinct absorbance.

  • Data Analysis:

    • Determine the concentration of the unreacted amine at each time point by integrating the corresponding peak area and comparing it to a standard curve.

    • Plot the natural logarithm of the amine concentration versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the linker in excess.

Protocol 2: Determination of the Second-Order Rate Constant for SPAAC

This protocol describes a method for determining the kinetics of the SPAAC reaction between a BCN-functionalized molecule and an azide using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Materials:

  • BCN-functionalized molecule (prepared using this compound as described in Protocol 1, followed by purification)

  • Azide-containing molecule (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of the BCN-functionalized molecule and the internal standard in the deuterated solvent.

    • Acquire a ¹H NMR spectrum to determine the initial concentrations of the reactants relative to the internal standard.

  • Kinetic Run:

    • Initiate the reaction by adding a known excess of the azide-containing molecule to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, determine the concentration of the BCN-functionalized molecule by integrating a characteristic peak and comparing its integral to that of the internal standard.

    • Plot the concentration of the BCN-functionalized molecule versus time.

    • Fit the data to a second-order rate equation to determine the second-order rate constant (k₂).

Visualizing the Workflow and Linker Relationships

To further clarify the experimental process and the relationships between the different linker components, the following diagrams are provided.

G cluster_amine_reaction NHS Carbonate-Amine Coupling cluster_spaac_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) start_amine Start with Amine-containing Biomolecule add_bcn Add this compound start_amine->add_bcn react_amine Reaction (pH 7-8) add_bcn->react_amine purify_bcn Purify BCN-labeled Biomolecule react_amine->purify_bcn start_spaac BCN-labeled Biomolecule purify_bcn->start_spaac add_azide Add Azide-functionalized Molecule start_spaac->add_azide react_spaac SPAAC Reaction add_azide->react_spaac final_conjugate Final Bioconjugate react_spaac->final_conjugate

Caption: Experimental workflow for two-step bioconjugation.

G This compound This compound Amine-Reactive Group Amine-Reactive Group This compound->Amine-Reactive Group Bioorthogonal Group Bioorthogonal Group This compound->Bioorthogonal Group NHS Carbonate NHS Carbonate Amine-Reactive Group->NHS Carbonate BCN (Cyclooctyne) BCN (Cyclooctyne) Bioorthogonal Group->BCN (Cyclooctyne)

Caption: Logical relationship of this compound components.

References

A Comparative Guide to HPLC-Based Validation of endo-BCN-NHS Carbonate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise validation of bioconjugation reactions is critical in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). The endo-BCN-NHS carbonate linker is a valuable tool in this field, enabling the attachment of bicyclononyne (BCN) moieties to primary amines on proteins for subsequent copper-free click chemistry. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for characterizing these conjugates, ensuring the desired product is formed with high purity and efficiency.

This guide provides a comparative overview of the primary HPLC-based methods for validating this compound conjugation, alongside alternative analytical techniques. Detailed experimental protocols and illustrative data are presented to aid in method selection and implementation.

Principles of Validation

The conjugation of this compound to a protein, such as a monoclonal antibody (mAb), increases the molecule's hydrophobicity. This change in physicochemical properties is the basis for chromatographic separation and validation. The primary goals of validation are to confirm the successful conjugation, determine the degree of conjugation (i.e., the number of BCN linkers per protein), and assess the purity of the final product.

Comparison of Key Analytical Methods

The validation of this compound conjugation can be effectively achieved using several analytical techniques. Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase HPLC (RP-HPLC) are the most common chromatographic methods. Liquid Chromatography-Mass Spectrometry (LC-MS) provides detailed molecular information, while Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) offers a high-resolution assessment of purity and integrity.

Method Principle Key Information Provided Advantages Limitations
HIC-HPLC Separation based on hydrophobicity under non-denaturing conditions.Drug-to-Antibody Ratio (DAR), distribution of conjugated species.Preserves native protein structure, ideal for DAR determination.[1][2][3]Lower resolution than RP-HPLC, incompatible with MS due to high salt concentrations.[2]
RP-HPLC Separation based on hydrophobicity under denaturing conditions.Purity, confirmation of conjugation (often after reduction).High resolution, compatible with MS.[1][3]Denaturing conditions can disrupt non-covalent interactions.[2]
LC-MS Separation by chromatography followed by mass determination.Exact mass of conjugated and unconjugated protein, identification of conjugation sites.Provides definitive molecular weight confirmation and structural information.[4]Ionization efficiency can vary between species, potentially affecting quantitation.[2]
CE-SDS Separation based on electrophoretic mobility in a sieving matrix.Purity, molecular weight, detection of fragments or aggregates.High resolution, automated, and quantitative.[5]Denaturing conditions, less informative about the degree of conjugation compared to HIC.

Illustrative Experimental Data

The following tables present hypothetical data from the analysis of a monoclonal antibody (mAb) conjugated with this compound.

Table 1: HIC-HPLC Analysis of BCN-mAb Conjugate

PeakRetention Time (min)Relative Peak Area (%)Assigned Species
18.210.5Unconjugated mAb (DAR=0)
210.525.3DAR=1
312.135.8DAR=2
413.420.1DAR=3
514.58.3DAR=4

Average DAR = Σ(% Area * DAR) / 100 = 2.15

Table 2: RP-HPLC Analysis of Reduced BCN-mAb Conjugate

PeakRetention Time (min)Relative Peak Area (%)Assigned Species
15.430.1Unconjugated Light Chain
26.819.9Conjugated Light Chain
310.235.0Unconjugated Heavy Chain
411.515.0Conjugated Heavy Chain

Table 3: LC-MS Analysis of Intact BCN-mAb Conjugate

SpeciesExpected Mass (Da)Observed Mass (Da)
Unconjugated mAb150,000150,002
BCN-mAb (DAR=1)150,273150,275
BCN-mAb (DAR=2)150,546150,548
BCN-mAb (DAR=3)150,819150,822

Table 4: CE-SDS Analysis of BCN-mAb Conjugate

PeakMigration Time (min)Relative Peak Area (%)Assigned Species
17.598.5Intact BCN-mAb
28.21.5Minor Impurity/Fragment

Experimental Protocols

Protocol 1: this compound Conjugation to a Monoclonal Antibody
  • Antibody Preparation : Dialyze the monoclonal antibody (e.g., Trastuzumab) into a carbonate/bicarbonate buffer (pH 8.5). Adjust the final concentration to 5 mg/mL.

  • Linker Preparation : Dissolve this compound in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction : Add a 10-fold molar excess of the this compound solution to the antibody solution.

  • Incubation : Gently mix the reaction and incubate at room temperature for 2 hours.

  • Purification : Remove excess linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS (pH 7.4).

  • Characterization : Analyze the purified BCN-mAb conjugate using the HPLC and other analytical methods detailed below.

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Antibody_in_PBS Antibody in PBS Dialysis Buffer Exchange (Carbonate Buffer, pH 8.5) Antibody_in_PBS->Dialysis Prepared_Antibody Antibody at 5 mg/mL Dialysis->Prepared_Antibody Mixing Mix Antibody and Linker (10x molar excess) Prepared_Antibody->Mixing Linker_Powder This compound Dissolve_Linker Dissolve in DMSO (10 mM) Linker_Powder->Dissolve_Linker Linker_Solution Linker Solution Dissolve_Linker->Linker_Solution Linker_Solution->Mixing Incubation Incubate (2h, RT) Mixing->Incubation Reaction_Mixture Crude Conjugate Incubation->Reaction_Mixture SEC_Column Size-Exclusion Chromatography Reaction_Mixture->SEC_Column Purified_Conjugate Purified BCN-mAb SEC_Column->Purified_Conjugate

Caption: Workflow for this compound conjugation.
Protocol 2: HIC-HPLC Analysis

  • Instrumentation : HPLC system with a UV detector.

  • Column : TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm, or similar.

  • Mobile Phase A : 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B : 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient : 0-100% B over 20 minutes.

  • Flow Rate : 0.8 mL/min.

  • Detection : UV at 280 nm.

  • Sample Preparation : Dilute the BCN-mAb conjugate to 1 mg/mL in Mobile Phase A.

  • Injection Volume : 20 µL.

  • Data Analysis : Integrate the peaks corresponding to different DAR species. Calculate the weighted average DAR.

Protocol 3: RP-HPLC Analysis
  • Instrumentation : HPLC system with a UV detector.

  • Column : Agilent ZORBAX 300SB-C8, 4.6 x 150 mm, 5 µm, or similar.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : 20-80% B over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 60°C.

  • Detection : UV at 280 nm.

  • Sample Preparation (Reduced) :

    • To 50 µg of BCN-mAb, add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes.

  • Injection Volume : 20 µL.

  • Data Analysis : Identify and integrate peaks for light and heavy chains (conjugated and unconjugated).

Protocol 4: LC-MS Analysis
  • Instrumentation : UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column : Waters ACQUITY UPLC BEH300 C4, 2.1 x 50 mm, 1.7 µm, or similar.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 10-90% B over 15 minutes.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 70°C.

  • MS Settings :

    • Mode: Positive Ion Electrospray (ESI+).

    • Mass Range: 500-4000 m/z.

  • Sample Preparation : Dilute the BCN-mAb conjugate to 0.5 mg/mL in water.

  • Injection Volume : 5 µL.

  • Data Analysis : Deconvolute the mass spectrum to obtain the masses of the intact conjugate species.

Protocol 5: CE-SDS Analysis
  • Instrumentation : Capillary Electrophoresis system with a UV detector.

  • Capillary : Bare-fused silica, 50 µm i.d.

  • Sample Buffer : SDS-containing sample buffer (commercial kits available).

  • Gel Buffer : Sieving gel buffer (commercial kits available).

  • Voltage : 15 kV (constant).

  • Detection : UV at 220 nm.

  • Sample Preparation (Non-reduced) :

    • Mix 10 µg of BCN-mAb with the sample buffer.

    • Heat at 70°C for 10 minutes.

  • Data Analysis : Integrate the peak areas to determine the relative purity and identify any fragments or aggregates.

cluster_hic HIC-HPLC cluster_rp RP-HPLC cluster_ms LC-MS cluster_ce CE-SDS Conjugate_Sample Purified BCN-mAb Sample HIC_Prep Dilute in High Salt Buffer Conjugate_Sample->HIC_Prep RP_Prep Reduce with DTT Conjugate_Sample->RP_Prep MS_Prep Dilute in Acidic Buffer Conjugate_Sample->MS_Prep CE_Prep Denature with SDS Conjugate_Sample->CE_Prep HIC_Inject Inject on HIC Column HIC_Prep->HIC_Inject HIC_Analyze Analyze DAR (Non-denaturing) HIC_Inject->HIC_Analyze RP_Inject Inject on RP Column RP_Prep->RP_Inject RP_Analyze Analyze Chains (Denaturing) RP_Inject->RP_Analyze MS_Inject Inject on RP Column MS_Prep->MS_Inject MS_Analyze Determine Exact Mass MS_Inject->MS_Analyze CE_Inject Inject into Capillary CE_Prep->CE_Inject CE_Analyze Assess Purity/ Integrity CE_Inject->CE_Analyze

Caption: Analytical workflows for BCN-mAb validation.

Conclusion

The validation of this compound conjugation is a multi-faceted process that benefits from the application of orthogonal analytical techniques. HIC-HPLC is the premier method for determining the distribution of conjugated species and the average DAR under native conditions. RP-HPLC offers a high-resolution alternative, particularly for assessing the purity of the constituent chains after reduction. LC-MS provides unequivocal confirmation of conjugation through precise mass measurement. Finally, CE-SDS is a powerful tool for evaluating the overall purity and integrity of the final conjugate. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the project, from initial screening to quality control in a manufacturing setting.

References

A Comparative Guide to endo-BCN-NHS Carbonate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, endo-BCN-NHS carbonate, has emerged as a valuable tool in the field of bioconjugation, enabling the precise assembly of complex biomolecular structures such as antibody-drug conjugates (ADCs). This guide provides a comprehensive review of its applications, a comparison with relevant alternatives, and detailed experimental insights to inform your research and development endeavors.

This compound incorporates two key reactive moieties: an endo-bicyclononyne (BCN) group and an N-hydroxysuccinimide (NHS) carbonate. This unique architecture facilitates a two-step, orthogonal conjugation strategy. The NHS carbonate reacts with primary amines, such as the lysine (B10760008) residues on proteins, to form a stable carbamate (B1207046) linkage.[1] Concurrently, the BCN group is primed for a highly efficient and bioorthogonal copper-free click chemistry reaction, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-modified molecules.[2]

Performance Comparison

A critical aspect of linker selection is its performance characteristics relative to other available options. Key considerations include reaction kinetics, stability of the resulting conjugate, and the physicochemical properties of the linker itself.

Alternative Amine-Reactive Moieties: Carbamate vs. Amide Linkage

The NHS carbonate functionality of this compound results in the formation of a carbamate bond upon reaction with an amine. An alternative is the use of an NHS ester, which forms a more conventional amide bond. Research has shown that amide bonds exhibit greater stability compared to carbamate linkages, particularly in biological media.[3][4] Studies comparing BCN derivatives that form amide versus carbamate bonds have indicated that carbamates may be less suitable for applications requiring long-term stability.[3] However, this reduced stability could be advantageous in scenarios where controlled release is desired, such as in certain prodrug designs.[3]

Comparison of Strained Alkynes: BCN vs. DBCO

The BCN group is a key player in copper-free click chemistry. It is often compared to another widely used strained alkyne, dibenzocyclooctyne (DBCO).

Featureendo-BCNDBCOImplications for Bioconjugation
Reaction Kinetics Generally slower than DBCO.[5]Exhibits faster reaction kinetics due to greater ring strain.[5]DBCO is preferred for applications requiring rapid conjugation, especially at low concentrations.
Size Smaller.[5]Larger.[5]The smaller size of BCN can minimize steric hindrance and potential interference with biomolecule function.
Hydrophobicity More hydrophilic.[5]More hydrophobic.[5]BCN's lower hydrophobicity can improve the solubility of the final conjugate and reduce non-specific binding.
Stability Generally stable.Susceptible to reduction by thiols.BCN offers a more stable alternative in reducing environments.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the literature, a general procedure for protein conjugation using an NHS-activated linker can be adapted. The following is a representative protocol for the conjugation of an antibody.

General Protocol for Antibody Conjugation

1. Antibody Preparation:

  • Start with an antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.4.[6]

2. Linker Preparation:

  • Dissolve the this compound linker in an anhydrous solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 1-10 mM immediately before use.[6]

3. Conjugation Reaction:

  • Add a 5 to 30-fold molar excess of the dissolved linker to the antibody solution.[6]

  • Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle agitation.[6]

4. Quenching and Purification:

  • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.

  • Remove the excess, unreacted linker and byproducts through size-exclusion chromatography or dialysis.

5. Azide-Molecule Conjugation (SPAAC):

  • To the BCN-functionalized antibody, add a 1.5 to 4-fold molar excess of the azide-containing molecule (e.g., a drug, a fluorescent probe).[6]

  • Incubate the mixture for 2 to 24 hours at a temperature ranging from 4°C to 37°C.[6]

  • Purify the final antibody conjugate using an appropriate chromatography method, such as size-exclusion or hydrophobic interaction chromatography.

Visualizing the Workflow

The process of creating an antibody-drug conjugate using this compound can be visualized as a two-step workflow.

G cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: SPAAC Reaction Antibody Antibody with Lysine Residues BCN_Antibody BCN-Functionalized Antibody Antibody->BCN_Antibody NHS-amine reaction (Carbamate bond formation) BCN_NHS This compound BCN_NHS->BCN_Antibody ADC Antibody-Drug Conjugate BCN_Antibody->ADC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Drug Azide-Modified Drug Azide_Drug->ADC

Caption: Workflow for ADC synthesis using this compound.

Logical Relationships in Linker Selection

The choice of a specific linker, such as this compound, depends on a variety of experimental and desired product characteristics.

G cluster_application Application Requirements cluster_linker Linker Choice Kinetics Fast Kinetics Needed DBCO DBCO-based Linker Kinetics->DBCO Stability High Stability Required BCN_Amide BCN-Amide Linker Stability->BCN_Amide Solubility High Aqueous Solubility Solubility->BCN_Amide BCN_Carbamate This compound (Carbamate Linker) Solubility->BCN_Carbamate Sterics Minimal Steric Hindrance Sterics->BCN_Amide Sterics->BCN_Carbamate

Caption: Decision factors for selecting a bioconjugation linker.

References

Performance of endo-BCN-NHS Carbonate in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of endo-BCN-NHS carbonate in various buffer systems commonly employed in bioconjugation. Understanding the interplay between the buffer environment and this versatile crosslinker is critical for optimizing the efficiency, stability, and reproducibility of conjugation reactions in the development of antibody-drug conjugates (ADCs), targeted therapies, and other advanced biotherapeutics.

This compound is a bifunctional linker that enables a two-step bioconjugation strategy.[1][2][3][4] The N-hydroxysuccinimide (NHS) carbonate group reacts with primary amines, such as the lysine (B10760008) residues on proteins, to form a stable carbamate (B1207046) linkage.[2][5] This initial step introduces the bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne, onto the biomolecule. The BCN group can then participate in a highly efficient and specific copper-free click chemistry reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide- or tetrazine-modified molecule.[6][7]

The efficiency of the initial amine labeling step is highly dependent on the reaction conditions, particularly the buffer composition and pH. This guide outlines the key performance considerations and provides experimental protocols to aid in the selection of an optimal buffer system for your specific application.

Data Presentation: Performance Summary

The following tables summarize the key performance characteristics of the NHS carbonate moiety of this compound in different buffer systems. This data is based on the well-established principles of NHS ester and carbonate chemistry. Studies have shown that N-hydroxysuccinimide carbonates exhibit similar stability and reactivity profiles to NHS esters.[5]

Table 1: Stability of this compound in Common Buffers

Buffer SystempH RangeStability of NHS CarbonateKey Considerations
Phosphate-Buffered Saline (PBS)7.2 - 7.4ModerateProne to hydrolysis, especially with extended reaction times.
Borate (B1201080) Buffer8.0 - 9.0Low to ModerateOptimal for amine reaction but hydrolysis is significant. Reaction should be performed promptly.
Carbonate-Bicarbonate Buffer9.2 - 10.6LowHigh pH leads to rapid hydrolysis. Generally not recommended for NHS carbonate conjugation.
MES (2-(N-morpholino)ethanesulfonic acid)5.5 - 6.7HighNHS carbonate is relatively stable, but the reaction with amines is inefficient at this acidic pH.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)7.0 - 8.0ModerateCan be a suitable alternative to PBS, but still susceptible to hydrolysis.

Table 2: Reactivity of this compound with Primary Amines

Buffer SystempH RangeRelative Reaction Rate with Primary AminesOptimal for Conjugation?
Phosphate-Buffered Saline (PBS)7.2 - 7.4ModerateSub-optimal due to protonation of amines. Longer reaction times may be needed.
Borate Buffer8.0 - 9.0HighYes. The basic pH deprotonates primary amines, making them more nucleophilic.
Carbonate-Bicarbonate Buffer9.2 - 10.6Very HighNo. While amine reactivity is high, the rapid hydrolysis of the NHS carbonate dominates.
MES5.5 - 6.7Very LowNo. Primary amines are largely protonated and non-reactive.
HEPES7.0 - 8.0Moderate to HighYes. Represents a good compromise between amine reactivity and NHS carbonate stability.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the performance of this compound in your specific system.

Protocol 1: Comparative Analysis of Conjugation Efficiency in Different Buffers

Objective: To determine the optimal buffer system for the conjugation of this compound to a model protein (e.g., Bovine Serum Albumin - BSA).

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Buffer Systems:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Borate Buffer, pH 8.5

    • HEPES Buffer, pH 7.5

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

  • Protein concentration assay kit (e.g., BCA)

  • Azide-functionalized fluorescent dye (for quantification of BCN incorporation)

  • Fluorometer or plate reader

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve BSA in each of the three buffer systems (PBS, Borate, HEPES) to a final concentration of 10 mg/mL.

  • Conjugation Reaction:

    • For each buffer system, add a 20-fold molar excess of the this compound stock solution to the BSA solution.

    • Gently mix and incubate the reactions for 1 hour at room temperature.

  • Purification:

    • Remove excess, unreacted this compound from each reaction mixture using a desalting column equilibrated with the respective buffer.

  • Quantification of BCN Incorporation:

    • To a known concentration of the BCN-labeled BSA from each buffer condition, add a 10-fold molar excess of an azide-functionalized fluorescent dye.

    • Incubate for 2 hours at room temperature to allow for the SPAAC reaction to proceed to completion.

    • Remove excess dye using a desalting column.

    • Measure the fluorescence of the labeled protein. The fluorescence intensity will be proportional to the amount of BCN incorporated.

  • Data Analysis:

    • Normalize the fluorescence readings to the protein concentration for each sample.

    • Compare the normalized fluorescence values across the different buffer systems to determine the relative conjugation efficiency.

Protocol 2: Assessment of this compound Hydrolysis Rate

Objective: To measure the rate of hydrolysis of the NHS carbonate group in different buffers.

Materials:

  • This compound

  • Buffer Systems:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Borate Buffer, pH 8.5

    • HEPES Buffer, pH 7.5

  • DMSO

  • UV-Vis Spectrophotometer

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Hydrolysis Assay:

    • Add a small volume of the this compound stock solution to each of the three buffer systems to achieve a final concentration of 1 mM.

    • Immediately measure the absorbance of the solution at 260 nm (the characteristic absorbance of the released N-hydroxysuccinimide).

    • Continue to measure the absorbance at regular time intervals (e.g., every 10 minutes) for a period of 2 hours.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus time for each buffer system.

    • The rate of increase in absorbance is proportional to the rate of hydrolysis of the NHS carbonate.

    • Calculate the half-life of the NHS carbonate in each buffer.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Protein-NH2 Protein with Primary Amine (e.g., Lysine) BCN-Protein BCN-labeled Protein Protein-NH2->BCN-Protein Reaction in appropriate buffer (pH 7.5-8.5) endo-BCN-NHS This compound endo-BCN-NHS->BCN-Protein NHS N-hydroxysuccinimide (byproduct) BCN-Protein->NHS BCN-Protein_2 BCN-labeled Protein Conjugate Final Bioconjugate BCN-Protein_2->Conjugate Azide-Molecule Azide-modified Molecule (e.g., Drug, Fluorophore) Azide-Molecule->Conjugate

Caption: Two-step bioconjugation workflow using this compound.

G Start Start: Select Buffer System Decision Is pH between 7.5 and 8.5? Start->Decision High_pH High pH (>8.5) - Rapid NHS Carbonate Hydrolysis - Lower Conjugation Efficiency Decision->High_pH No (Too High) Low_pH Low pH (<7.0) - Protonated Amines - Slow Reaction Rate Decision->Low_pH No (Too Low) Optimal_pH Optimal pH (7.5-8.5) - Deprotonated Amines (Reactive) - Manageable Hydrolysis Decision->Optimal_pH Yes End Proceed with Conjugation Optimal_pH->End

Caption: Logical workflow for selecting an appropriate buffer pH.

Comparison with Alternatives

While this compound is a powerful tool, other crosslinkers are available for bioconjugation. The choice of linker depends on the specific application, the nature of the biomolecules to be conjugated, and the desired properties of the final conjugate.

Table 3: Comparison of this compound with Other Common Crosslinkers

CrosslinkerReactive GroupsReaction ChemistryKey AdvantagesKey Disadvantages
This compound Amine, Azide/TetrazineNHS Carbonate Chemistry, SPAACBioorthogonal, Copper-free, High efficiencyTwo-step process, NHS carbonate is moisture sensitive
SMCC Amine, ThiolNHS Ester Chemistry, Maleimide (B117702) ChemistryWell-established, Forms stable thioether bondPotential for maleimide hydrolysis and reaction with other nucleophiles
EDC/Sulfo-NHS Carboxyl, AmineCarbodiimide ChemistryZero-length crosslinker, C-terminal or acidic residue labelingCan lead to protein polymerization, Less specific than bioorthogonal methods
DBCO-NHS Ester Amine, AzideNHS Ester Chemistry, SPAACBioorthogonal, Copper-free, High efficiencyTwo-step process, NHS ester is moisture sensitive

Conclusion

The performance of this compound is intrinsically linked to the choice of buffer system. For optimal conjugation to primary amines, a buffer with a pH between 7.5 and 8.5, such as HEPES or borate buffer, is recommended. While PBS is a common biological buffer, its neutral pH can lead to suboptimal reaction rates. It is crucial for researchers to empirically determine the best buffer system and reaction conditions for their specific biomolecules and application to ensure high efficiency, reproducibility, and stability of the resulting bioconjugate. The provided protocols offer a starting point for this essential optimization process.

References

A Comparative Analysis of Endo-BCN Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation, the choice of chemical tools is critical for the successful development of targeted therapeutics, diagnostics, and research probes. Among the array of bioorthogonal chemistries, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful strategy due to its high selectivity and ability to proceed under physiological conditions without the need for a toxic copper catalyst. Bicyclo[6.1.0]nonyne (BCN) is a widely utilized strained alkyne in SPAAC, notable for its stability, rapid kinetics, and ease of incorporation into various molecules.[1]

This guide provides a comparative analysis of endo-BCN reagents, offering a detailed look at their performance against other alternatives, supported by experimental data.

Performance Comparison of BCN Diastereomers and Alternatives

BCN is synthesized as a mixture of two diastereomers: endo and exo. While both are reactive, the endo isomer is more commonly used in bioorthogonal reactions.[2] This preference is attributed to its slightly higher reactivity and commercial availability.[2] The steric differences between the two isomers can also influence the properties of the resulting conjugate.[2]

Beyond the comparison of its own isomers, endo-BCN competes with other strained alkynes like dibenzocyclooctyne (DBCO) and participates in different bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.

Table 1: Comparative Performance of BCN Isomers and Alternative Reagents

Reagent/Reaction PairReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
endo-BCN + Benzyl Azide SPAAC0.29[2]Good reactivity, commercially available, less hydrophobic than DBCO.[2][3][4]Slower than DBCO and IEDDA reactions.[3]
exo-BCN + Benzyl Azide SPAAC0.19[2]Similar reactivity to endo-BCN.[2]Less commercially available than endo-BCN.[2]
DBCO + Azide SPAACGenerally faster than BCN[3]Faster kinetics than BCN.[3]Higher hydrophobicity, potential instability with reducing agents.[3]
BCN + Tetrazine IEDDA11,400 - 39,200[1]Exceptionally fast reaction kinetics.[1][5]Requires careful selection of tetrazine partner to ensure stability.[3]
TCO + Tetrazine IEDDAOrders of magnitude faster than SPAAC[3]Unparalleled reaction speed, ideal for in vivo applications.[3]TCO can be prone to isomerization.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the bioconjugation of an antibody using an endo-BCN-NHS ester.

Protocol 1: Antibody Modification with endo-BCN-NHS Ester

Objective: To introduce the BCN moiety onto an antibody via reaction with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Monoclonal antibody (mAb) at 5-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).

  • endo-BCN-PEG4-NHS Ester (or similar amine-reactive BCN reagent).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Spin desalting columns (e.g., 7K MWCO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Preparation: Allow the antibody solution to come to room temperature. Prepare a fresh 10 mM stock solution of the endo-BCN-NHS ester in anhydrous DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the antibody solution. Slowly add a 10-20 fold molar excess of the BCN-NHS ester stock solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.[3]

  • Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes with gentle mixing.[3]

  • Purification: Remove the excess, unreacted BCN linker using a spin desalting column equilibrated with PBS (pH 7.4), following the manufacturer's instructions.

  • Quantification and Characterization: Measure the concentration of the recovered BCN-modified antibody using a spectrophotometer (A280). Confirm successful modification by mass spectrometry, observing an increase in mass corresponding to the attached BCN linker.

Protocol 2: Payload Conjugation via SPAAC

Objective: To conjugate an azide-containing payload to the BCN-modified antibody.

Materials:

  • BCN-modified antibody (from Protocol 1).

  • Azide-functionalized payload (e.g., drug, fluorophore) dissolved in DMSO.

  • PBS, pH 7.4.

  • Size-Exclusion Chromatography (SEC) column for antibody purification.

Procedure:

  • Reaction Setup: To the purified BCN-activated antibody, add a 3-5 fold molar excess of the Azide-Payload stock solution.[3]

  • Incubation: Incubate the reaction mixture overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature with gentle end-over-end mixing.[3][6]

  • Purification: Remove the excess, unreacted payload by size-exclusion chromatography (SEC) using a column appropriate for antibody purification. The mobile phase should be PBS, pH 7.4.

  • Characterization:

    • Monitor the elution profile by UV absorbance at 280 nm and the wavelength corresponding to the payload.

    • Collect fractions corresponding to the antibody conjugate.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC).[6]

Visualizing the Workflow and Chemistry

Diagrams can clarify complex processes. Below are visualizations of the bioconjugation workflow and the underlying SPAAC reaction.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Conjugation Antibody Native Antibody Reaction_1 NHS Ester Reaction (Lysine Amines) Antibody->Reaction_1 BCN_NHS endo-BCN-NHS Ester BCN_NHS->Reaction_1 Activated_Ab BCN-Modified Antibody Activated_Ab_2 BCN-Modified Antibody Activated_Ab->Activated_Ab_2 Proceed to conjugation Purification_1 Desalting Reaction_1->Purification_1 Purification_1->Activated_Ab Azide_Payload Azide-Payload Reaction_2 SPAAC Reaction Azide_Payload->Reaction_2 Final_ADC Antibody-Drug Conjugate (ADC) Activated_Ab_2->Reaction_2 Purification_2 Size-Exclusion Chromatography Reaction_2->Purification_2 Purification_2->Final_ADC

Caption: General experimental workflow for creating an Antibody-Drug Conjugate (ADC).

G cluster_product Product BCN Biomolecule-endo-BCN Triazole Biomolecule-Triazole-Payload BCN->Triazole Strain-Promoted Cycloaddition Azide Payload-N₃ Azide->Triazole

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism.

References

Safety Operating Guide

Navigating the Disposal of endo-BCN-NHS Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of endo-BCN-NHS carbonate are critical for ensuring personnel safety and environmental protection within research and drug development settings. This bifunctional linker, widely used in bioconjugation and copper-free click chemistry, requires careful handling throughout its lifecycle, including its final disposal.[1][2][3] While a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound is not consistently available, guidance can be drawn from procedures for structurally related compounds containing bicyclononyne (BCN) and N-hydroxysuccinimide (NHS) moieties.[4][5]

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[4] It should not be disposed of in regular trash or down the drain.[5] Instead, it must be collected and managed by a licensed chemical waste disposal service. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Eye Protection: Safety goggles or glasses with side shields.

  • Hand Protection: Nitrile or other chemically resistant gloves.[4]

  • Body Protection: A lab coat or other protective clothing.[4]

  • Respiratory Protection: For handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[5] Work in a well-ventilated area, such as a chemical fume hood.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key information regarding this compound.

PropertyDataReference
CAS Number 1426827-79-3[1][6][7]
Molecular Formula C₁₅H₁₇NO₅[1][6][7]
Molecular Weight 291.30 g/mol [1][7]
Form Solid[1]
Storage Conditions -20°C, under inert gas, desiccated[1][2][6]
Moisture Sensitivity NHS groups are moisture-sensitive[2]

Experimental Protocols: Step-by-Step Disposal Procedures

The proper disposal method for this compound will vary depending on its form: unreacted solid, solutions, or contaminated labware.

Protocol 1: Disposal of Unused or Expired Solid this compound
  • Do Not Dispose in Regular Trash: The solid powder should never be discarded in the regular trash.[5]

  • Collection: The original vial containing the unused or expired product should be placed in a designated hazardous chemical waste container.

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[4][5] Follow any additional labeling requirements from your institution's EHS department.

Protocol 2: Disposal of this compound Solutions
  • No Drain Disposal: Never dispose of solutions containing this compound down the drain.[5]

  • Waste Segregation: Collect all solutions (e.g., stock solutions in DMSO or DMF, reaction mixtures) in a dedicated, sealed, and labeled liquid hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your EHS office.[4]

  • Container Compatibility: Use a container made of a material compatible with the solvents used (e.g., a high-density polyethylene (B3416737) or glass container).[5][8]

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and list all components of the mixture, including solvents and their approximate concentrations.[4]

Protocol 3: Disposal of Contaminated Labware and Debris
  • Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.[4][5]

  • Labeling: Clearly label the solid waste container as "Hazardous Waste" and indicate that it contains materials contaminated with "this compound."

Protocol 4: Spill Cleanup
  • Restrict Access: Cordon off the spill area to prevent exposure.

  • Ventilation: Ensure the area is well-ventilated.

  • Absorb Spill: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.

  • Collect Waste: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[4]

  • Decontaminate Area: Clean the spill area with an appropriate solvent or detergent.

  • Dispose of Cleanup Materials: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[4]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type Identify Waste Type cluster_collection Waste Collection and Segregation cluster_final_disposal Final Disposal start Waste Generated (this compound) solid_powder Unused/Expired Solid Powder start->solid_powder solutions Solutions (e.g., in DMSO, DMF) start->solutions contaminated_items Contaminated Labware (Gloves, Pipette Tips, etc.) start->contaminated_items solid_waste_container Designated Solid Hazardous Waste Container solid_powder->solid_waste_container liquid_waste_container Designated Liquid Hazardous Waste Container solutions->liquid_waste_container contaminated_items->solid_waste_container labeling Label Container: 'Hazardous Waste' 'this compound' List all components solid_waste_container->labeling liquid_waste_container->labeling storage Store in Designated Waste Accumulation Area labeling->storage pickup Arrange Pickup by Licensed Waste Disposal Service storage->pickup

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-NHS carbonate
Reactant of Route 2
Reactant of Route 2
endo-BCN-NHS carbonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.